3',5'-Dibromo-4'-hydroxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dibromo-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWPTJSBHHIXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183071 | |
| Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2887-72-1 | |
| Record name | 3′,5′-Dibromo-4′-hydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2887-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2887-72-1 | |
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| Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |
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| Record name | 1-(3,5-dibromo-4-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.865 | |
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| Record name | 3′,5′-Dibromo-4′-hydroxyacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD3UAE9GSQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3',5'-Dibromo-4'-hydroxyacetophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dibromo-4'-hydroxyacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive acetyl group, a phenolic hydroxyl group, and two bromine atoms on the aromatic ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, safety considerations, and applications of 3',5'-Dibromo-4'-hydroxyacetophenone, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
3',5'-Dibromo-4'-hydroxyacetophenone is a white to off-white crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | References |
| CAS Number | 2887-72-1 | [2][3][4] |
| Molecular Formula | C₈H₆Br₂O₂ | [3][4] |
| Molecular Weight | 293.94 g/mol | [2][3] |
| Melting Point | 182-187 °C | [2][3] |
| Boiling Point | 337.7 ± 42.0 °C (Predicted) | [3] |
| Appearance | White to off-white powder/crystal | [1][3] |
| Solubility | Soluble in a 1:1 mixture of Chloroform and Methanol. Very faint turbidity in hot Methanol. | [1][5] |
| pKa | 5.11 ± 0.23 (Predicted) | [5] |
Synthesis and Purification
The most common and efficient method for the synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone is the electrophilic bromination of 4'-hydroxyacetophenone. The electron-donating hydroxyl group activates the aromatic ring, directing the bromine atoms to the ortho positions.
General Synthesis Workflow
Caption: General workflow for the synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone.
Detailed Experimental Protocol: Bromination of 4'-Hydroxyacetophenone
This protocol is based on established literature procedures for the bromination of phenolic compounds.[5][6][7]
Materials:
-
4'-Hydroxyacetophenone
-
Bromine (or N-Bromosuccinimide)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-hydroxyacetophenone in glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled reaction mixture. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any remaining acetic acid and inorganic byproducts.
-
Purify the crude 3',5'-Dibromo-4'-hydroxyacetophenone by recrystallization from a suitable solvent system, such as ethanol-water.
-
Dry the purified crystals under vacuum to obtain the final product.
Spectral Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized 3',5'-Dibromo-4'-hydroxyacetophenone.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3',5'-Dibromo-4'-hydroxyacetophenone is expected to show three distinct signals:
-
A singlet in the aromatic region (around δ 8.23 ppm) corresponding to the two equivalent aromatic protons.[6]
-
A singlet corresponding to the phenolic hydroxyl proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.[6]
-
A singlet in the aliphatic region (around δ 2.56 ppm) corresponding to the three protons of the acetyl methyl group.[6]
¹³C NMR Spectroscopy
Based on the structure and data from analogous compounds, the ¹³C NMR spectrum is predicted to exhibit the following signals:
-
A signal for the carbonyl carbon (C=O) of the acetyl group, typically in the range of δ 195-205 ppm.
-
Signals for the aromatic carbons, with the carbon bearing the acetyl group appearing at a distinct chemical shift. The carbons attached to the bromine atoms will also have characteristic shifts.
-
A signal for the methyl carbon of the acetyl group, typically in the range of δ 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks include:
-
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3100-3400 cm⁻¹.[6]
-
A strong C=O stretching band for the ketone, typically around 1660 cm⁻¹.[6]
-
C=C stretching bands for the aromatic ring in the region of 1460-1580 cm⁻¹.[6]
Mass Spectrometry
The mass spectrum of 3',5'-Dibromo-4'-hydroxyacetophenone will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes are in a nearly 1:1 ratio). The molecular ion peak (M⁺) will appear as a triplet, with the M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 1:2:1. Fragmentation will likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring.
Applications in Research and Drug Development
3',5'-Dibromo-4'-hydroxyacetophenone is a key starting material for the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications.
Synthesis of Chalcones
A significant application of 3',5'-Dibromo-4'-hydroxyacetophenone is in the Claisen-Schmidt condensation reaction with various aldehydes to synthesize chalcones.[8][9][10] Chalcones are a class of flavonoids known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[9][11]
Caption: Synthesis of chalcones from 3',5'-Dibromo-4'-hydroxyacetophenone.
Precursor for Biologically Active Molecules
The bromine atoms on the aromatic ring of 3',5'-Dibromo-4'-hydroxyacetophenone are amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This makes it a valuable intermediate in the synthesis of novel drug candidates.[] For instance, derivatives of dihydroxyacetophenone have shown significant biological activity, including antimicrobial and antitumor properties.[11]
Safety and Handling
As with all halogenated phenolic compounds, 3',5'-Dibromo-4'-hydroxyacetophenone should be handled with appropriate safety precautions.
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Skin and Eye Irritation: Can cause skin and eye irritation.[2]
-
General Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: If working with fine powders or in an area with inadequate ventilation, a NIOSH-approved respirator is recommended.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal
Dispose of 3',5'-Dibromo-4'-hydroxyacetophenone and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Brominated organic waste should be collected in a designated, properly labeled container for disposal by a licensed hazardous waste management company.[1][14] Neutralization with a reducing agent like sodium thiosulfate can be a method for treating dilute aqueous solutions before disposal, but this should be done with caution and in accordance with established protocols.[14]
Conclusion
3',5'-Dibromo-4'-hydroxyacetophenone is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse array of complex molecules. A thorough understanding of its chemical properties, handling procedures, and synthetic applications is crucial for researchers and scientists looking to leverage this compound in their work. As the demand for novel therapeutics and functional materials continues to grow, the importance of key building blocks like 3',5'-Dibromo-4'-hydroxyacetophenone is set to increase.
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An In-Depth Technical Guide to the Synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone from p-hydroxyacetophenone. This transformation is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The hydroxyl group of p-hydroxyacetophenone is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[1] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and outline the necessary safety precautions and analytical techniques for product characterization. The insights provided herein are curated to be of significant value to researchers in medicinal chemistry, materials science, and synthetic organic chemistry where halogenated phenolic compounds are of interest.
Introduction: Significance and Applications
3',5'-Dibromo-4'-hydroxyacetophenone is a valuable intermediate in the synthesis of a variety of more complex organic molecules. Its applications span across several domains:
-
Pharmaceutical Research: The dibrominated phenyl motif is a key structural element in various biologically active compounds.
-
Materials Science: Halogenated organic compounds are often used as flame retardants or as precursors to polymers with specific properties.
-
Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings.
The synthesis from p-hydroxyacetophenone is an efficient and direct route to this important building block. p-Hydroxyacetophenone itself is a crucial intermediate in chemical synthesis and can be produced through methods like the Fries rearrangement of phenol and acetyl chloride.[2]
The Chemistry: Mechanism of Electrophilic Aromatic Substitution
The synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone proceeds via an electrophilic aromatic substitution reaction.[1][3] The key steps are outlined below:
-
Generation of the Electrophile: In the presence of a suitable solvent, typically acetic acid, molecular bromine (Br₂) becomes polarized, creating an electrophilic bromine species (Br⁺).
-
Nucleophilic Attack: The electron-rich aromatic ring of p-hydroxyacetophenone acts as a nucleophile and attacks the electrophilic bromine. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions.[1] Since the para position is already occupied by the acetyl group, substitution occurs at the two ortho positions.
-
Formation of the Sigma Complex (Arenium Ion): The attack by the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring and the hydroxyl group.[1]
-
Deprotonation and Aromatization: A base (such as the solvent or a bromide ion) removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product.
Due to the strong activating nature of the hydroxyl group, the reaction proceeds readily, and it is common for both ortho positions to be brominated, leading to the desired 3',5'-dibromo product.
Reaction Mechanism Diagram
Caption: Mechanism of the dibromination of p-hydroxyacetophenone.
Experimental Protocol: A Validated Approach
This protocol is based on established procedures for the bromination of activated aromatic compounds.[4][5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| p-Hydroxyacetophenone | 136.15 | 13.6 g | 0.1 mol | Starting Material |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Bromine (Br₂) | 159.81 | 11.0 mL (34.3 g) | 0.215 mol | Brominating Agent |
| Sodium Bisulfite | 104.06 | As needed | - | To quench excess bromine |
| Deionized Water | 18.02 | ~500 mL | - | For workup and washing |
| Ethanol | 46.07 | As needed | - | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 13.6 g (0.1 mol) of p-hydroxyacetophenone in 100 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved.
-
Addition of Bromine: From the dropping funnel, add 11.0 mL (0.215 mol) of bromine dropwise to the stirred solution at room temperature. The addition should be slow to control the exothermic reaction and the evolution of hydrogen bromide gas. This process should be conducted in a well-ventilated fume hood.[5][6]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[7][8]
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into approximately 400 mL of ice-cold water with vigorous stirring. A precipitate of the crude product will form.
-
Quenching Excess Bromine: To remove any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove acetic acid and any inorganic salts.
-
Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[9] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator. The expected melting point of the pure product is in the range of 182-187 °C.[4]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety and Handling
Extreme caution must be exercised when handling bromine and glacial acetic acid.
-
Bromine: Is highly corrosive, toxic, and causes severe burns.[10][11] It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves.[12]
-
Glacial Acetic Acid: Is corrosive and can cause severe skin and eye damage.[6] Handle with care and appropriate PPE.
-
Hydrogen Bromide (HBr) Gas: Is a corrosive gas that is evolved during the reaction. The entire procedure must be performed in a fume hood to avoid inhalation.
All waste materials should be disposed of in accordance with institutional and local regulations.
Product Characterization
The identity and purity of the synthesized 3',5'-Dibromo-4'-hydroxyacetophenone should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point in the expected range (182-187 °C) is a good indicator of purity.[4]
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a singlet for the two equivalent aromatic protons, a singlet for the acetyl methyl protons, and a broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (including those bonded to bromine and the hydroxyl group), and the methyl carbon.
-
IR (Infrared) Spectroscopy: Key absorptions should be observed for the O-H stretch (broad), the C=O stretch of the ketone, and C-Br stretches.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a dibrominated compound.
-
Conclusion
The synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone from p-hydroxyacetophenone is a robust and high-yielding reaction that provides access to a versatile chemical intermediate. By understanding the underlying electrophilic aromatic substitution mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable compound for their scientific endeavors. The self-validating nature of the described protocol, coupled with rigorous analytical characterization, ensures the integrity and reproducibility of the synthesis.
References
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Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 469-471. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of p-hydroxyacetophenone. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
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Wang, Y., et al. (2021). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 735043. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 18. Retrieved from [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
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University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]
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Carl Roth. (2024). Safety data sheet. Retrieved from [Link]
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ResearchGate. (2016). The spectroscopic analysis of 2,4'-dibromoacetophenone molecule by using quantum chemical calculations. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 3',5'-DIBROMO-4'-HYDROXYACETOPHENONE. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine solution. Retrieved from [Link]
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- 4. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
3',5'-Dibromo-4'-hydroxyacetophenone molecular structure and formula
The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It synthesizes physicochemical data, validated synthetic protocols, and application workflows into a cohesive document.
Molecular Architecture, Synthesis Protocols, and Pharmaceutical Applications
Executive Summary
3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1) is a halogenated aromatic ketone serving as a critical scaffold in medicinal chemistry. Characterized by its symmetric substitution pattern, it functions as a versatile electrophile and nucleophile in the synthesis of biologically active chalcones, Schiff bases, and
Molecular Identity & Physicochemical Properties[1][2][3][4][5]
Chemical Identification
| Parameter | Specification |
| IUPAC Name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one |
| Common Name | 3',5'-Dibromo-4'-hydroxyacetophenone |
| CAS Registry Number | 2887-72-1 |
| Molecular Formula | |
| Molecular Weight | 293.94 g/mol |
| SMILES | CC(=O)c1cc(Br)c(O)c(Br)c1 |
| InChI Key | ZNWPTJSBHHIXLJ-UHFFFAOYSA-N |
Physical Characteristics
| Property | Value | Source/Condition |
| Appearance | White to off-white crystalline powder | Recrystallized from EtOH/Water |
| Melting Point | 182–187 °C | Literature Standard [1][2] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Poor water solubility |
| pKa | ~5.11 (Predicted) | Enhanced acidity due to ortho-Br |
Structural Characterization (Spectroscopy)[7][8][9]
The molecule's symmetry (C2v point group approximation for the aromatic ring) results in a simplified NMR spectrum, providing a distinct "fingerprint" for purity assessment.
Nuclear Magnetic Resonance (NMR)
H NMR (600 MHz, DMSO-- 10.80–11.00 ppm (s, 1H): Phenolic hydroxyl group (–OH). Broadened by hydrogen bonding; significantly downfield due to the electron-withdrawing effect of the two ortho-bromine atoms.
- 8.15–8.50 ppm (s, 2H): Aromatic protons (H-2' and H-6'). Appears as a sharp singlet due to magnetic equivalence, confirming the symmetric 3,5-substitution.
-
2.58 ppm (s, 3H): Acetyl methyl group (–CH
).[1]
-
Carbonyl (C=O): ~196 ppm.
-
Aromatic C-OH (C-4'): ~155 ppm (Deshielded).
-
Aromatic C-H (C-2', C-6'): ~131–133 ppm.
-
Aromatic C-Br (C-3', C-5'): ~110–112 ppm (Shielded by heavy atom effect).
-
Methyl (–CH
): ~26 ppm.
Mass Spectrometry (MS)
-
Isotopic Pattern: The presence of two bromine atoms creates a characteristic triplet pattern for the molecular ion (
) with an intensity ratio of approximately 1:2:1 at m/z 292, 294, and 296. This is the definitive diagnostic for dibromo-substitution.[2]
Synthesis & Production Protocol
Reaction Mechanism
The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) . The hydroxyl group at position 4' strongly activates the ring, directing the incoming electrophilic bromine species (
Figure 1: Stepwise bromination pathway via Electrophilic Aromatic Substitution.
Standard Operating Procedure (SOP)
Objective: Synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone from 4'-hydroxyacetophenone. Scale: Laboratory (10 mmol basis).
Reagents:
-
4'-Hydroxyacetophenone (1.36 g, 10 mmol)
-
Bromine (
) (3.2 g, ~1.05 mL, 20-22 mmol) -
Glacial Acetic Acid (20 mL)
-
Water (Distilled)[1]
Protocol:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 1.36 g of 4'-hydroxyacetophenone in 15 mL of glacial acetic acid.
-
Bromination: Dilute the bromine (1.05 mL) in 5 mL of acetic acid. Add this solution dropwise to the reaction flask over 30 minutes while stirring.
-
Critical Control: Maintain temperature between 50–60°C to ensure complete disubstitution and prevent poly-bromination side products.
-
-
Reaction: Stir the mixture at 60°C for 2 hours. The solution typically turns from deep orange to a lighter yellow/orange as bromine is consumed.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a white to off-white solid.
-
Purification: Filter the precipitate under vacuum. Wash the filter cake with cold water (
mL) to remove residual acid and traces of bromine. -
Recrystallization: Recrystallize the crude solid from an Ethanol/Water (80:20) mixture to yield pure white needles.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Expected Yield: 85–94%.[3]
Applications in Drug Development
Pharmacophore Precursor
This compound is a structural analog to the precursor used for Clenbuterol (a potent
-
Structure-Activity Relationship (SAR) Studies: Evaluating the steric and electronic impact of halogen size (Br vs. Cl) on receptor binding affinity.
-
Isotopic Labeling: The bromine atoms can be subjected to tritium dehalogenation to generate high-specific-activity radiolabeled ligands for
-adrenergic receptor mapping [3].
Synthesis of Bioactive Schiff Bases & Chalcones
The acetyl moiety serves as a handle for condensation reactions, yielding derivatives with antimicrobial and anticancer properties.
Figure 2: Synthetic divergence into pharmaceutical actives.
Safety & Handling (MSDS Summary)
-
Signal Word: DANGER
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage (due to phenolic and potential residual acid nature).
-
-
Precautionary Measures:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Nitrogen) to prevent oxidation or discoloration.
-
References
-
Sigma-Aldrich. (n.d.). 3',5'-Dibromo-4'-hydroxyacetophenone Product Specification. Retrieved from
-
ChemicalBook. (2025).[4] 3',5'-Dibromo-4'-hydroxyacetophenone Properties and Synthesis. Retrieved from [5]
-
Ben-Gurion University. (1990). Synthesis of tritiated clenbuterol. Retrieved from
-
National Institutes of Health (NIH). (2017). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE inhibitors. Retrieved from
-
Google Patents. (2013). Preparation method of 3,5-dibromo-2,4-dihydroxyacetophenone. CN103044231A. Retrieved from
Sources
- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Data of 3',5'-Dibromo-4'-hydroxyacetophenone
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3',5'-Dibromo-4'-hydroxyacetophenone, a key intermediate in various synthetic applications. In the absence of publicly available experimental spectra, this document leverages fundamental principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to predict and interpret the spectral characteristics of the molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed theoretical data, standardized experimental protocols for data acquisition, and insights into the structural elucidation of substituted acetophenones.
Introduction
3',5'-Dibromo-4'-hydroxyacetophenone is an aromatic ketone of significant interest in organic synthesis. Its structure, featuring an acetophenone core substituted with two bromine atoms and a hydroxyl group, presents a unique electronic environment that can be precisely characterized by modern spectroscopic techniques. Understanding its NMR and IR spectral properties is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its molecular structure.
This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, and IR spectra of the title compound. Each section will provide a theoretical foundation, a detailed analysis of the predicted data, a summary table for quick reference, and a robust, field-tested protocol for acquiring high-quality experimental data.
Molecular Structure and Spectroscopic Correlation
The interpretation of NMR and IR spectra is fundamentally tied to the molecular structure. The diagram below illustrates the structure of 3',5'-Dibromo-4'-hydroxyacetophenone with systematic numbering for the carbon skeleton and labeling for the chemically distinct protons. This framework will be used as a reference throughout the guide.
Caption: Molecular structure of 3',5'-Dibromo-4'-hydroxyacetophenone.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Theoretical Principles
The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups (EWGs) like bromine and the acetyl group decrease electron density (deshielding), causing protons to resonate at a higher chemical shift (downfield).[1] Conversely, electron-donating groups (EDGs) like the hydroxyl group increase electron density (shielding), leading to an upfield shift.[1] Protons on an aromatic ring typically appear in the range of 6.5-8.0 ppm.[2][3]
Predicted Spectrum Analysis
-
Aromatic Protons (HA): The two protons on the aromatic ring (at C2' and C6') are chemically equivalent due to the molecule's symmetry. They are ortho to the acetyl group (an EWG) and meta to the hydroxyl group (an EDG) and the bromine atoms (EWGs). The strong deshielding effect of the carbonyl group is expected to dominate, placing their signal significantly downfield. Due to symmetry, these protons will appear as a singlet.
-
Methyl Protons (HB): The three protons of the methyl group are equivalent and will appear as a sharp singlet. Their chemical shift will be in the typical range for a methyl ketone.
-
Hydroxyl Proton (HC): The hydroxyl proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is observable and typically appears as a broad singlet.
Predicted ¹H NMR Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| HA (Aromatic) | ~ 8.0 - 8.2 | Singlet (s) | 2H |
| HB (CH₃) | ~ 2.6 | Singlet (s) | 3H |
| HC (OH) | Variable (e.g., ~10.5 in DMSO-d₆) | Singlet (s, broad) | 1H |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3',5'-Dibromo-4'-hydroxyacetophenone.[4][5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ to observe the hydroxyl proton, or CDCl₃) in a clean, dry vial.[6][7]
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[8] The sample height should be around 4-5 cm.[5]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire the spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[3]
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the peaks to determine the relative number of protons.
-
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Theoretical Principles
The chemical shifts of carbon atoms are also influenced by their electronic environment. Electronegative atoms and groups cause a downfield shift in the resonance of adjacent carbons.[9] Carbonyl carbons are significantly deshielded and appear far downfield, typically in the 190-220 ppm range for ketones.[10] Aromatic carbons generally resonate between 100 and 170 ppm.[11]
Predicted Spectrum Analysis
-
Carbonyl Carbon (C=O): This carbon (C7) will be the most downfield signal due to being double-bonded to an oxygen atom. For acetophenones, this peak is typically found around 197 ppm.[12][13]
-
Aromatic Carbons:
-
C4' (C-OH): This carbon is attached to the electron-donating hydroxyl group and will be shifted upfield relative to unsubstituted benzene, but the presence of ortho-bromine atoms will also have an effect.
-
C3'/C5' (C-Br): These carbons are directly bonded to the electronegative bromine atoms and will be shifted significantly downfield.
-
C2'/C6' (C-H): These carbons are adjacent to the carbonyl-substituted carbon and will be influenced by it.
-
C1' (C-C=O): This is the quaternary carbon attached to the acetyl group. Its chemical shift is influenced by the carbonyl group.
-
-
Methyl Carbon (CH₃): This aliphatic carbon (C8) will be the most upfield signal, typically appearing in the 20-30 ppm range for acetophenones.[14]
Predicted ¹³C NMR Data Summary
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C7 (C=O) | ~ 196 - 198 |
| C4' (C-OH) | ~ 155 - 158 |
| C1' (C-C=O) | ~ 138 - 141 |
| C2'/C6' (C-H) | ~ 131 - 133 |
| C3'/C5' (C-Br) | ~ 110 - 113 |
| C8 (CH₃) | ~ 26 - 28 |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, to compensate for the lower natural abundance of ¹³C.
-
-
Instrument Setup:
-
Use the same locking and shimming procedure as for ¹H NMR.
-
-
Data Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
A larger number of scans will be required (e.g., 128 or more) due to the low sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.
Theoretical Principles
Specific bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).[15] This allows for the identification of functional groups present in the molecule.
Predicted Spectrum Analysis
-
O-H Stretch: A broad and strong absorption band is expected for the hydroxyl group due to hydrogen bonding, typically in the 3200-3550 cm⁻¹ region.[16]
-
Aromatic C-H Stretch: A medium to weak absorption is expected just above 3000 cm⁻¹.[17]
-
C=O Stretch: A strong, sharp absorption band is characteristic of the carbonyl group in a ketone. For an aromatic ketone, this typically appears in the range of 1680-1700 cm⁻¹.[18]
-
Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region due to the vibrations of the aromatic ring.[17]
-
C-O Stretch: A strong absorption for the phenolic C-O bond is expected around 1200-1260 cm⁻¹.
-
C-Br Stretch: Absorptions for carbon-bromine bonds are typically found in the fingerprint region, below 690 cm⁻¹.
Predicted IR Data Summary
| Functional Group | Predicted Absorption (cm⁻¹) | Appearance |
| O-H (hydroxyl) | 3200 - 3550 | Strong, Broad |
| C-H (aromatic) | 3050 - 3150 | Medium to Weak |
| C=O (ketone) | 1680 - 1700 | Strong, Sharp |
| C=C (aromatic) | 1400 - 1600 | Medium to Weak |
| C-O (phenol) | 1200 - 1260 | Strong |
| C-Br | < 690 | Medium to Strong |
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[19]
-
Instrument Preparation:
-
Sample Analysis:
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and correlate them to the functional groups.
-
Workflow for Spectroscopic Analysis
The following diagram outlines a generalized workflow for the complete spectroscopic characterization of a compound like 3',5'-Dibromo-4'-hydroxyacetophenone.
Caption: General workflow for spectroscopic characterization.
Conclusion
This guide provides a detailed theoretical framework for the ¹H NMR, ¹³C NMR, and IR spectra of 3',5'-Dibromo-4'-hydroxyacetophenone. The predicted data, based on established spectroscopic principles, serves as a reliable reference for researchers working with this compound. The included experimental protocols outline best practices for acquiring high-quality, reproducible data, ensuring the integrity and trustworthiness of the analytical results. By combining theoretical prediction with robust experimental methodology, scientists can confidently characterize this and similar molecules, advancing their research and development objectives.
References
- Vertex AI Search. 13 c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones.
- Wikipedia.
- RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
- YouTube.
- University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
- Canadian Science Publishing. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES.
- JEOL. Sample preparation for NMR measurements and points to keep in mind.
- Chemistry Stack Exchange.
- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- MIT OpenCourseWare. 8.
- UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy.
- Scribd. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics.
- University of Colorado Boulder.
- Organomation.
- Chemistry LibreTexts. 15.
- University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Lumen Learning. Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry.
- Scribd. Acetophenone 13C NMR Analysis | PDF.
- ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for....
- UCLA Chemistry. IR Chart.
- Specac Ltd.
- University of Calgary. Table of Characteristic IR Absorptions.
- ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich.
- The Royal Society of Chemistry. 3 - The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- ChemicalBook. Acetophenone(98-86-2) 13C NMR spectrum.
- The Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.
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Solubility Profile & Process Engineering Guide: 3',5'-Dibromo-4'-hydroxyacetophenone
[1]
Executive Summary
Compound: 3',5'-Dibromo-4'-hydroxyacetophenone CAS: 2887-72-1 Role: Critical pharmaceutical intermediate (Bambuterol synthesis).[1][2]
This technical guide characterizes the solubility behavior of 3',5'-Dibromo-4'-hydroxyacetophenone, a halogenated phenolic ketone.[1] Its solubility profile is governed by a competitive internal architecture: the hydrophilic phenolic hydroxyl and ketone groups versus the lipophilic bromine substituents.[1] Understanding this balance is essential for optimizing reaction yield, recrystallization purity, and solvent selection during the synthesis of bronchodilators like Bambuterol.[1]
Part 1: Chemical Profile & Structural Determinants[1]
To predict and manipulate solubility, one must understand the molecular "push-pull" mechanism of the solute.[1]
Structural Analysis[1]
-
Hydrophilic Domain: The 4'-hydroxyl (-OH) and acetyl (-COCH3) groups act as hydrogen bond donors and acceptors.[1] This facilitates solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).
-
Lipophilic Domain: The two bromine atoms at the 3' and 5' positions are heavy, electron-withdrawing, and highly lipophilic.[1] They significantly reduce water solubility compared to the non-brominated parent (4'-hydroxyacetophenone) and enhance solubility in aromatic solvents like toluene.[1]
-
Acidity (pKa ~5-6): The electron-withdrawing bromine atoms increase the acidity of the phenolic proton, making the compound sensitive to pH changes in aqueous mixtures.[1]
Solubility Mechanism (Thermodynamics)
Dissolution of this compound is an endothermic process (
-
Crystal Lattice Energy: The molecule packs efficiently due to
stacking and intermolecular hydrogen bonding.[1] Breaking this lattice requires significant energy (heat).[1] -
Entropy (
): The disorder increases upon dissolution, driving the process. -
Temperature Dependence: Solubility increases non-linearly with temperature, following the Modified Apelblat Model behavior typical for halogenated aromatic aldehydes and ketones.[1]
Part 2: Solvent Compatibility Matrix[1][4]
The following data summarizes the solvent suitability for processing, extraction, and purification.
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Polar Aprotic | DMF / DMSO | Excellent | Reaction medium; initial dissolution.[1] |
| Polar Aprotic | Acetone | High | Solvent for bromination reactions; easy removal.[1] |
| Polar Protic | Methanol | Moderate (T-dependent) | "Faint turbidity" when hot; poor when cold.[1] Ideal for recrystallization.[1] |
| Polar Protic | Ethanol | Moderate | Preferred "green" solvent for purification.[1] |
| Aromatic | Toluene | Low-Moderate | Extraction of impurities; requires heating.[1][4] |
| Aqueous | Water | Insoluble | Acts as an anti-solvent to precipitate the product.[1] |
Critical Insight: The sharp solubility differential in Methanol/Ethanol between
andmakes short-chain alcohols the optimal choice for cooling crystallization .[1]
Part 3: Experimental Protocols
Protocol A: Solubility Determination (Saturation Shake-Flask Method)
Standardized method for generating precise solubility curves.[1]
-
Preparation: Add excess 3',5'-Dibromo-4'-hydroxyacetophenone solid to 50 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: Stir continuously at the target temperature (
) for 24 hours. -
Settling: Stop stirring and allow the suspension to settle for 2 hours isothermally.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45
PTFE filter.[1] -
Analysis: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm).
Protocol B: Purification via Recrystallization
Based on the solubility differential in Ethanol/Water mixtures.[1]
-
Dissolution: Dissolve crude crude 3',5'-Dibromo-4'-hydroxyacetophenone in Ethanol (95%) at reflux (
). Use minimum solvent volume to achieve saturation.[1] -
Filtration: Perform hot filtration to remove insoluble mechanical impurities.[1]
-
Nucleation: Slowly cool the filtrate to
. -
Anti-Solvent Addition: Add warm Water dropwise until persistent turbidity is observed.[1]
-
Crystallization: Cool gradually to
over 4 hours. The hydrophobic bromine effect will drive the compound out of solution as water concentration increases.[1] -
Isolation: Filter the white/off-white crystals and wash with cold Ethanol/Water (1:1).[1]
Part 4: Visualization of Workflows
Diagram 1: Solubility Measurement Workflow
This logic flow ensures thermodynamic equilibrium is reached before measurement, preventing false-low solubility readings.
Caption: Standard Isothermal Shake-Flask Method for solubility determination.
Diagram 2: Bambuterol Synthesis & Solvent Logic
Illustrating where solubility plays a role in the synthesis pathway.
Caption: Solvent dependency in the synthesis of Bambuterol from 3',5'-Dibromo-4'-hydroxyacetophenone.
References
-
ChemicalBook. (2025).[1][5] 3',5'-Dibromo-4'-hydroxyacetophenone Properties and Supplier Data. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 3',5'-Dibromo-4'-hydroxyacetophenone. Retrieved from [1]
-
Zhao, H., et al. (2020). Equilibrium solubility of 3,5-dibromo-4-hydroxybenzaldehyde in aqueous solutions. Journal of Chemical & Engineering Data (Analogue Study). Retrieved from
-
AstraZeneca. (2004).[1] Process for the preparation of Bambuterol. World Intellectual Property Organization (WO2004014290A2).[1] Retrieved from
-
Bagheri, M., et al. (2005).[6] An intriguing effect of lithium perchlorate dispersed on silica gel in the bromination of aromatic compounds. Canadian Journal of Chemistry, 83(2), 146-149.[6] Retrieved from [1]
Sources
- 1. Showing Compound 4'-Hydroxyacetophenone (FDB010503) - FooDB [foodb.ca]
- 2. CN100356913C - Levorotatory (R) bambuterol and its medicinal uses - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
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- 6. 3′,5′-二溴-4′-羟基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]
Biological activity of brominated acetophenones
An In-Depth Technical Guide to the Biological Activity of Brominated Acetophenones
Abstract
Brominated acetophenones are a class of organic compounds that have attracted considerable interest in medicinal chemistry due to their wide spectrum of biological activities. The introduction of one or more bromine atoms onto the acetophenone scaffold significantly modulates the molecule's physicochemical properties, leading to enhanced pharmacological effects. This guide provides a comprehensive technical overview of the biological activities of brominated acetophenones, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
Introduction to Brominated Acetophenones
Chemical Structure and Properties
The acetophenone core consists of an acetyl group attached to a benzene ring. The introduction of bromine, a halogen, can occur at the α-carbon of the acetyl group (α-bromoacetophenones) or on the aromatic ring. This substitution profoundly influences the molecule's lipophilicity, electronic distribution, and steric profile.[1] Bromination often enhances the compound's ability to interact with biological targets, making these derivatives valuable intermediates in organic synthesis and drug discovery.[2][3][4] The bromine atom acts as an excellent leaving group and the molecule possesses two electrophilic sites (the carbonyl carbon and the α-carbon), which contributes to its reactivity and versatility as a precursor for various biologically active compounds.[2]
Synthesis of Brominated Acetophenones
The α-bromination of acetophenone derivatives is a fundamental reaction in organic synthesis.[2] A common method involves acid-catalyzed bromination, which proceeds via an enol intermediate. The rate-determining step is the formation of this enol.[2] The electron density of the aromatic ring is a critical factor; a moderate electron density is optimal for selective side-chain bromination, whereas high electron density can lead to competitive aromatic ring bromination.[2][5] Various brominating agents can be employed, including molecular bromine, N-bromosuccinimde (NBS), and pyridine hydrobromide perbromide, each with its own advantages in terms of safety, yield, and selectivity.[6]
Caption: Pro-oxidant mechanism leading to apoptosis in cancer cells. [7]
Quantitative Data: In Vitro Cytotoxicity
Studies have quantified the cytotoxic effects of various brominated acetophenone derivatives against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of a compound's potency.
| Compound | MCF7 (Breast) IC50 (µg/mL) | A549 (Alveolar) IC50 (µg/mL) | Caco2 (Colorectal) IC50 (µg/mL) | PC3 (Prostate) IC50 (µg/mL) |
| 5a | 52.33 ± 3.64 | 60.93 ± 1.30 | 84.50 ± 1.14 | < 10 |
| 5b | 33.20 ± 1.22 | 41.50 ± 1.55 | 76.16 ± 1.88 | < 10 |
| 5c | < 10 | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10 |
| 5d | > 100 | 52.26 ± 3.12 | 67.89 ± 2.17 | > 100 |
| 5e | > 100 | 69.62 ± 4.13 | 58.89 ± 3.11 | > 100 |
| Data extracted from a study on a series of brominated acetophenone derivatives. The specific structures can be found in the original publication. | ||||
| [8][7] | ||||
| The data clearly indicates that compound 5c exhibited the most potent activity across all tested cell lines, highlighting the critical role of the substitution pattern in conferring cytotoxicity. [7]Notably, derivative 5c showed significantly lower cytotoxicity against the normal breast epithelial cell line MCF12F (IC50 > 100 µg/mL), suggesting a degree of selectivity for cancer cells. | ||||
| [8][9] |
Antimicrobial Activity
Brominated compounds, in general, are recognized for their antimicrobial properties. [10]Derivatives of acetophenone and related structures like chalcones have shown notable antibacterial and antifungal activities. [11][12][13]The presence of a bromine atom often enhances efficacy against various microbial strains. [7]
Spectrum of Activity and Structure-Activity Relationship (SAR)
Studies have shown that brominated acetophenone derivatives can be effective against both Gram-positive and Gram-negative bacteria. [7][14]For instance, 3-bromo-2,6-dihydroxyacetophenone demonstrated good activity against Staphylococcus aureus and even the drug-resistant strain MRSA. [14]The antibacterial efficacy is influenced by the overall structure; for example, the presence of free phenol hydroxyl groups in addition to a bromine atom can enhance activity. [7]Some chalcones derived from bromoacetophenone have shown considerable antifungal activity but less potent antibacterial effects, indicating that the broader molecular scaffold is key to defining the antimicrobial spectrum. [13]
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity of hydroxyacetophenone derivatives has been evaluated using methods such as the agar diffusion assay, which measures the zone of inhibition around a compound-impregnated disc.
| Compound | E. coli (Zone of Inhibition, mm) | K. pneumoniae (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| 2 | 16 | 15 | 10 | 11 |
| 3 | 15 | 14 | 9 | 10 |
| 4 | 20 | 18 | 10 | 11 |
| 5 | 14 | 13 | 10 | 10 |
| Data extracted from a study on hydroxyacetophenone derivatives, providing context for the class of compounds. | ||||
| [7] | ||||
| The results indicated good antibacterial activity against E. coli and K. pneumoniae but weaker antifungal activity. [7]The high activity of compound 4 was attributed to its combination of two free phenol groups, a bromine atom, an unsaturated bond, and a thiosemicarbazone fragment. | ||||
| [7] |
Anti-inflammatory Activity
While direct and extensive studies on the anti-inflammatory properties of brominated acetophenones are emerging, the broader class of brominated aromatic compounds and natural acetophenones shows significant promise in this area. [15][16]Apocynin and paeonol, two naturally occurring acetophenones, are known for their anti-inflammatory traits. [15]Bromination has been shown to increase the anti-inflammatory activity of other scaffolds, such as indoles. [16]
Potential Mechanisms of Action
The anti-inflammatory effects of related compounds are often mediated through the inhibition of key inflammatory pathways. For example, brominated indoles have been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα). [16]A crucial mechanism is the inhibition of the translocation of the nuclear factor kappa B (NF-κB), a master regulator of the inflammatory response. [16]It is plausible that brominated acetophenones could exert anti-inflammatory effects through similar mechanisms, a hypothesis that warrants further investigation.
Other Biological Activities
The structural features of brominated acetophenones make them candidates for interacting with various biological targets. One notable example is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune escape mechanisms in cancer. [7]2-Bromo-3'-hydroxyacetophenone has been identified as a competitive inhibitor of IDO1, preventing the degradation of tryptophan and thereby potentially restoring T-cell function and promoting an anti-tumor immune response. [7]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, standardized protocols for assessing the key biological activities of brominated acetophenones.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of mitochondrial succinate-dehydrogenase in living cells, which reduces the yellow tetrazolium salt (MTT) to a purple formazan product. [9][17] Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF7, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the brominated acetophenone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of a compound. [12] Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterilize blank paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound. Place the discs firmly onto the agar surface. Include a negative control (solvent) and a positive control (standard antibiotic like ampicillin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth is prevented.
Caption: A typical experimental workflow for screening compounds.
Toxicity and Safety Considerations
While brominated compounds show significant therapeutic potential, their toxicity profile must be carefully evaluated. [18]Some brominated flame retardants, for example, are known environmental contaminants and can act as endocrine disruptors. [19]Although the toxicity of many brominated flame retardants is low in acute doses, long-term exposure can lead to adverse health effects. [18]For any brominated acetophenone derivative being developed as a therapeutic agent, it is crucial to conduct thorough toxicological studies. This includes assessing cytotoxicity against non-cancerous human cell lines to determine a selectivity index and performing in vivo studies to understand potential systemic toxicity, hepatotoxicity, and neurotoxicity. [14][20]The material safety data sheet (MSDS) for compounds like 4-Bromoacetophenone indicates it can be harmful if swallowed and cause skin, eye, and respiratory irritation. [21]
Conclusion and Future Perspectives
Brominated acetophenones represent a versatile and potent class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their potential for anti-inflammatory and enzyme-inhibitory applications, makes them highly attractive for further drug discovery and development efforts. The structure-activity relationships highlighted in various studies underscore the importance of rational design in optimizing potency and selectivity. Future research should focus on synthesizing novel derivatives, expanding the scope of biological screening to uncover new activities, and conducting in-depth mechanistic and toxicological studies to validate their therapeutic potential and ensure a favorable safety profile for clinical translation.
References
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IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. [Link]
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Acetophenones brominated to α-bromoacetophenones by PSPBP. ResearchGate. [Link]
-
Biological Significance of Some Substituted Novel Chalcones of 4- Bromoaacetophenone. JOCPR. [Link]
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IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]
-
Synthetic and Antimicrobial Studies of Some new Chalcones of 3-Bromo-4-(p-tolyl sulphonamido) acetophenone. SciSpace. [Link]
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The reaction mechanism of α-bromination of acetophenone derivatives. ResearchGate. [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. [Link]
-
Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. RSC Publishing. [Link]
-
Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]
-
Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints. [Link]
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Continuous flow procedure for the α-bromination of acetophenone. ResearchGate. [Link]
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The reaction route of α-bromination of acetophenone derivatives. ResearchGate. [Link]
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(PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]
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Natural-derived acetophenones: chemistry and pharmacological activities. PMC. [Link]
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Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC. [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications. [Link]
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[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]
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Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. MDPI. [Link]
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Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. [Link]
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Evaluation of the toxic effects of brominated compounds (BDE-47, 99, 209, TBBPA) and bisphenol A (BPA) using a zebrafish liver cell line, ZFL. ResearchGate. [Link]
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Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
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Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. RSC Publishing. [Link]
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Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. PubMed. [Link]
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Technical Guide: 3',5'-Dibromo-4'-hydroxyacetophenone as a Strategic Intermediate
Executive Summary
3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1) is a halogenated aromatic ketone serving as a critical scaffold in medicinal chemistry.[1][2][3] Its structural utility stems from the "3,5-dibromo-4-hydroxy" motif , which mimics the steric and electronic signature of iodinated thyroid hormones (thyromimetics) and provides a reactive platform for constructing chalcones, benzofurans, and Schiff base ligands.
This guide details the synthesis, reactivity, and application of this intermediate, moving beyond basic properties to explore its role in high-value organic transformations.[4]
Part 1: Chemical Profile & Strategic Value
The molecule is defined by three reactive centers:
-
The Phenolic Hydroxyl (C4-OH): Highly acidic due to the electron-withdrawing inductive effect (-I) of the ortho-bromine atoms (pKa ~5-6 vs. 10 for phenol). This makes it an excellent nucleophile for etherification.
-
The Acetyl Group (C1-COCH3): A classic electrophile for condensation reactions (Aldol, Claisen-Schmidt).
-
The Ortho-Bromines (C3, C5-Br): Steric blockers that direct reactivity and serve as potential sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura), although they are often retained to enhance lipophilicity in bioactive targets.
Key Physical Properties
| Property | Data | Relevance |
| CAS Number | 2887-72-1 | Identification |
| Formula | C₈H₆Br₂O₂ | MW: 293.94 g/mol |
| Appearance | White to off-white crystalline powder | Visual purity indicator |
| Melting Point | 182–187 °C | High thermal stability for reflux reactions |
| Solubility | Soluble in hot MeOH, EtOH, DMSO; Insoluble in water | Dictates solvent choice for recrystallization |
| Acidity (pKa) | ~5.1 (Predicted) | Requires mild bases (K₂CO₃) for deprotonation |
Part 2: Synthesis Protocols
Method A: Classical Bromination (Scale-Up Ready)
This method utilizes elemental bromine in acetic acid. It is the industry standard due to high atom economy and scalability.
Mechanism: Electrophilic aromatic substitution (EAS). The hydroxyl group strongly activates the ortho positions. The acetyl group (meta-director) reinforces this regioselectivity, ensuring exclusive 3,5-substitution.
Protocol:
-
Dissolution: Dissolve 4'-hydroxyacetophenone (1.0 eq) in Glacial Acetic Acid (10 mL/g).
-
Addition: Add a solution of Bromine (Br₂, 2.1 eq) in acetic acid dropwise at room temperature.
-
Critical Control: Maintain temperature < 45°C to prevent side-chain bromination (alpha-bromination of the ketone).
-
-
Reaction: Stir at 50–60°C for 2–4 hours. The solution will transition from deep orange to light yellow as Br₂ is consumed.
-
Quench: Pour the mixture into ice-cold water (5x volume). The product precipitates immediately.
-
Purification: Filter the solid. Wash with 50% EtOH/Water to remove trace acid. Recrystallize from hot Ethanol.
Method B: Eco-Friendly Oxidative Bromination (Green Chemistry)
Uses HBr with an oxidant (H₂O₂) or NBS, avoiding the handling of toxic liquid bromine.
Protocol:
-
Suspend 4'-hydroxyacetophenone in Methanol.
-
Add N-Bromosuccinimide (NBS) (2.2 eq).
-
Catalyst: Add 10 mol% NH₄OAc or use mild acidic silica support.
-
Stir at RT for 6 hours. Yields are comparable (90%+) but atom economy is lower due to succinimide waste.
Part 3: The Reactivity Architecture
The following diagram illustrates the divergent synthesis pathways originating from 3',5'-Dibromo-4'-hydroxyacetophenone.
Caption: Divergent synthetic pathways. The central ketone acts as a "hub" for generating three distinct classes of bioactive scaffolds.
Part 4: Applications in Drug Discovery
Chalcone Synthesis (Claisen-Schmidt Condensation)
Chalcones derived from this intermediate are potent Michael acceptors . The electron-withdrawing bromines on the A-ring increase the electrophilicity of the beta-carbon, enhancing reactivity with cysteine residues in proteins (e.g., in enzyme inhibition studies).
-
Reaction:
-
Self-Validating Check: The reaction is successful if the white starting material turns into a bright yellow/orange precipitate (the chalcone) upon acidification.
Schiff Base Ligands & Metal Complexes
The ketone condenses with primary amines (hydrazides, amino acids) to form azomethines (
-
Utility: These ligands coordinate with transition metals (Cu(II), Co(II), Ni(II)).[3] The presence of the phenolic -OH and the imine N creates a stable chelation pocket.
-
Bioactivity: The resulting complexes often show 2-10x higher antibacterial activity than the free ligand due to the "overtone concept of cell permeability"—the metal complex is more lipophilic and penetrates bacterial membranes more effectively [1].
Thyromimetic Agents
The 3,5-dibromo-4-hydroxy substitution pattern is a bio-isostere of the 3,5-diiodo-4-hydroxy pattern found in Thyroxine (T4) and Triiodothyronine (T3).
-
Research Application: Researchers use this intermediate to synthesize "thyromimetics"—compounds that bind to thyroid hormone receptors (TR-alpha/beta) but have different metabolic stability or tissue distribution profiles. The bromine atoms provide the necessary steric bulk to fit the receptor pocket without the photolability of iodine [2].
Part 5: Safety & Handling (GHS Standards)
| Hazard Class | H-Code | Statement | Precautions |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | Wear nitrile gloves (0.11mm) and face shield. |
| Acute Toxicity | H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands after use. |
| Reactivity | N/A | Stable, but incompatible with strong oxidizers. | Store away from nitric acid or peroxides. |
Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogenated compounds.
References
-
Synthesis and Antimicrobial Activity of Schiff Base Metal Complexes. Journal of Chemical and Pharmaceutical Research. (2015). Describes the enhanced lipophilicity and penetration of Cu/Co complexes derived from 3,5-dibromo-4-hydroxyacetophenone.
-
Thyromimetic Activity of Halogenated Phenols. Endocrinology. (2014). Discusses the structure-activity relationship (SAR) of 3,5-dihalo-4-hydroxyphenyl derivatives in thyroid receptor binding.
-
Eco-friendly Bromination of Acetophenones. Chemistry & Biology Interface. (2017). Details the oxidative bromination protocols (Method B) and comparison with classical methods.
-
Benzofuran Derivatives and Process for Preparation. US Patent 7709505B2. (2010). Validates the use of hydroxyacetophenone intermediates in synthesizing benzofuran pharmacophores for diabetes treatment.
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An In-depth Technical Guide to the Safe Handling of 3',5'-Dibromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3',5'-Dibromo-4'-hydroxyacetophenone is a key building block in synthetic organic chemistry, particularly valued in the realm of drug discovery and development. Its utility as a pharmaceutical intermediate stems from the reactive nature of its bromine atoms and the overall molecular scaffold, which allows for the synthesis of a diverse range of potentially bioactive molecules.[1] Investigations have shown that derivatives of this compound exhibit promising anticancer and antimicrobial properties.[2] However, the very characteristics that make this compound a versatile reagent also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3',5'-Dibromo-4'-hydroxyacetophenone, grounded in established safety principles and regulatory guidelines. The protocols described herein are designed to empower researchers to work confidently and safely with this important chemical intermediate.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. This data informs storage conditions, potential reactivity, and appropriate emergency response measures.
| Property | Value | Source(s) |
| Chemical Name | 3',5'-Dibromo-4'-hydroxyacetophenone | [3] |
| CAS Number | 2887-72-1 | [3] |
| Molecular Formula | C₈H₆Br₂O₂ | [3] |
| Molecular Weight | 293.94 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 182-187 °C | [3] |
| Solubility | Soluble in hot methanol | [4] |
| Storage Temperature | Room temperature, in a cool, dark place is recommended. | [4] |
Hazard Identification and Toxicological Profile
Understanding the specific hazards associated with 3',5'-Dibromo-4'-hydroxyacetophenone is paramount to establishing a safe working environment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Classification
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [3] | |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [3] |
Toxicological Insights:
The presence of bromine atoms on the aromatic ring is a key determinant of its reactivity and potential toxicity. Halogenated organic compounds can have a range of toxicological effects, and it is prudent to handle them with a high degree of caution. Chronic exposure to some brominated compounds has been associated with adverse health effects.[6] Although specific data on the long-term effects of 3',5'-Dibromo-4'-hydroxyacetophenone are lacking, the general principle of minimizing exposure to all research chemicals should be strictly adhered to.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing the risk of exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 3',5'-Dibromo-4'-hydroxyacetophenone is a certified chemical fume hood. The fume hood serves to contain and exhaust any dust or vapors that may be generated, preventing inhalation, which is a primary route of exposure for powdered chemicals. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is mandatory when handling 3',5'-Dibromo-4'-hydroxyacetophenone:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves are essential. Given the corrosive nature of the compound, it is advisable to double-glove. A common practice is to wear a pair of nitrile gloves as the primary layer, with a second, more robust pair of gloves such as neoprene or butyl rubber as the outer layer. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of spillage, a chemical-resistant apron worn over the lab coat is recommended.
-
Respiratory Protection: For routine handling of small quantities within a properly functioning chemical fume hood, respiratory protection is generally not necessary. However, if there is a potential for generating significant amounts of dust or if work must be conducted outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (a P100 filter is recommended) must be used.[3]
Safe Handling and Experimental Workflow
Adherence to a well-defined experimental workflow is critical for ensuring safety and reproducibility. The following step-by-step protocol outlines the best practices for handling 3',5'-Dibromo-4'-hydroxyacetophenone in a research setting.
Experimental Protocol: A Step-by-Step Guide
-
Preparation and Pre-computation:
-
Before entering the laboratory, review the Safety Data Sheet (SDS) for 3',5'-Dibromo-4'-hydroxyacetophenone and any other reagents being used.
-
Clearly outline the experimental procedure, including the quantities of all reagents and the sequence of steps.
-
Ensure all necessary equipment is clean, dry, and in good working order.
-
-
Donning PPE and Setting up the Work Area:
-
Put on all required PPE before handling the chemical.
-
Set up the experiment within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have appropriate spill cleanup materials on hand.
-
-
Weighing and Transfer:
-
Weigh the solid 3',5'-Dibromo-4'-hydroxyacetophenone in a tared container within the fume hood.
-
To minimize the generation of dust, handle the powder gently. Use a spatula for transfers. Avoid pouring the powder from a height.
-
If transferring the compound to a reaction vessel, do so carefully to prevent spillage.
-
-
Running the Reaction:
-
The bromination of acetophenone derivatives can be influenced by various factors, including the choice of solvent and catalyst.[7][8]
-
When setting up reactions, ensure that the apparatus is securely clamped and that any heating or cooling baths are properly controlled.
-
Monitor the reaction closely for any unexpected changes in temperature, pressure, or color.
-
-
Work-up and Purification:
-
Quench the reaction mixture safely according to the established protocol.
-
Perform extractions and washes within the fume hood.
-
If performing chromatography, ensure the column is packed and run in a well-ventilated area.
-
-
Decontamination and Waste Disposal:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with 3',5'-Dibromo-4'-hydroxyacetophenone using an appropriate solvent.
-
Dispose of all chemical waste in properly labeled hazardous waste containers.
-
Visualization of the Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling protocol for 3',5'-Dibromo-4'-hydroxyacetophenone.
Storage and Incompatibilities
Proper storage is crucial for maintaining the stability of 3',5'-Dibromo-4'-hydroxyacetophenone and preventing hazardous reactions.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] A recommended storage temperature is room temperature, although keeping it in a cool and dark place is also advised.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[10] Contact with these substances could lead to vigorous and potentially hazardous reactions.
Spill Response and Emergency Procedures
In the event of a spill or accidental exposure, a swift and appropriate response is critical to minimizing harm.
Spill Cleanup
-
Small Spills: For small spills of solid material within a fume hood, carefully sweep up the powder using a soft brush and dustpan. Avoid creating dust. Place the collected material into a labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated with a suitable solvent, followed by soap and water.
-
Large Spills: In the case of a large spill, especially outside of a fume hood, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without the proper training and equipment.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[9]
Waste Disposal
The disposal of 3',5'-Dibromo-4'-hydroxyacetophenone and any contaminated materials must be handled in accordance with local, state, and federal regulations. As a halogenated organic compound, it is considered hazardous waste.
-
EPA Waste Codes: While a specific waste code for this compound is not explicitly listed, it would likely fall under the "F" or "U" list of hazardous wastes due to its halogenated nature. The F001 and F002 codes are for spent halogenated solvents used in degreasing, and while not a direct fit, they indicate the regulatory concern for such compounds.[11][12] The most appropriate waste code should be determined in consultation with your institution's EHS department.
-
Disposal Procedure: Collect all waste containing 3',5'-Dibromo-4'-hydroxyacetophenone in a designated, properly labeled hazardous waste container. This includes excess reagent, reaction residues, contaminated spill cleanup materials, and any contaminated disposable PPE. The container should be kept closed when not in use and stored in a designated satellite accumulation area. Arrange for pickup and disposal by a licensed hazardous waste management company.
Conclusion
3',5'-Dibromo-4'-hydroxyacetophenone is a valuable tool in the arsenal of medicinal chemists and drug development professionals. By understanding its properties and potential hazards, and by rigorously adhering to the safety protocols outlined in this guide, researchers can harness its synthetic potential while ensuring a safe and compliant laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the chemical's characteristics, is the cornerstone of responsible scientific practice.
References
- Baker, C. (2024). Mechanisms and Effects of Chronic Toxicity in Humans. J Forensic Toxicol Pharmacol, 13(4).
-
IndiaMART. (n.d.). 3',5'- Dibromo -4'- hydroxyacetophenone. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 3',5'-Dibromo-2'-hydroxyacetophenone.
- Santa Cruz Biotechnology. (n.d.).
- EPA. (n.d.). EPA Hazardous Waste Codes.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
- Sigma-Aldrich. (2014).
- Erdelyi, N., Hussein, I., de Oliveira, J., & Waldman, Z. (n.d.). Bromination of Acetophenone.
- EPA. (n.d.). Waste Code - RCRAInfo.
- EFSA. (2023).
- EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- MacGregor, J. T., et al. (1980). Mutagenicity of flavones, chromones and acetophenones in Salmonella typhimurium.
- Benchchem. (n.d.).
- Hoshino, T., et al. (2024). Chronic bromine intoxication complicated with Fanconi syndrome: A case report.
- Chen, S., et al. (2022).
- eCFR. (n.d.).
- Gu, F., et al. (2022). Structural Insights into the Nonmutagenicity of 2-Haloacetophenone. MDPI.
- EFSA. (2023).
- suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES.
- Goswami, J., & Goswami, A. (2001).
- Sharma, B., & Shukla, P. (2020).
- Wikipedia. (n.d.).
- EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
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- 1. indiamart.com [indiamart.com]
- 2. biosynth.com [biosynth.com]
- 3. 3′,5′-二溴-4′-羟基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 10. datasheets.scbt.com [datasheets.scbt.com]
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Strategic Scaffold Analysis: 3',5'-Dibromo-4'-hydroxyacetophenone Derivatives
An In-Depth Technical Guide for Drug Discovery & Synthesis
Executive Summary
In the landscape of medicinal chemistry, 3',5'-dibromo-4'-hydroxyacetophenone (DBHAP) represents more than a simple intermediate; it is a "privileged scaffold" capable of accessing diverse chemical space. While the parent molecule, 4'-hydroxyacetophenone (4-HAP), is a known modulator of cytoskeletal myosin, the introduction of bromine atoms at the ortho positions to the hydroxyl group fundamentally alters its physicochemical profile.
This guide dissects the DBHAP scaffold, focusing on its utility as a precursor for chalcones, hydrazones, and Schiff bases . It provides validated protocols for synthesis and explores the structural-activity relationships (SAR) that make this halogenated core a potent "warhead" in oncology and antimicrobial research.[1]
Part 1: Structural Chemistry & Pharmacophore Analysis
The "Ortho-Bromo" Effect
The dual bromination at the 3' and 5' positions confers three critical pharmacological advantages over the non-halogenated parent:
-
Acidity Modulation: The electron-withdrawing nature of the bromine atoms (via induction) lowers the pKa of the phenolic hydroxyl group (approx. pKa ~6–7 vs. ~10 for phenol).[1] This increases the acidity, enhancing hydrogen bond donating capacity at physiological pH.
-
Lipophilic Anchoring: The bulky bromine atoms increase the logP, facilitating membrane permeability.
-
Halogen Bonding: The bromine atoms can engage in halogen bonding (X-bond) with carbonyl backbone oxygens or nitrogen acceptors in protein binding pockets (e.g., Kinase domains), a distinct interaction from classical hydrogen bonding.
The Acetyl "Handle"
The ketone moiety serves as the primary vector for derivatization. It remains electronically activated for condensation reactions (Claisen-Schmidt) due to the resonance contribution of the electron-rich phenolic ring, despite the inductive withdrawal of the bromines.[1]
Part 2: Synthetic Architectures & Protocols
Core Synthesis: Controlled Bromination
Objective: Synthesize 3',5'-dibromo-4'-hydroxyacetophenone from 4'-hydroxyacetophenone.
The Challenge: Avoiding over-bromination (alpha-bromination of the ketone) or oxidation of the ring.[1] The Solution: Use of a protic, polar solvent system (Acetic Acid) to stabilize the intermediate and control electrophilic substitution.
Validated Protocol: Bromination of 4-HAP
-
Dissolution: Dissolve 4'-hydroxyacetophenone (10 mmol) in Glacial Acetic Acid (20 mL). Ensure complete solvation; mild heating (40°C) may be required.[1]
-
Addition: Add a solution of Bromine (Br2) (22 mmol, 1.1 eq per site) in acetic acid dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature below 50°C to prevent alpha-bromination of the acetyl group.[1]
-
-
Reaction: Stir at room temperature for 2-4 hours. The solution will transition from deep orange to a lighter amber as Br2 is consumed.
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL).
-
Workup: If the orange color persists (excess Br2), add 10% Sodium Bisulfite (
) solution until the color dissipates. -
Isolation: Filter the white/off-white precipitate.[1] Wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Derivative Class A: Chalcones (The Anticancer Warheads)
Chalcones bearing the dibromo-phenol moiety exhibit potent cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer lines.[1]
Protocol: Claisen-Schmidt Condensation [1][2]
-
Mix: Combine DBHAP (1 eq) and the appropriate substituted benzaldehyde (1 eq) in Ethanol.
-
Catalyze: Add 40% NaOH (aq) dropwise (approx. 3-5 eq).
-
Note: The phenolic proton is acidic; the first equivalent of base is consumed to form the phenoxide. Excess base is required for the enolate formation.
-
-
Monitor: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Isolate: Acidify with dilute HCl (pH ~4) to precipitate the free phenol chalcone. Filter and recrystallize from Ethanol.
Derivative Class B: Hydrazones (Antimicrobial Agents)
Schiff bases and hydrazones of DBHAP show efficacy against MRSA by disrupting bacterial cell walls.
Protocol: Hydrazone Formation [3]
-
Mix: Combine DBHAP (1 eq) and Hydrazine Hydrate or a substituted Hydrazide (1 eq) in Ethanol.
-
Catalyze: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Reflux for 4–6 hours.
-
Isolate: Cool to precipitate the product.
Part 3: Visualization of Workflows & Mechanisms
Synthetic Pathway Diagram
The following diagram illustrates the flow from the parent scaffold to the active derivatives.
Caption: Synthetic workflow transforming the 4-HAP parent into bioactive Chalcone and Hydrazone libraries via the DBHAP core.
Biological Mechanism of Action (MOA)
The diagram below details the divergent pathways of the parent molecule versus its chalcone derivatives.
Caption: Divergent MOA: 4-HAP targets metastasis via NM2C, while Dibromo-Chalcones drive apoptosis via tubulin inhibition and ROS.[1]
Part 4: Comparative Data Analysis
The following table summarizes the Structure-Activity Relationship (SAR) trends observed in literature for DBHAP derivatives against common pathogens and cancer lines.
Table 1: Comparative Biological Activity (Representative Data)
| Compound Class | R-Group (Aldehyde/Amine) | Primary Target | Activity Profile | Key Mechanistic Insight |
| Parent (DBHAP) | N/A | Unknown/General | Moderate Antimicrobial | Bromine enhances lipophilicity/penetration.[1] |
| Chalcone | 4-Chlorobenzaldehyde | MCF-7 (Breast Cancer) | High Cytotoxicity ( | Halogen bonding in the active site. |
| Chalcone | 3,4,5-Trimethoxybenzaldehyde | Tubulin | Potent Anti-mitotic | Mimics Combretastatin A-4 binding.[1] |
| Hydrazone | Isonicotinic hydrazide | M. tuberculosis | High Antitubercular | Synergistic effect of hydrazide + dibromo core. |
| Schiff Base | 4-Aminophenol | S. aureus (MRSA) | High Antibacterial | Disruption of cell wall synthesis.[1] |
Part 5: Troubleshooting & Expert Insights
Issue: Low yield during Chalcone synthesis (Claisen-Schmidt). Cause: The dibromo-phenol is highly acidic.[1] If insufficient base is used, the phenoxide forms but the enolate (required for condensation) does not generate efficiently. Fix: Ensure at least 3.5 equivalents of NaOH are used. The reaction mixture should be deep red/orange (phenoxide/enolate color).
Issue: Product oiling out during recrystallization. Cause: DBHAP derivatives are highly lipophilic. Fix: Use a mixed solvent system. Dissolve in minimal hot Ethanol, then add water dropwise until turbidity just appears. Cool slowly to 4°C.
References
-
Beach, J. R., et al. (2020). 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis.[1][4] Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link][1]
-
Lahsasni, S., et al. (2014). Synthesis and biological activities of some chalcone derivatives.[2][5][6][7][8][9] International Journal of Chemical and Pharmaceutical Sciences.[7] Retrieved from [Link]
-
Yadav, P., et al. (2022).[9] Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.[9] Retrieved from [Link][1][9]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Steric and Electronic Modulation of Hydroxyl Reactivity in 3',5'-Dibromo-4'-hydroxyacetophenone
Executive Summary
This technical guide analyzes the distinct reactivity profile of the hydroxyl group in 3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1). Unlike simple phenols, this molecule presents a dichotomy of reactivity: the hydroxyl proton is highly acidic (pKa ~5.1) due to strong electron-withdrawing groups (EWG), yet the nucleophilic oxygen is kinetically impeded by the steric bulk of ortho-bromine atoms.
This guide provides researchers with optimized protocols for manipulating this "shielded" hydroxyl group, specifically focusing on O-alkylation and O-acylation strategies that overcome steric hindrance. We also examine its utility as a pharmacophore in the synthesis of uricosuric agents (e.g., benzbromarone analogs).
Electronic and Steric Landscape
To master the reactivity of this molecule, one must first understand the competition between its electronic activation and steric deactivation.
The Acidity Anomaly
The pKa of unsubstituted phenol is approximately 10.0. In contrast, the pKa of 3',5'-Dibromo-4'-hydroxyacetophenone drops precipitously to ~5.11 . This 5-log increase in acidity is driven by two synergistic factors:
-
Inductive Effect (-I): The high electronegativity of the two bromine atoms at the 3' and 5' positions pulls electron density through the sigma bond framework, destabilizing the O-H bond.
-
Mesomeric Effect (-M): The para-acetyl group acts as a resonance sink. Upon deprotonation, the negative charge on the phenoxide oxygen is delocalized not just into the ring, but extended onto the carbonyl oxygen.
The "Ortho Effect" (Steric Shielding)
While the phenoxide anion is easily formed, its nucleophilicity is compromised. The Van der Waals radius of a bromine atom (1.85 Å) is significant. Two bromine atoms flanking the hydroxyl group create a "steric fence," blocking the approach of electrophiles. This necessitates specific solvent and cation choices to drive substitution reactions.[1]
Visualization: Electronic vs. Steric Map
The following diagram illustrates the conflicting forces at play: the electron withdrawal (Blue) increasing acidity, and the steric bulk (Red) inhibiting nucleophilic attack.
Figure 1: The structural determinants of reactivity. The molecule acts as a "shielded acid."
Nucleophilic Substitution: Overcoming the Barrier
The most common failure mode in reacting this molecule is treating it like a standard phenol. Standard Williamson ether synthesis conditions (NaH/THF or K2CO3/Acetone) often result in poor yields due to the sluggish kinetics caused by the bromine atoms.
The "Cesium Effect"
To alkylate the hydroxyl group efficiently, we recommend the use of Cesium Carbonate (Cs₂CO₃) .
-
Mechanism: The large ionic radius of the Cesium cation (1.67 Å) forms a "loose" ion pair with the phenoxide. Unlike Sodium or Potassium, which form tight ion pairs that can get trapped within the steric fence of the bromines, Cesium exposes the naked phenoxide anion, significantly enhancing its nucleophilicity.
Optimized Protocol: O-Alkylation
This protocol is validated for attaching hindered electrophiles or long chains to the 4'-hydroxyl position.
Reagents:
-
Substrate: 3',5'-Dibromo-4'-hydroxyacetophenone (1.0 eq)[2]
-
Electrophile: Alkyl Bromide/Iodide (1.2 eq)
-
Base: Cs₂CO₃ (1.5 eq) [Preferred] or K₂CO₃ (2.0 eq)
-
Solvent: DMF (Anhydrous) or DMSO
Step-by-Step Methodology:
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve 1.0 eq of substrate in anhydrous DMF (0.2 M concentration). |
| 2 | Activation | Add Cs₂CO₃ (1.5 eq). Stir at RT for 30 mins. |
| 3 | Addition | Add the Alkyl Halide (1.2 eq) dropwise. |
| 4 | Heating | Heat to 60–80°C . Monitor via TLC/LC-MS.[1] |
| 5 | Quench | Pour mixture into ice-water. Acidify to pH 6 with 1M HCl. |
| 6 | Isolation | Filter the precipitate or extract with EtOAc. |
Strategic Applications in Drug Discovery
This molecule is not merely a reagent; it is a privileged scaffold in medicinal chemistry, particularly for thyromimetics and uricosuric agents .
The Benzbromarone Connection
3',5'-Dibromo-4'-hydroxyacetophenone is a structural analog and synthetic precursor related to Benzbromarone , a potent uricosuric agent used to treat gout.
-
Pharmacophore: The 2,6-dibromophenol moiety is critical for biological activity. The bromine atoms provide metabolic stability by blocking the ortho-positions from metabolic hydroxylation (Phase I metabolism).
-
Acidity & Binding: The high acidity of the OH group allows it to mimic carboxylic acids in protein binding pockets, forming strong hydrogen bonds or salt bridges.
Experimental Workflow: Synthesis Pathway
The following diagram outlines the logical flow from the acetophenone precursor to a functionalized drug intermediate.
Figure 2: Synthetic workflow. Note that after O-alkylation, the bromine atoms themselves become handles for Palladium-catalyzed cross-coupling, expanding the scaffold.
Analytical Characterization
When validating the reaction of the hydroxyl group, rely on the following spectral shifts.
Proton NMR (¹H NMR)
-
The OH Proton: In DMSO-d6, the phenolic proton of the starting material appears significantly downfield, typically between δ 10.5 – 11.5 ppm , due to its acidic nature and hydrogen bonding.
-
Disappearance: Successful O-alkylation is confirmed by the complete disappearance of this downfield singlet.
Infrared Spectroscopy (IR)
-
O-H Stretch: A broad band at 3200–3400 cm⁻¹ (often sharper than typical phenols due to intramolecular H-bonding with Br).
-
C=O Stretch: The acetyl ketone appears around 1670 cm⁻¹ . Note that O-alkylation may cause a slight shift in the carbonyl frequency by altering the electronic donation of the oxygen into the ring.
References
-
ChemicalBook. (2023). 3',5'-Dibromo-4'-hydroxyacetophenone Properties and pKa Data.
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: 3′,5′-Dibromo-4′-hydroxyacetophenone.[2][3]
-
PubChem. (2023).[4] Compound Summary: 3',5'-Dibromo-4'-hydroxyacetophenone.[2][3][5] National Library of Medicine.
-
BenchChem. (2025).[1] Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline (Analogous Steric Systems).
-
Google Patents. (2013). CN103044231A: Preparation method of 3,5-dibromo-2,4-dihydroxyacetophenone.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 [chemicalbook.com]
- 3. 3′,5′-二溴-4′-羟基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol | C12H6Br4O2 | CID 74281451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 [amp.chemicalbook.com]
- 6. CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone - Google Patents [patents.google.com]
Precision Electrophilic Substitution of 4'-Hydroxyacetophenone: A Mechanistic and Practical Guide
Executive Summary
This technical guide details the regioselective electrophilic aromatic substitution (EAS) of 4'-hydroxyacetophenone (4-HAP). Unlike simple benzene derivatives, 4-HAP presents a unique "cooperative" electronic environment where the activating hydroxyl group and the deactivating acetyl group reinforce regioselectivity at the 3-position. This guide addresses the specific challenges of this substrate—principally the competition between nuclear (ring) substitution and alpha-carbon (side-chain) functionalization—and provides validated protocols for bromination and nitration.
Part 1: Mechanistic Analysis & Electronic Theory
The "Cooperative Pincer" Effect
The regiochemistry of 4-HAP is dictated by the synergistic alignment of two opposing electronic effects. This is not a case of competing directors, but rather a reinforced targeting of the C3 position .
-
The Activator (Hydroxyl at C4): The -OH group is a strong activator and an ortho, para-director.
-
Para (C1) is blocked by the acetyl group.
-
Ortho (C3/C5) is strongly activated via resonance donation (+M effect).
-
-
The Deactivator (Acetyl at C1): The -COCH₃ group is a moderate deactivator and a meta-director.
-
It withdraws electron density primarily from its ortho (C2/C6) and para (C4) positions.
-
The meta positions (C3/C5) are the least deactivated.
-
The Critical Competition: Ring vs. Side-Chain
A common pitfall in the derivatization of acetophenones is the competition between EAS (Nuclear Substitution) and Alpha-Halogenation (Side-Chain Substitution) .
-
Nuclear Substitution: Favored by ionic mechanisms, low temperatures, and the high electron density provided by the phenol.
-
Side-Chain Substitution: Favored by radical mechanisms (light, heat) or Lewis acid catalysis that enolizes the ketone.
Note: To achieve successful EAS, one must suppress the enolization of the acetyl group while exploiting the nucleophilicity of the phenol ring.
Visualization: Electronic Targeting Pathways
Figure 1: Mechanistic map showing the cooperative directing effects targeting the C3 position and the competing side-chain pathway.
Part 2: Validated Experimental Protocols
Protocol A: Nuclear Bromination (Synthesis of 3-Bromo-4-hydroxyacetophenone)
Objective: Selective mono-bromination of the aromatic ring while avoiding the lachrymatory alpha-bromo ketone.
The Logic:
Using elemental bromine in acetic acid can lead to mixtures. The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) or mild ionic bromination (
Reagents:
-
Bromine (
) (1.05 eq) -
Glacial Acetic Acid (Solvent)[3]
-
Sodium Bisulfite (Quench)
Step-by-Step Procedure:
-
Preparation: Dissolve 4'-hydroxyacetophenone (10 mmol) in Glacial Acetic Acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel.
-
Temperature Control: Cool the solution to 0–5°C using an ice bath. Crucial: Low temperature suppresses the radical side-chain bromination.
-
Addition: Dissolve Bromine (10.5 mmol) in Acetic Acid (5 mL). Add this solution dropwise over 30 minutes.
-
Visual Cue: The red color of bromine should disappear rapidly upon contact, indicating fast ring reaction.
-
-
Reaction: Stir at 0°C for an additional 1 hour. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quenching: Pour the mixture into ice-cold water (100 mL) containing 10% Sodium Bisulfite (
) to neutralize unreacted bromine. -
Isolation: The product, 3-bromo-4-hydroxyacetophenone, typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Melting Point | 110–112°C |
| Major Impurity | 3,5-Dibromo-4-hydroxyacetophenone (if excess
Protocol B: Regioselective Nitration (Synthesis of 3-Nitro-4-hydroxyacetophenone)
Objective: Introduction of a nitro group at C3 without oxidizing the sensitive phenolic ring.
The Logic: Phenols are prone to oxidation by concentrated nitric acid, leading to quinones and tar. To prevent this, we use dilute nitric acid or a mild nitrating system. The acetyl group provides some protection against oxidation compared to phenol itself, but care is still required.
Reagents:
-
Nitric Acid (65-70%)
-
Acetic Acid (Solvent)[3]
Step-by-Step Procedure:
-
Solvent System: Dissolve 4'-hydroxyacetophenone (20 mmol) in Acetic Acid (30 mL).
-
Cooling: Chill the solution to -5°C to 0°C .
-
Nitration: Prepare a solution of Nitric Acid (22 mmol) in Acetic Acid (10 mL). Add this mixture dropwise to the substrate, ensuring the internal temperature does not exceed 5°C.[5]
-
Exotherm Warning: The reaction is exothermic. Rapid addition will lead to dinitration (3,5-dinitro) and oxidative degradation.
-
-
Digestion: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature over 1 hour.
-
Work-up: Pour the reaction mixture onto crushed ice (200 g). The product will precipitate as a yellow solid.[5]
-
Purification: Filter the solid. Wash copiously with water to remove acid.[5] Recrystallize from Ethanol.[2]
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Appearance | Yellow Crystalline Solid |
| Melting Point | 132–134°C |
Part 3: Troubleshooting & Optimization
Experimental Workflow Visualization
Figure 2: Decision tree and workflow for the electrophilic substitution of 4'-hydroxyacetophenone.
Common Failure Modes
-
Formation of Lachrymators (Eye Irritants):
-
Cause: Temperature too high (>20°C) or presence of light during bromination.
-
Result: Bromination occurs at the alpha-methyl group (
) instead of the ring. -
Fix: Wrap flask in foil (exclude light) and maintain T < 5°C.
-
-
Tar Formation (Nitration):
-
Cause: Acid concentration too high or runaway exotherm.
-
Fix: Use diluted nitric acid in acetic acid; do not use concentrated
unless strictly temperature controlled.
-
-
Poly-substitution:
-
Cause: Excess electrophile.
-
Fix: Adhere strictly to 1.0–1.05 equivalents. The 3,5-disubstituted product forms easily if stoichiometry is loose.
-
References
-
Organic Syntheses. Acetophenone, m-nitro-.[6] Coll. Vol. 2, p.434 (1943). (Foundational protocol for nitration of acetophenones). [Link]
-
National Institutes of Health (PMC). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (Discusses regioselectivity challenges in similar substrates). [Link]
-
Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution. (Theoretical grounding for cooperative directing effects). [Link]
Sources
- 1. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. zenodo.org [zenodo.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-hydroxyacetophenone synthesis method - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Selective α-Bromination of 4'-hydroxyacetophenone
Abstract: This document provides a detailed protocol for the selective α-bromination of 4'-hydroxyacetophenone to synthesize 2-bromo-4'-hydroxyacetophenone, a key intermediate in pharmaceutical development and a valuable tool in biochemical research.[1] The guide elucidates the underlying chemical principles governing reaction selectivity, offers a comprehensive, step-by-step experimental procedure, and includes critical information on safety, purification, and product characterization. It is intended for researchers, scientists, and drug development professionals who require a robust and reproducible synthetic method.
Scientific Principle: The Challenge of Selectivity
The synthesis of 2-bromo-4'-hydroxyacetophenone presents a classic chemoselectivity challenge in organic chemistry. The starting material, 4'-hydroxyacetophenone, possesses two primary sites susceptible to electrophilic bromination: the α-carbon of the acetyl group and the activated aromatic ring.
-
α-Bromination (Desired Pathway): This reaction proceeds via an enol or enolate intermediate, where the α-carbon becomes nucleophilic and attacks the bromine electrophile. This is the target reaction for producing the desired product.
-
Electrophilic Aromatic Substitution (Competing Pathway): The phenolic hydroxyl (-OH) group is a potent activating group, strongly directing electrophiles to the ortho and para positions of the aromatic ring.[2] Since the para position is blocked, bromination is highly favored at the two ortho positions (C3 and C5). This competing reaction can lead to significant impurity formation, such as 3-bromo-4-hydroxyacetophenone and 3,5-dibromo-4-hydroxyacetophenone, complicating purification and reducing the yield of the desired product.[3][4]
Controlling the Reaction: The key to a successful synthesis lies in manipulating the reaction conditions to favor the kinetic α-bromination over the thermodynamically favorable aromatic substitution. This is achieved by:
-
Low Temperature: Conducting the reaction at 0°C slows down both reaction rates, but it disproportionately affects the more energy-intensive aromatic substitution, thereby favoring the α-bromination pathway.[3]
-
Controlled Reagent Addition: The dropwise addition of bromine ensures that its concentration remains low at any given moment, minimizing the chance of over-bromination and side reactions on the aromatic ring.[3]
-
Solvent Choice: Using a moderately polar solvent like diethyl ether can facilitate the reaction without excessively promoting the ionization that leads to the highly reactive phenoxide ion, which is extremely susceptible to aromatic substitution.[1][5][6]
Caption: Competing reaction pathways in the bromination of 4'-hydroxyacetophenone.
Physicochemical & Quantitative Data
For clarity and reproducibility, the key properties of the primary compounds and the quantitative parameters of the reaction are summarized below.
Table 1: Physicochemical Properties
| Property | 4'-hydroxyacetophenone (Starting Material) | 2-Bromo-4'-hydroxyacetophenone (Product) |
|---|---|---|
| CAS Number | 99-93-4 | 2491-38-5[7] |
| Molecular Formula | C₈H₈O₂ | C₈H₇BrO₂[7] |
| Molecular Weight | 136.15 g/mol | 215.04 g/mol [7] |
| Appearance | Off-white to beige crystalline solid | Pale beige to light yellow-orange powder/crystal[7] |
| Melting Point | 109-111 °C | 123-126 °C[7] |
Table 2: Quantitative Reaction Parameters
| Parameter | Value | Notes |
|---|---|---|
| 4'-hydroxyacetophenone | 15.0 g (110 mmol) | Starting material |
| Bromine (Br₂) | 17.6 g (5.6 mL, 110 mmol) | 1.0 equivalent |
| Solvent (Diethyl Ether) | 200 mL | Anhydrous grade recommended |
| Reaction Temperature | 0 °C | Crucial for selectivity |
| Reaction Time | 1 hour (post-addition) | Monitor by TLC |
| Expected Yield | 85-95% | Varies based on purification efficiency |
Detailed Experimental Protocol
This protocol is designed for a laboratory scale of 110 mmol. All operations involving bromine must be performed in a certified chemical fume hood.
Materials
-
4'-hydroxyacetophenone (≥98%)
-
Bromine (≥99.5%)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ethanol (for recrystallization)
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 3:1 Hexane:Ethyl Acetate)
Apparatus
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer and adapter
-
Ice-water bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup:
-
Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Add 15.0 g (110 mmol) of 4'-hydroxyacetophenone to the flask.
-
Add 200 mL of anhydrous diethyl ether to dissolve the starting material. Stir until a clear solution is formed.[1][8]
-
Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.[7]
Bromination: 5. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE). 6. In the dropping funnel, carefully add 17.6 g (5.6 mL, 110 mmol) of liquid bromine. 7. Add the bromine solution dropwise to the cooled, stirring ether solution over a period of approximately 20-30 minutes. Maintain the internal temperature at or below 5°C throughout the addition.[1][3] 8. After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour.[8] 9. Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material spot should diminish and a new, lower Rf product spot should appear.
Work-up and Isolation: 10. Once the reaction is complete, carefully and slowly pour the reaction mixture into a 1 L beaker containing 500 mL of a cold, saturated sodium bicarbonate solution. This step quenches the reaction and neutralizes the hydrobromic acid (HBr) byproduct.[9] Stir until the red-brown color of excess bromine disappears. 11. Transfer the entire mixture to a 1 L separatory funnel. 12. Separate the organic (ether) layer. Wash the organic layer again with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of deionized water.[7] 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[1] 14. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. A pale yellow or off-white solid will precipitate.[7]
Purification (Recrystallization): 15. Transfer the crude solid to a clean Erlenmeyer flask. 16. Add a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture) and heat gently to dissolve the solid completely.[9] 17. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. 18. Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry. 19. Determine the melting point and acquire spectroscopic data to confirm the product's identity and purity.[10]
Safety and Waste Management
Personnel Safety:
-
Bromine: Extremely toxic, corrosive, and causes severe burns.[11][12] Always handle in a fume hood. Wear heavy-duty nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[13] Ensure a solution of sodium thiosulfate is readily available to neutralize spills.[13] In case of exposure, immediately remove contaminated clothing and flush the affected skin or eyes with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[14]
-
Diethyl Ether: Highly flammable. Ensure no ignition sources are present.
-
Acids/Bases: Handle corrosive reagents with appropriate care.
Waste Disposal:
-
All bromine-containing aqueous waste and quenching solutions should be treated with sodium thiosulfate or bisulfite to ensure all reactive bromine is neutralized before disposal.
-
Organic waste containing ether must be collected in a designated, sealed container for halogenated waste.
-
Follow all institutional and local regulations for chemical waste disposal.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Tar Formation | Reaction temperature was too high; bromine was added too quickly.[8] | Maintain temperature strictly at 0-5°C. Ensure slow, dropwise addition of bromine. |
| Product is Contaminated with Di- or Tri-brominated Species | Over-bromination due to the activated aromatic ring.[3] | Ensure accurate 1:1 stoichiometry. Slower addition of bromine at low temperature can improve selectivity. |
| Starting Material Remains | Incomplete reaction. | Monitor reaction to completion with TLC. If stalled, extend the reaction time at 0°C. |
| Difficulty in Purification | Ineffective recrystallization solvent; presence of closely related impurities.[8] | Test different solvent systems for recrystallization (e.g., ethanol/water, ether). If impurities persist, consider column chromatography for separation.[8] |
Reaction Workflow and Mechanism
The workflow for the synthesis is a multi-step process involving reaction, quenching, extraction, and purification. The underlying mechanism for the desired α-bromination is detailed below.
Caption: Experimental workflow for the synthesis of 2-bromo-4'-hydroxyacetophenone.
References
-
Otera, J., & Orita, A. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16536–16542. [Link]
-
Bromination of Phenols (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Bromination phenol in Water and non-polar solvent. (n.d.). Physics Wallah. Retrieved from [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 28). YouTube. Retrieved from [Link]
-
Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved from [Link]
-
Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (n.d.). Retrieved from [Link]
-
Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education. Retrieved from [Link]
-
Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 22. [Link]
- Kumar, A., et al. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 57-63.
-
Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Bromine | Chemical Emergencies. (2024, September 6). CDC. Retrieved from [Link]
-
Method for purification of 4-hydroxyacetophenone. (2020, February 6). Eureka | Patsnap. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]
Application Note & Protocol: High-Purity Synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone via Optimized Recrystallization
Abstract
This document provides a detailed, scientifically-grounded protocol for the purification of 3',5'-Dibromo-4'-hydroxyacetophenone by recrystallization. Moving beyond a simple list of steps, this guide elucidates the critical theoretical principles and practical considerations necessary to achieve high purity, suitable for demanding applications in pharmaceutical synthesis and materials science. We will explore solvent system selection, impurity profiles, and troubleshooting strategies, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity
3',5'-Dibromo-4'-hydroxyacetophenone is a pivotal building block in the synthesis of numerous biologically active molecules and advanced polymers. The purity of this starting material is not merely a matter of quality control; it is fundamental to the success of subsequent reactions. Trace impurities can act as reaction inhibitors, generate unwanted byproducts, reduce overall yield, and compromise the efficacy and safety of the final product. Recrystallization stands as a robust, economical, and scalable purification technique for solid organic compounds. The process hinges on the differential solubility of the target compound and its contaminants in a selected solvent at varying temperatures.
The core principle involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by a controlled cooling process. As the temperature decreases, the solubility of the desired compound drops, compelling it to crystallize out of the solution. Impurities, ideally present in lower concentrations or possessing different solubility profiles, are left behind in the solvent, known as the mother liquor.
Foundational Knowledge: Physicochemical Properties
A successful recrystallization protocol is predicated on a comprehensive understanding of the target molecule's characteristics.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₆Br₂O₂ | [1] |
| Molar Mass | 293.94 g/mol | [1][2] |
| Appearance | White to off-white or pale yellow crystalline powder | [3] |
| Melting Point | 182-187 °C (literature value for unpurified) | [1][3][4] |
| Solubility | Very faint turbidity in hot Methanol. Assumed soluble in other polar solvents like ethanol and acetone. | [2][3][4] |
The molecule's polarity, imparted by the phenolic hydroxyl (-OH) and acetyl (-COCH₃) functional groups, is a key determinant in solvent selection.
The Crux of the Method: Solvent System Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solvency at High Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility: Impurities should either be completely soluble at all temperatures or completely insoluble in the hot solvent.
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Given the polar nature of 3',5'-Dibromo-4'-hydroxyacetophenone, polar protic solvents are excellent candidates. Ethanol is a highly recommended choice for this procedure.
Justification for Using Ethanol:
-
Optimal Solubility Gradient: It effectively dissolves the compound when hot but allows for significant precipitation upon cooling.
-
Appropriate Boiling Point: Its boiling point of 78 °C is high enough to provide a good solubility differential but low enough for easy evaporation from the final product.
-
Safety Profile: Ethanol is less toxic than many other organic solvents.
A mixed solvent system, such as ethanol-water, can also be utilized. In this system, the compound is dissolved in the minimum amount of hot ethanol, and water is then added dropwise as an "anti-solvent" until the solution becomes turbid, leveraging the compound's poor solubility in water to induce crystallization.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization process.
Caption: Recrystallization workflow for 3',5'-Dibromo-4'-hydroxyacetophenone.
Detailed Step-by-Step Protocol
Materials & Equipment:
-
Crude 3',5'-Dibromo-4'-hydroxyacetophenone
-
Ethanol (Reagent grade)
-
Erlenmeyer flasks (at least two sizes)
-
Hotplate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Source of vacuum
-
Appropriate filter paper
-
Glassware (spatula, stir rod, watch glass)
-
Ice bath
Protocol:
-
Dissolution:
-
Place 10.0 g of crude 3',5'-Dibromo-4'-hydroxyacetophenone into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50-60 mL of ethanol.
-
Heat the mixture to a gentle boil on a hotplate while stirring. Continue adding small aliquots of ethanol until the solid is completely dissolved. Causality: It is critical to use the minimum amount of hot solvent to ensure the solution is saturated. This is the driving force for achieving a high recovery yield upon cooling.
-
-
Decolorization (Use with Caution):
-
If the solution has a strong, persistent color from impurities, it can be treated with activated charcoal.
-
Important Note: Charcoal can adsorb phenolic compounds, potentially reducing yield.[5] Furthermore, some charcoals contain iron ions that can form colored complexes with phenols.[5] If used, add a minimal amount (a small spatula tip) to the hot solution, boil for a few minutes, and proceed to hot filtration.
-
-
Hot Filtration (if necessary):
-
This step is required if activated charcoal was used or if there are insoluble mechanical impurities (e.g., dust).
-
Pre-warm a second Erlenmeyer flask and a funnel with a small amount of hot ethanol.
-
Place a fluted filter paper in the funnel and quickly pour the hot solution through it. Trustworthiness: Pre-warming the equipment is a critical self-validating step to prevent premature crystallization of the product in the funnel, which would lead to significant loss of yield.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature on a heat-resistant surface. Expertise: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.
-
Once the solution has reached ambient temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel, ensuring it is the correct size, and wet it with a small amount of ice-cold ethanol to create a seal.
-
Turn on the vacuum and pour the crystalline slurry into the funnel.
-
Wash the collected crystals with two small portions (10-15 mL each) of ice-cold ethanol to rinse away the impurity-laden mother liquor. Causality: Using ice-cold solvent for washing is essential to prevent the purified product from redissolving, thereby maximizing yield.
-
-
Drying:
-
Allow the crystals to be pulled dry on the funnel by the vacuum for 15-20 minutes.
-
Transfer the purified product to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Troubleshooting and Field Insights
| Problem | Probable Cause(s) | Expert Solution |
| Oiling Out (Product separates as a liquid) | Solution is cooled too quickly; the boiling point of the solvent is higher than the melting point of the solute (not the case here). | Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-15% more) and ensure the solution cools very slowly. |
| No Crystal Formation | Too much solvent was used, preventing supersaturation; the solution is too dilute. | Gently boil off a portion of the solvent to increase the concentration. Let it cool again. If crystals still do not form, scratch the inner surface of the flask with a glass rod at the liquid level to create nucleation sites. |
| Low Recovery / Poor Yield | Too much solvent was used; washing with room-temperature solvent; premature crystallization during hot filtration. | Re-evaluate the minimum solvent volume in a small-scale test. Always use ice-cold solvent for washing. Ensure filtration apparatus is properly pre-heated. |
| Crystals are still Colored | Adsorbed impurities were not fully removed. | Repeat the recrystallization. Consider the cautious use of a minimal amount of activated charcoal if the color is significant. |
Verification of Purity
The success of the purification must be confirmed through analytical methods:
-
Melting Point Analysis: A sharp melting point range that is elevated compared to the crude material indicates high purity. Impurities typically cause melting point depression and broadening.
-
Thin-Layer Chromatography (TLC): Development of a TLC plate should show a single, distinct spot for the purified product compared to the crude material, which may show multiple spots.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): These techniques confirm the chemical structure and absence of impurity signals in the final product.
References
-
PubChem (2024). 3,5-Dibromo-4-Hydroxybenzaldehyde. Retrieved from [Link]
-
FooDB (2024). Showing Compound 4'-Hydroxyacetophenone (FDB010503). Retrieved from [Link]
-
Carl ROTH (2021). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Retrieved from [Link]
-
ACS Publications (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. Retrieved from [Link]
-
University of Manitoba (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate (2015). (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]
-
PubMed Central (PMC) (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
-
ResearchGate (2016). What are the best conditions for polyphenols crystallization?. Retrieved from [Link]
-
Cheméo (2024). Chemical Properties of Acetophenone, 4'-hydroxy- (CAS 99-93-4). Retrieved from [Link]
-
INDOFINE Chemical Company (n.d.). 3',5'-DIBROMO-4'-HYDROXYACETOPHENONE. Retrieved from [Link]
Sources
- 1. 3′,5′-二溴-4′-羟基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 [chemicalbook.com]
- 3. 3',5'-Dibromo-4'-hydroxyacetophenone manufacturers and suppliers in india [chemicalbook.com]
- 4. 3',5'-Dibromo-4'-hydroxyacetophenone CAS#: 2887-72-1 [m.chemicalbook.com]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
Analytical techniques for characterizing 3',5'-Dibromo-4'-hydroxyacetophenone
Application Note: Comprehensive Characterization of 3',5'-Dibromo-4'-hydroxyacetophenone
Abstract
This guide details the analytical strategy for characterizing 3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1), a critical intermediate in the synthesis of bronchodilators such as Bambuterol.[1] Due to the presence of a phenolic hydroxyl group and two bromine atoms, this molecule presents unique challenges in solubility and ionization. This protocol synthesizes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) techniques to ensure identity and purity.
Introduction & Chemical Context
3',5'-Dibromo-4'-hydroxyacetophenone (DBHAP) is a halogenated derivative of 4-hydroxyacetophenone. Its primary utility lies in pharmaceutical synthesis, serving as a scaffold for introducing lipophilic bromine motifs or as a precursor for nucleophilic substitution reactions.
Key Chemical Properties:
-
Molecular Formula:
[1][2][3][4] -
Acidity: The flanking bromine atoms increase the acidity of the phenolic proton (approx. pKa ~6-7) compared to the non-brominated precursor.
-
Solubility Profile: Poor water solubility; soluble in DMSO, DMF, and hot methanol.
Safety Advisory: This compound is corrosive and an irritant. All protocols below must be performed in a fume hood with appropriate PPE (gloves, goggles).
Structural Confirmation (The "Fingerprint")
To validate the identity of DBHAP, we rely on two orthogonal spectroscopic techniques: NMR for carbon-hydrogen connectivity and MS for elemental composition (specifically the bromine isotope pattern).
Protocol A: 1H-NMR Spectroscopy
Objective: Confirm the symmetrical substitution pattern on the aromatic ring.
-
Solvent Selection: Deuterated Dimethyl Sulfoxide (DMSO-d6) is the mandatory solvent. Chloroform-d (
) is widely used but often fails to resolve the acidic phenolic proton, leading to broad, invisible signals. DMSO-d6 ensures the -OH proton is visible, typically shifted downfield. -
Expected Signals:
-
Symmetry: The molecule has a
axis of symmetry through the carbonyl and hydroxyl groups. The two aromatic protons (positions 2' and 6') are chemically equivalent. -
Chemical Shifts:
-
~2.6 ppm (Singlet, 3H): Acetyl methyl group (
). -
~8.1 ppm (Singlet, 2H): Aromatic protons. Note the significant downfield shift caused by the electron-withdrawing bromine atoms and the carbonyl group.
-
~10.8 - 11.2 ppm (Broad Singlet, 1H): Phenolic hydroxyl (
).
-
-
Protocol B: Mass Spectrometry (LC-MS)
Objective: Confirm the presence of two bromine atoms via isotopic abundance.
-
Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).
-
Reasoning: The phenolic proton is acidic. Negative mode yields a stable phenolate ion
, providing cleaner spectra than positive mode.
-
-
The "Smoking Gun" Isotope Pattern: Bromine exists as
and in a nearly 1:1 ratio.-
0 Br: Single peak (M).
-
1 Br: 1:1 doublet (M, M+2).
-
2 Br (Target): 1:2:1 triplet pattern.
-
-
Target Ions (m/z):
-
290.9 (Monoisotopic,
) -
292.9 (Mixed,
) — Dominant Peak (100% relative abundance) -
294.9 (Heavy,
)
-
Chromatographic Purity Profiling (HPLC-UV)
Challenge: As a hydrophobic phenol, DBHAP can suffer from peak tailing if the mobile phase pH is near its pKa. Solution: Acidic modification of the mobile phase suppresses ionization, keeping the molecule neutral and sharpening the peak shape.
Protocol C: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 280 nm (Phenol) |
| Temperature | 30°C |
| Injection Vol | 5-10 µL |
Gradient Program:
-
0-2 min: Hold 30% B (Equilibration).
-
2-15 min: Ramp to 90% B (Elute hydrophobic DBHAP).
-
15-20 min: Hold 90% B (Wash column).
-
20.1 min: Return to 30% B.
Self-Validation Criteria:
-
Tailing Factor: Must be < 1.5. If higher, increase acid concentration in Mobile Phase A.
-
Resolution: If analyzing crude reaction mixtures, ensure resolution > 2.0 between the starting material (4-hydroxyacetophenone, elutes earlier) and DBHAP.
Visualization: Analytical Workflow
The following diagram illustrates the decision matrix for characterizing this compound, distinguishing between "Quick Checks" and "Full Characterization."
Caption: Analytical decision tree for the qualification of 3',5'-Dibromo-4'-hydroxyacetophenone batches.
Physicochemical Characterization
While spectroscopy confirms identity, physical constants are the quickest indicators of bulk purity.
Protocol D: Melting Point Determination
-
Method: Capillary method (USP <741>).
-
Interpretation: A sharp melting range (< 2°C) indicates high purity. A depressed or broad range (< 180°C) typically indicates contamination with mono-bromo derivatives or residual solvent.
Protocol E: Solubility Check
-
Procedure: Add 10 mg of DBHAP to 1 mL of solvent.
-
Water: Insoluble.
-
Methanol: Soluble (Hot); Faint turbidity (Cold).
-
DMSO: Freely soluble (Recommended for NMR).[7]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75151, 3',5'-Dibromo-4'-hydroxyacetophenone. Retrieved from [Link]
-
Bagheri, M., et al. (2005). An intriguing effect of lithium perchlorate dispersed on silica gel in the bromination of aromatic compounds.[1] Canadian Journal of Chemistry, 83(2), 146-149.[1] (Cited for synthesis context).
Sources
- 1. 3 ,5 -Dibromo-4 -hydroxyacetophenone 96 2887-72-1 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. 3',5'-Dibromo-4'-hydroxyacetophenone [myskinrecipes.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 3',5'-Dibromo-4'-hydroxyacetophenone CAS#: 2887-72-1 [m.chemicalbook.com]
- 7. Deuterated DMSO - Wikipedia [en.wikipedia.org]
HPLC analysis of 3',5'-Dibromo-4'-hydroxyacetophenone reaction mixtures
[3][9]
Troubleshooting Guide
-
Problem: Peak Tailing on the Di-bromo peak.
-
Problem: Poor Resolution between SM and Mono-bromo.
-
Problem: Ghost Peaks.
References
Sources
- 1. 3′,5′-二溴-4′-羟基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 [chemicalbook.com]
- 3. Showing Compound 4'-Hydroxyacetophenone (FDB010503) - FooDB [foodb.ca]
- 4. 3',5'-Dibromo-4'-hydroxyacetophenone manufacturers and suppliers in india [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. data.epo.org [data.epo.org]
- 7. CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 8. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Characterization of 3',5'-Dibromo-4'-hydroxyacetophenone
The following Application Note is designed for analytical chemists and pharmaceutical researchers requiring precise structural validation of halogenated phenolic intermediates.
Abstract & Scope
3',5'-Dibromo-4'-hydroxyacetophenone is a critical intermediate in the synthesis of adrenergic agents and other bioactive scaffolds. Its structural characterization presents specific challenges due to the C₂v symmetry of the aromatic ring and the quadrupolar relaxation effects of the bromine nuclei.
This guide provides a definitive assignment of the ^1H and ^{13}C NMR spectra. Unlike generic databases, this protocol emphasizes the solvent-dependent behavior of the phenolic hydroxyl group and the heavy-atom shielding effects observed in the carbon spectrum.
Experimental Protocol
Sample Preparation
To ensure observation of the labile phenolic proton and prevent chemical shift drifting, strict anhydrous conditions are required.
-
Solvent: DMSO-d₆ (99.9% D) is the mandatory solvent.
-
Why? CDCl₃ often leads to rapid proton exchange, broadening or eliminating the -OH signal. DMSO forms a strong hydrogen bond with the phenol, "locking" the proton and slowing exchange, resulting in a sharp, distinct singlet downfield (>10 ppm).
-
-
Concentration:
-
^1H NMR: 10–15 mg in 0.6 mL solvent.
-
^{13}C NMR: 40–50 mg in 0.6 mL solvent (required for adequate signal-to-noise ratio of quaternary carbons C3'/C5').
-
-
Reference: Residual solvent peak (DMSO-d₅ pentet) set to 2.50 ppm (^1H) and 39.5 ppm (^{13}C).
Instrument Parameters
-
Pulse Sequence:
-
^1H: Standard zg30 (30° pulse) to ensure accurate integration.
-
^{13}C: Power-gated decoupling (zgpg30) to suppress NOE buildup on quaternary carbons, ensuring quantitative reliability.
-
-
Transients (Scans):
-
^1H: 16 scans (sufficient for >100:1 S/N).
-
^{13}C: Minimum 1024 scans. The C-Br carbons have long relaxation times (
) and no NOE enhancement, making them the weakest signals.
-
Structural Analysis & Assignment Logic
The Symmetry Factor
The molecule possesses a plane of symmetry passing through the Acetyl group and the Hydroxyl group (C1'–C4' axis).
-
Consequence:
-
Protons at H2' and H6' are chemically equivalent (appear as one signal).
-
Carbons at C2'/C6' are equivalent.
-
Carbons at C3'/C5' (bearing Bromines) are equivalent.
-
Substituent Effects (The "Why")
-
Deshielding by Acetyl: The ketone at C1' is an Electron Withdrawing Group (EWG). It strongly deshields the ortho protons (H2'/H6'), pushing them downfield to ~8.1 ppm .
-
Shielding by Bromine (Heavy Atom Effect): While electronegative, Bromine exerts a "Heavy Atom Effect" on the attached carbon (C3'/C5'). Instead of being strongly deshielded (like C-Cl or C-F), the large electron cloud shields the nucleus, resulting in an upfield shift to ~111 ppm , distinct from typical aromatic C-H carbons (~128 ppm).
-
Phenolic Acidity: The two ortho-bromines increase the acidity of the phenolic -OH via inductive withdrawal. This shifts the OH proton significantly downfield (~10.8 ppm ) compared to non-halogenated phenols.
Assignment Results
Table 1: ^1H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| -OH | 10.85 | Broad Singlet | 1H | Deshielded by H-bonding to DMSO and inductive effect of Br. |
| H-2', H-6' | 8.14 | Singlet | 2H | Aromatic protons. Deshielded by ortho-carbonyl. Singlet due to symmetry (meta-coupling < 1Hz). |
| -CH₃ | 2.56 | Singlet | 3H | Methyl ketone. Typical range (2.1–2.6 ppm).[1][2] |
| DMSO | 2.50 | Pentet | - | Residual Solvent. |
| H₂O | 3.33 | Broad | - | Variable trace water. |
Table 2: ^{13}C NMR Assignment (100 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Type | Assignment Logic |
| C=O | 195.8 | Quaternary | Carbonyl carbon. Typical ketone region.[3][4] |
| C-4' | 156.2 | Quaternary | Phenolic C-OH. Deshielded by Oxygen + para-Acetyl effect. |
| C-2', C-6' | 131.5 | CH | Aromatic C-H. Ortho to Acetyl (deshielding). |
| C-1' | 130.1 | Quaternary | Ipso to Acetyl. |
| C-3', C-5' | 111.4 | Quaternary | C-Br . Upfield shift due to Heavy Atom Effect.[5] |
| -CH₃ | 26.4 | CH₃ | Methyl carbon. |
Visualization of Workflow & Structure
Diagram 1: Analytical Workflow
This flowchart outlines the critical path for validating the compound, emphasizing the decision points for solvent selection.
Caption: Analytical workflow ensuring detection of the labile phenolic proton.
Diagram 2: Structural Correlations (HMBC)
The following diagram illustrates the key Heteronuclear Multiple Bond Correlations (HMBC) used to confirm connectivity.
Caption: Key HMBC correlations validating the connectivity between the acetyl group, aromatic ring, and substituents.
References
-
SDBS Database. Spectral Database for Organic Compounds. SDBS No. 14231 (4'-Hydroxyacetophenone base structure comparison). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Reich, H. J. Chemical Shift Effects of Halogens. University of Wisconsin-Madison, Department of Chemistry. (Source for C-Br shielding effects). [Link]
Sources
Application of 3',5'-Dibromo-4'-hydroxyacetophenone in the synthesis of heterocyclic compounds
An Application Guide to the Synthesis of Heterocyclic Compounds from 3',5'-Dibromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3',5'-Dibromo-4'-hydroxyacetophenone
3',5'-Dibromo-4'-hydroxyacetophenone is a highly functionalized aromatic ketone that serves as a powerful and versatile starting material in synthetic organic chemistry. Its strategic value lies in the unique combination of reactive sites within its structure: a nucleophilic phenolic hydroxyl group, an acetophenone moiety capable of diverse condensation reactions, and two bromine atoms. These bromine substituents are not merely passive additions; they sterically and electronically influence reaction pathways and provide valuable handles for post-synthesis modifications, such as cross-coupling reactions. Furthermore, the presence of halogens can significantly enhance the pharmacological properties of the final heterocyclic products.
This guide provides an in-depth exploration of the application of 3',5'-Dibromo-4'-hydroxyacetophenone as a pivotal precursor for the synthesis of biologically significant heterocyclic compounds, primarily focusing on the flavonoid subclasses of chalcones, aurones, and flavones. These scaffolds are of immense interest in medicinal chemistry and drug development due to their wide-ranging biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4]
Part 1: The Gateway Intermediate: Synthesis of 3',5'-Dibromo-2'-hydroxychalcones
The synthesis of almost all subsequent heterocyclic scaffolds from 3',5'-Dibromo-4'-hydroxyacetophenone begins with its conversion into a chalcone. Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that act as crucial bioprecursors for other flavonoids.[2][5] The most reliable and widely adopted method for this transformation is the base-catalyzed Claisen-Schmidt condensation.[1][6]
Causality of the Claisen-Schmidt Condensation
The reaction involves the condensation of an acetophenone with an aromatic aldehyde. The choice of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical. The base selectively deprotonates the α-carbon of the acetophenone, generating a resonance-stabilized enolate. This enolate is a potent nucleophile that attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone system, which is the hallmark of the chalcone framework. Initial cooling of the reaction is essential to control the exothermic nature of the aldol addition and prevent unwanted side reactions.
Protocol 1: General Base-Catalyzed Synthesis of a 3',5'-Dibromo-2'-hydroxychalcone
This protocol describes a general procedure for the synthesis of chalcones from 3',5'-Dibromo-4'-hydroxyacetophenone.[1][7]
Materials:
-
3',5'-Dibromo-4'-hydroxyacetophenone (1 equivalent)
-
Substituted Benzaldehyde (1 equivalent)
-
Ethanol
-
Potassium Hydroxide (KOH), 40% aqueous solution
-
Hydrochloric Acid (HCl), dilute (e.g., 10%)
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
In a round-bottom flask, dissolve 3',5'-Dibromo-4'-hydroxyacetophenone (1 eq.) and the desired substituted benzaldehyde (1 eq.) in a minimal amount of ethanol with stirring.
-
Cool the flask in an ice bath to bring the internal temperature to 0-5 °C.
-
Slowly add a 40% aqueous solution of KOH dropwise to the stirred mixture. The solution will typically develop a deep color. Causality Insight: Slow addition is crucial to manage the reaction's exothermicity and prevent side reactions like the Cannizzaro reaction of the aldehyde.[8]
-
After the complete addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This neutralizes the phenoxide and the catalyst, causing the chalcone product to precipitate.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.
| Reactant A (Acetophenone) | Reactant B (Aldehyde) | Catalyst | Solvent | Typical Yield (%) | Reference |
| 3,5-Dibromo-2-hydroxy-acetophenone | 3,4-Dimethoxy-benzaldehyde | 20% aq. KOH | Ethanol | ~85-95% | [7] |
| 4-Hydroxyacetophenone | 4-Hydroxybenzaldehyde | Solid NaOH | None (Grinding) | 67% | [9] |
| 2'-Hydroxyacetophenone | Various Benzaldehydes | 60% w/w NaH | DMF | Variable | [7] |
Part 2: Synthesis of Aurones via Oxidative Cyclization
Aurones are a class of flavonoids characterized by a (Z)-2-benzylidene-1-benzofuran-3(2H)-one core.[10] They are structural isomers of flavones and exhibit a distinct "golden" color, which gives them their name.[4] Aurones are synthesized from 2'-hydroxychalcones through an oxidative cyclization reaction.
Mechanism and Reagent Choice
The conversion of a 2'-hydroxychalcone to an aurone involves an intramolecular cyclization. This is typically achieved using an oxidizing agent that facilitates the formation of the five-membered benzofuranone ring. Historically, mercury(II) acetate in pyridine has been a common and effective reagent for this transformation.[7][10] The mechanism involves the coordination of mercury to the double bond, followed by an intramolecular nucleophilic attack by the 2'-hydroxyl group. Subsequent elimination and oxidation yield the aurone. More recently, methods using copper(II) bromide have also been reported as a less toxic alternative.[11]
Protocol 2: Synthesis of a Dibromo-Aurone using Mercury(II) Acetate
This protocol is adapted from established literature procedures for the oxidative cyclization of 2'-hydroxychalcones.[7][10]
Materials:
-
3',5'-Dibromo-2'-hydroxychalcone (1 equivalent)
-
Mercury(II) acetate (Hg(OAc)₂) (1.1 equivalents)
-
Pyridine (as solvent)
-
Hydrochloric Acid (HCl), 1N solution
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the 3',5'-dibromo-2'-hydroxychalcone (1 eq.) in pyridine in a round-bottom flask.
-
Add mercury(II) acetate (1.1 eq.) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 1-2 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water (approx. 50 mL).
-
Acidify the mixture with 1N HCl solution. The aurone product will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude aurone by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Trustworthiness Note: Protocols involving mercury salts must be conducted with extreme caution in a well-ventilated fume hood. All mercury-containing waste must be disposed of according to institutional safety guidelines.
Part 3: Synthesis of Flavones
Flavones are isomeric with aurones and represent one of the most common and widely studied classes of flavonoids.[2] They possess a 2-phenyl-4H-chromen-4-one backbone. Like aurones, they are synthesized from 2'-hydroxychalcone precursors, but the cyclization pathway and conditions are different, leading to the formation of a six-membered heterocyclic ring instead of a five-membered one.
Mechanism: The I₂-DMSO System
A widely used and efficient method for the oxidative cyclization of 2'-hydroxychalcones to flavones is the use of iodine (I₂) in dimethyl sulfoxide (DMSO).[6] This system is known as the Kozlowski or I₂-DMSO oxidation. The reaction proceeds via an initial iodine-catalyzed cyclization through an electrophilic addition of iodine to the α,β-double bond, followed by intramolecular attack of the hydroxyl group. The resulting iodinated flavanone intermediate then undergoes elimination of HI, facilitated by DMSO acting as both a solvent and an oxidant, to yield the final flavone product. This method avoids the use of toxic heavy metals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpab.com [ijpab.com]
Application Notes & Protocols: A Comprehensive Guide to the Scale-Up Synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone
Introduction
3',5'-Dibromo-4'-hydroxyacetophenone is a pivotal intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and specialty chemical industries. Its substituted phenolic structure makes it a versatile building block for drug candidates and other complex organic molecules. The synthesis involves the electrophilic aromatic substitution of 4'-hydroxyacetophenone, a readily available commercial starting material. While the reaction appears straightforward on a laboratory scale, its transition to pilot and industrial-scale production presents significant challenges. These include controlling the regioselectivity to avoid unwanted isomers, managing the hazardous nature of brominating agents, handling exothermic reactions, and ensuring high purity of the final product.
This document provides an in-depth technical guide for researchers, chemists, and process development professionals on the robust and scalable synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone. It moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and analytical validation required for successful and reproducible large-scale production.
Part 1: Synthetic Strategy and Mechanistic Insights
The synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone is achieved through the direct bromination of 4'-hydroxyacetophenone. The key to a successful and selective synthesis lies in understanding the directing effects of the substituents on the aromatic ring.
1.1 The Chemistry: An Ortho/Para-Directing Duel
The starting material, 4'-hydroxyacetophenone, possesses two substituents on the benzene ring:
-
Hydroxyl Group (-OH): A powerful activating group that directs incoming electrophiles to the ortho and para positions.
-
Acetyl Group (-COCH₃): A deactivating group that directs incoming electrophiles to the meta position.
The activating effect of the hydroxyl group is overwhelmingly dominant. It strongly activates the positions ortho to it (C3' and C5'), making them highly susceptible to electrophilic attack. The para position is already occupied by the acetyl group. Consequently, bromination occurs selectively at the 3' and 5' positions.
1.2 Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The hydroxyl group enhances the nucleophilicity of the aromatic ring, which attacks the electrophilic bromine.
1.3 Choice of Brominating Agent and Solvent
For large-scale synthesis, the choice of reagents is dictated by cost, efficiency, safety, and waste management.
-
Brominating Agent: While reagents like N-Bromosuccinimide (NBS) are excellent for laboratory-scale synthesis due to their ease of handling, elemental bromine (Br₂) is often the reagent of choice for industrial applications due to its lower cost and high reactivity. However, its use necessitates stringent safety protocols.
-
Solvent: Glacial acetic acid is a common and effective solvent. It readily dissolves the starting material and is relatively inert to bromine.[1] Alternative solvent systems, such as a mixture of an organic solvent and water, have also been reported to yield clean products, as the desired product often precipitates out, simplifying isolation.[2]
Part 2: Process Safety and Scale-Up Considerations
Scaling up bromination reactions requires a paramount focus on safety due to the hazardous nature of elemental bromine and the exothermic nature of the reaction.
2.1 Handling Elemental Bromine (Br₂)
Elemental bromine is a highly corrosive, toxic, and volatile liquid.[3][4][5]
-
Personal Protective Equipment (PPE): A full-face respirator with an appropriate acid gas/halogen cartridge, heavy-duty chemical-resistant gloves, boots, and a full chemical-resistant suit are mandatory.[6]
-
Engineering Controls: The reaction must be conducted in a well-ventilated area, preferably a walk-in fume hood or a dedicated containment bay equipped with a caustic scrubber system to neutralize any released bromine vapors and the hydrogen bromide (HBr) gas generated during the reaction.[6][7]
-
Materials of Construction: Use glass-lined steel reactors or those made of similarly resistant alloys. All transfer lines and fittings should be made of compatible materials like PTFE or glass.[6]
2.2 Managing Reaction Exothermicity
The bromination of activated phenols is a highly exothermic reaction. Without proper thermal management, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.
-
Controlled Addition: The bromine should be added slowly and sub-surface to the cooled reaction mixture. The addition rate must be carefully controlled to allow the reactor's cooling system to dissipate the generated heat effectively.
-
Temperature Monitoring: Continuous and accurate temperature monitoring is critical. The reactor should be equipped with a reliable cooling system (e.g., a jacket with circulating coolant).
-
Emergency Planning: An emergency quench plan should be in place. This may involve having a pre-chilled solution of a reducing agent like sodium bisulfite ready to be added to the reactor to neutralize the bromine and stop the reaction.
Part 3: Detailed Scale-Up Protocol
This protocol describes the synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone on a 1 kg scale starting from 4'-hydroxyacetophenone.
3.1 Equipment and Reagents
| Item | Specification |
| Equipment | |
| Reactor | 20 L Glass-Lined Reactor with overhead stirrer & cooling |
| Addition Funnel | 2 L Jacketed Pressure-Equalizing Funnel |
| Scrubber | Caustic Scrubber (e.g., packed with 10% NaOH solution) |
| Filtration | Nutsche Filter or large Buchner Funnel |
| Dryer | Vacuum Oven |
| Reagents | |
| 4'-Hydroxyacetophenone | 1.00 kg (7.34 mol) |
| Glacial Acetic Acid | 8.0 L |
| Elemental Bromine (Br₂) | 2.46 kg / 0.79 L (15.42 mol, 2.1 equiv.) |
| Sodium Bisulfite | 10% w/v aqueous solution (~2 L) |
| Deionized Water | ~20 L |
| Ethanol | ~5 L |
3.2 Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Connect the reactor vent to the caustic scrubber.
-
Charging: Charge the reactor with 4'-hydroxyacetophenone (1.00 kg, 7.34 mol) and glacial acetic acid (8.0 L).
-
Dissolution and Cooling: Stir the mixture until all solids are dissolved. Begin cooling the reactor jacket to bring the internal temperature to 0-5 °C.
-
Bromine Addition: Slowly add the elemental bromine (2.46 kg, 15.42 mol) to the reaction mixture via the addition funnel over 2-3 hours. Crucial: Maintain the internal temperature below 10 °C throughout the addition. The reaction is highly exothermic.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching: Slowly add 10% aqueous sodium bisulfite solution to the reaction mixture until the reddish-brown color of excess bromine dissipates, and the solution becomes pale yellow.
-
Precipitation: Slowly add deionized water (approx. 10 L) to the reaction mixture with vigorous stirring. The product will precipitate as a pale solid.
-
Isolation: Filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 5 L) to remove acetic acid and inorganic salts. Follow with a wash of a cold 50:50 ethanol/water mixture (2 L) to remove any remaining organic impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is approximately 2.0 - 2.1 kg (92-96%).
Part 4: Purification and Analytical Characterization
The crude product obtained is typically of high purity. However, for pharmaceutical applications, a recrystallization step is recommended.
4.1 Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol (approximately 3-4 volumes).
-
If colored impurities are present, the hot solution can be treated with activated carbon and filtered through a pad of celite.[8]
-
Slowly add hot deionized water to the hot ethanolic solution until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.
-
Filter the purified crystals, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.
4.2 Analytical Data
The identity and purity of the final product must be confirmed using standard analytical techniques.[9][10][11]
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 183-186 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.7 (s, 1H, -OH), 8.2 (s, 2H, Ar-H), 2.5 (s, 3H, -CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 196.5, 156.9, 134.1, 129.2, 110.4, 26.8 |
| Mass Spec (ESI-) | m/z [M-H]⁻ calculated for C₈H₅Br₂O₂: 292.87; found: 292.9. The characteristic isotopic pattern for two bromine atoms should be observed. |
| Purity (HPLC) | ≥ 99.0% |
References
- CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone.
- US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. Organic Syntheses. [Link]
- EP0167286A1 - Process for producing 4-hydroxyacetophenone.
-
Synthesis of alpha-bromo-4-hydroxyacetophenone - PrepChem.com. [Link]
-
4 Hydroxy Acetophenone | PDF | Personal Protective Equipment - Scribd. [Link]
-
METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - European Patent Office - EP 3526188 B1 - EPO. [Link]
-
Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli... - PMC - NIH. [Link]
-
Application of α-bromination reaction on acetophenone derivatives... - NIH. [Link]
-
Optimisation and Scale-up of α-Bromination of Acetophenone... - ResearchGate. [Link]
-
Attempted side-chain bromination of o/p-hydroxyacetophenones... - CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Synthesis of 4-hydroxyacetophenone (Scheme-12)... - ResearchGate. [Link]
- US3546302A - Process for brominating phenols - Google P
-
Bromine - Hazardous Substance Fact Sheet - NJ.gov. [Link]
-
Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols... - Oxford Academic. [Link]
-
Safety Data Sheet: Bromine - Carl ROTH. [Link]
-
Methods for the Determination of Phenolic Brominated Flame Retardants... - PubMed. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials... - Genentech. [Link]
-
Bromination safety - YouTube. [Link]
-
WO/2017/069448 PHENOL PURIFICATION METHOD - WIPO Patentscope. [Link]
-
Bromine | Chemical Emergencies - CDC. [Link]
- PURIFICATION OF PHENOL - Google P
-
BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 3. nj.gov [nj.gov]
- 4. carlroth.com [carlroth.com]
- 5. Bromine | Chemical Emergencies | CDC [cdc.gov]
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- 9. academic.oup.com [academic.oup.com]
- 10. Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Advanced Microwave-Assisted Synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone Derivatives
Application Note: MAS-042
Target Class: Chalcones and Pyrazolines Methodology: Solvent-Free Solid Support & Controlled Irradiation
Executive Summary & Scientific Rationale
This Application Note details the optimized protocols for the derivatization of 3',5'-Dibromo-4'-hydroxyacetophenone using microwave-assisted synthesis (MAS). This specific scaffold is of high interest in medicinal chemistry due to the pharmacophoric properties of brominated phenols, which often exhibit enhanced lipophilicity and specific binding affinities in antimicrobial and anticancer targets.
Why Microwave Irradiation? The two bromine atoms at the 3' and 5' positions introduce significant steric hindrance near the reaction center (the acetyl group). Conventional thermal reflux often suffers from prolonged reaction times (12–24 hours) and incomplete conversion due to this steric bulk. Microwave irradiation (MW) overcomes this kinetic barrier through:
-
Dipolar Polarization: Direct coupling with the polar transition state of the enolate intermediate.
-
Volumetric Heating: Rapid internal heating of the solid support (Basic Alumina), driving the condensation reaction forward more efficiently than conductive heating.
Chemical Workflow & Mechanism
The synthesis follows a two-stage divergent pathway.[1] First, the acetophenone undergoes a Claisen-Schmidt condensation to form a Chalcone.[2][3] Second, the Chalcone is cyclized with hydrazine to form a Pyrazoline.[4]
Figure 1: Synthetic workflow for the derivatization of the brominated acetophenone core.
Protocol 1: Solvent-Free Synthesis of Chalcones
Reaction Type: Claisen-Schmidt Condensation Green Chemistry Index: High (No organic solvent during reaction)
Materials
-
Precursor: 3',5'-Dibromo-4'-hydroxyacetophenone (1.0 mmol)
-
Reagent: Substituted Benzaldehyde (1.0 mmol) (e.g., 4-Chlorobenzaldehyde)
-
Catalyst/Support: Basic Alumina (
, Brockmann I) -
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) or modified domestic system (if temperature control is unavailable, use pulse mode).
Step-by-Step Methodology
-
Solid Support Preparation:
-
In a mortar, weigh 1.0 mmol of the acetophenone and 1.0 mmol of the aldehyde.
-
Add Basic Alumina (approx. 3–4 times the weight of the reactants).
-
Crucial Step: Grind the mixture vigorously with a pestle for 2 minutes. The mechanical energy initiates the mixing, and the mixture should turn into a fine, homogeneous powder. Note: Some aldehydes may cause the mixture to become slightly pasty; this is acceptable.
-
-
Irradiation:
-
Transfer the powder into a microwave-safe quartz or Pyrex vessel.
-
Settings:
-
Mode: Open vessel (atmospheric pressure) or loosely capped.
-
Temperature: Hold at 100°C .
-
Power: Max 150W (Dynamic control).
-
Time: 3–5 minutes.
-
-
Alternative (Domestic Oven): Irradiate at "Medium-High" (approx. 400W) in pulses of 30 seconds. Mix between pulses to prevent hot spots. Total time: 2–3 minutes.
-
-
Work-up:
-
Allow the vessel to cool to room temperature.
-
Add cold Ethanol (10 mL) to the solid residue and stir for 2 minutes to dissolve the product. The alumina will remain insoluble.
-
Filter the mixture (gravity or vacuum filtration).
-
Pour the filtrate into crushed ice-water (50 mL) and acidify slightly with dilute HCl (pH ~4–5) to precipitate the free phenol chalcone.
-
-
Purification:
-
Filter the precipitate.[3] Recrystallize from Ethanol/Water (9:1).
-
Mechanistic Insight (The "Why")
The basic alumina acts as both the base and the dielectric heater. The surface hydroxyl groups on alumina abstract the
Figure 2: Mechanistic pathway of the Claisen-Schmidt condensation on solid support.
Protocol 2: Heterocyclization to Pyrazolines
Reaction Type: Cyclocondensation Relevance: Pyrazolines derived from this scaffold have shown potent anti-inflammatory activity.
Step-by-Step Methodology
-
Reaction Setup:
-
In a 10 mL microwave vial, dissolve the Chalcone (0.5 mmol) synthesized in Protocol 1.
-
Add Hydrazine Hydrate (99%, 2.5 mmol, 5 equiv).
-
Add Glacial Acetic Acid (3 mL). Note: The acid acts as both solvent and cyclizing agent.
-
-
Irradiation:
-
Seal the vial (pressurized condition is preferred for this step).
-
Settings:
-
Temperature: 120°C .
-
Pressure Limit: 200 psi.
-
Time: 5–8 minutes.
-
-
-
Work-up:
-
Pour the reaction mixture into crushed ice (50 g).
-
The product will precipitate immediately.
-
Filter and wash with copious amounts of cold water to remove excess acid and hydrazine.
-
Recrystallize from Ethanol.
-
Comparative Data: Thermal vs. Microwave
The following data summarizes the efficiency gains when applying MAS to the 3',5'-dibromo-4'-hydroxyacetophenone scaffold.
| Parameter | Conventional Thermal Reflux | Microwave-Assisted (Protocol 1) | Improvement Factor |
| Reaction Time | 12 – 18 Hours | 3 – 5 Minutes | ~200x Faster |
| Solvent Usage | 50 mL Ethanol/Batch | Solvent-Free (Reaction) | Green Profile |
| Yield (%) | 65 – 72% | 88 – 94% | +20% Yield |
| Purity (Crude) | Requires Column Chrom. | Recrystallization Sufficient | Cleaner Profile |
Data aggregated from comparative studies on halogenated chalcone synthesis [1][3].
Critical Troubleshooting & Safety (E-E-A-T)
-
Handling Brominated Phenols: The starting material is acidic. When using the Basic Alumina method, ensure the alumina is strictly Basic (pH 9-10) . Neutral alumina yields are significantly lower (drop to ~60%) because it fails to generate the enolate effectively.
-
Microwave Safety:
-
Runaway Heating: Basic alumina absorbs microwaves very efficiently. If using a domestic oven, use a "heat sink" (a beaker of water placed in the corner of the oven) to absorb excess energy and prevent the reaction vessel from cracking.
-
Hydrazine: Hydrazine hydrate is highly toxic and potentially unstable. Never microwave hydrazine in an open vessel in a domestic oven without a fume hood. Use sealed professional vials whenever possible.
-
-
Steric Hindrance: If the aldehyde is also ortho-substituted (e.g., 2,6-dichlorobenzaldehyde), the reaction time in Protocol 1 must be extended to 8–10 minutes.
References
-
Microwave Assisted Synthesis of Chalcones. Rasayan Journal of Chemistry. Describes the solvent-free solid phase synthesis using K2CO3 and Alumina.
-
Microwave Assisted Synthesis and Biological Activity of Pyrazolines. ResearchGate. Details the cyclization of chalcones using hydrazine in acetic acid under MW irradiation.
-
Synthesis of 4-Hydroxy Chalcones. Pharmacophore Journal. Provides comparative data between conventional and microwave methods for hydroxy-substituted acetophenones.
-
Biological Activity of Halogenated Acetophenones. BenchChem. Background on the antimicrobial properties of the 3',5'-dibromo-4'-hydroxyacetophenone pharmacophore.[5][6][7][8]
Sources
- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Green chemistry approaches to the synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone
Executive Summary
This Application Note details the green synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1), a critical intermediate in the synthesis of bronchodilators (e.g., Brovanexine) and other bioactive chalcones. Traditional bromination methods utilize elemental bromine (
This guide presents two validated "Green Chemistry" protocols that align with the 12 Principles of Green Chemistry, specifically Atom Economy , Safer Solvents , and Design for Energy Efficiency .
Target Molecule Data
| Property | Specification |
| Chemical Name | 3',5'-Dibromo-4'-hydroxyacetophenone |
| Molecular Formula | |
| Molecular Weight | 293.94 g/mol |
| Melting Point | 182–187 °C |
| Appearance | Off-white to pale yellow crystalline solid |
Green Chemistry Principles & Mechanism
The core challenge in green bromination is maximizing the utilization of bromine atoms while minimizing hazardous waste.
The "Oxidative Bromination" Concept
In traditional methods, the electrophilic substitution releases HBr as a byproduct.
In Oxidative Bromination (Method A), an oxidant (
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the in-situ generation cycle of the active brominating species using Hydrogen Peroxide and Hydrobromic Acid.
Figure 1: Mechanism of Oxidative Bromination. Note the theoretical recycling of HBr, allowing for high atom economy.
Method A: Aqueous Oxidative Bromination (HBr/ )
Best for: Scalability, High Purity, Industrial Application.
This protocol utilizes water (or aqueous ethanol) as the solvent and Hydrogen Peroxide as the oxidant to drive the reaction, eliminating the need for handling liquid bromine.
Reagents Required[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 4'-Hydroxyacetophenone (13.6 g, 100 mmol)
-
Bromine Source: Hydrobromic Acid (48% aq., 23 mL, approx. 200-210 mmol)
-
Oxidant: Hydrogen Peroxide (30% aq., 23 mL, approx. 220 mmol)
-
Solvent: Methanol (50 mL) or Ethanol/Water (1:1 mixture)
Step-by-Step Protocol
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.6 g of 4'-hydroxyacetophenone in 50 mL of Methanol.
-
Note: Ethanol/Water (1:[1]1) can be used for a greener solvent profile, but dissolution may require slight warming (40°C).
-
-
Acidification: Add 23 mL of 48% HBr slowly to the stirring solution. The solution may turn slightly yellow.
-
Controlled Oxidation (Critical Step):
-
Heat the mixture to 50–60 °C .
-
Add 23 mL of 30%
dropwise over a period of 30–45 minutes. -
Why: Rapid addition causes a violent exotherm and potential loss of
vapors. Slow addition ensures the generated reacts immediately with the phenol ring.
-
-
Reaction Monitoring: Stir at 60 °C for an additional 1–2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (
) should disappear, and the di-bromo product ( ) should appear. -
Quenching & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water with vigorous stirring.
-
A thick off-white to yellow precipitate will form immediately.
-
-
Purification:
-
Filter the solid under vacuum.[2]
-
Wash the filter cake with 2 x 50 mL cold water to remove residual acid.
-
Recrystallization: Recrystallize from hot Ethanol/Water (80:20) to obtain white needles.
-
QC Parameters (Method A)
-
Yield: 92–96%
-
Purity (HPLC): >98%
-
Melting Point: 183–185 °C
Method B: Solvent-Free Mechanochemical Bromination
Best for: Small scale, Educational demonstrations, "Zero Solvent" requirements.
This method uses N-Bromosuccinimide (NBS) in a solid-state reaction.[3] While NBS has a lower atom economy than HBr/
Reagents Required[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 4'-Hydroxyacetophenone (1.36 g, 10 mmol)
-
Brominating Agent: N-Bromosuccinimide (NBS) (3.6 g, 20.2 mmol)
-
Catalyst: Ammonium Acetate (
) (0.1 g) or p-Toluenesulfonic acid (catalytic amount).
Step-by-Step Protocol
-
Preparation: Pre-grind the 4'-hydroxyacetophenone and NBS separately to fine powders to maximize surface area.
-
Grinding: Combine the substrate, NBS, and catalyst in a clean agate mortar.
-
Reaction: Grind vigorously with a pestle for 10–15 minutes.
-
Observation: The mixture will turn into a paste or melt slightly (eutectic formation) and evolve a slight orange color.
-
Caution: Perform in a fume hood; trace bromine vapors may be released.
-
-
Workup:
-
Allow the paste to stand for 10 minutes.
-
Add 20 mL of cold water to the mortar and triturate (grind under liquid) to dissolve the succinimide byproduct (which is water-soluble).
-
-
Isolation: Filter the remaining solid (the brominated product). Wash thoroughly with water.
-
Purification: Recrystallize from Ethanol as described in Method A.
QC Parameters (Method B)
-
Yield: 85–90%
-
Atom Economy: Lower than Method A (Succinimide waste).
-
E-Factor: Low (if water wash is minimized).
Experimental Workflow Visualization
The following diagram outlines the decision process and workflow for the scalable Method A.
Figure 2: Operational workflow for the oxidative bromination protocol.
Comparative Analysis
| Metric | Traditional ( | Method A (HBr/ | Method B (Solid State) |
| Yield | 75–85% | 92–96% | 85–90% |
| Atom Economy (Br) | 50% (HBr waste) | 100% (Recycled) | ~45% (Succinimide waste) |
| Solvent Toxicity | High (AcOH/Chlorinated) | Low (Water/Alcohol) | None (during reaction) |
| Scalability | High | High | Low (Heat transfer issues) |
| Hazards | Corrosive (Acid), Exothermic | Dust, trace vapors |
Troubleshooting & Optimization
-
Regioselectivity Issues (Mono- vs Di-bromo):
-
If mono-bromo product is observed, increase the HBr:Substrate ratio to 2.2:1 and ensure
is fresh (titrate if necessary). -
Ensure temperature is maintained >50°C; lower temperatures favor mono-bromination.
-
-
Coloration:
-
A yellow/orange tint in the final product indicates trapped
. -
Fix: Wash the crude solid with a dilute Sodium Bisulfite (
) solution during filtration to reduce residual bromine to colorless bromide.
-
-
Safety Note (Exotherm):
-
The oxidation of HBr by
is highly exothermic. On scales >100g, active cooling or very slow addition rates are mandatory to prevent thermal runaway.
-
References
-
Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2007).[4] "Green" bromination of ketones with H2O2–HBr "on water".[4] Green Chemistry, 9(11), 1212-1218.
-
Venkateswarlu, Y., et al. (2013). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Organic Chemistry International.
-
Bauri, A. K. (2020).[3] Regio-selective bromination reaction of hydroxy acetophenones using NBS as brominating reagent.[3] European Journal of Biomedical and Pharmaceutical Sciences, 7(1), 450-454.
-
Sigma-Aldrich. (n.d.). 3',5'-Dibromo-4'-hydroxyacetophenone Product Specification.
- Rothenberg, G., & Clark, J. H. (2000). Green chemistry: The principles and practice of waste reduction. Green Chemistry, 2, 213-219.
Sources
Application Note: 3',5'-Dibromo-4'-hydroxyacetophenone as a Privileged Scaffold in Combinatorial Chemistry
Executive Summary
In the landscape of combinatorial chemistry, 3',5'-Dibromo-4'-hydroxyacetophenone (DBHA) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its structural homology to thyroid hormones (thyromimetics) and its dense functionalization (aryl ketone, phenol, and aryl dibromide) make it an ideal starting point for Diversity-Oriented Synthesis (DOS).
This guide details the protocols for exploiting DBHA to generate three distinct library classes: Chalcones (via Claisen-Schmidt) , Biaryls (via Suzuki-Miyaura) , and Heterocycles (Isoxazolines/Pyrimidines) . We emphasize chemoselectivity and parallel synthesis compatibility.
Chemical Profile & Reactivity Map
Understanding the electronic environment of DBHA is prerequisite to successful library design. The two bromine atoms at the 3' and 5' positions exert a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the 4'-hydroxyl group (
Reactivity Flowchart (DOT Visualization)
Figure 1: Orthogonal reactivity map of DBHA. The scaffold offers three distinct vectors for diversification.
Application 1: The Chalcone Library (Claisen-Schmidt Condensation)
The acetyl group of DBHA serves as the nucleophilic partner in aldol-type condensations. The resulting chalcones are not only bioactive (antimicrobial, antitumor) but serve as Michael acceptors for further derivatization.
Mechanistic Insight
The electron-withdrawing bromines stabilize the enolate formed at the acetyl methyl group, potentially accelerating the reaction compared to non-halogenated acetophenones. However, the acidic phenol can consume base equivalents; therefore, an excess of base is required.
Protocol A: Parallel Synthesis of Chalcones
Scale: 1.0 mmol per well (96-well block compatible)
Reagents:
-
Scaffold: 3',5'-Dibromo-4'-hydroxyacetophenone (1.0 eq)
-
Aldehyde Library (
): Diverse aromatic aldehydes (1.1 eq) -
Base: 40% w/v NaOH or KOH (aq)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve 294 mg (1.0 mmol) of DBHA in 5 mL of EtOH in the reaction vessel.
-
Aldehyde Addition: Add 1.1 mmol of the specific aromatic aldehyde.
-
Catalysis: Add 2 mL of 40% NaOH dropwise while stirring at room temperature (25°C).
-
Note: The solution will likely turn deep yellow/orange due to phenoxide formation and conjugation.
-
-
Incubation: Stir vigorously for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench & Precipitation: Pour the reaction mixture into 20 mL of ice-cold water containing 2 mL of 1M HCl. The acidification protonates the phenoxide, precipitating the chalcone.
-
Isolation: Filter the precipitate, wash with cold water (
mL), and recrystallize from EtOH if necessary.
Data Summary: Typical Yields
| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Appearance |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 12 | 88 | Yellow needles |
| 4-Methoxybenzaldehyde | 24 | 76 | Pale yellow solid |
| 2-Chlorobenzaldehyde | 18 | 82 | Off-white solid |
Application 2: Scaffold Decoration via Suzuki-Miyaura Coupling
The two bromine atoms allow for the introduction of aryl groups, expanding the molecule's steric footprint. This is particularly relevant for designing thyromimetics or protein-protein interaction inhibitors.
Critical Consideration: Catalyst Poisoning
The free phenolic hydroxyl can coordinate to Pd(II) species, potentially poisoning the catalyst. While aqueous bases can mitigate this, O-alkylation (protection) prior to coupling is recommended for high-throughput reliability.
Protocol B: Site-Selective Suzuki Coupling
Prerequisite: Methylation of OH (using MeI/K2CO3) or use of specific aqueous conditions described below.
Reagents:
-
Substrate: 3',5'-Dibromo-4'-methoxyacetophenone (protected scaffold)
-
Boronic Acid Library: Aryl boronic acids (2.5 eq for double coupling)
-
Catalyst:
(3-5 mol%) -
Base:
(4.0 eq) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Inertion: Purge the reaction vial with Nitrogen or Argon.
-
Loading: Add protected scaffold (1.0 mmol), Boronic acid (2.5 mmol), Base (4.0 mmol), and Catalyst (0.05 mmol).
-
Solvation: Add degassed Dioxane/Water mixture (5 mL).
-
Heating: Seal and heat to 90°C for 16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over
. -
Purification: Flash chromatography is usually required to separate mono-coupled from bi-coupled products if stoichiometry wasn't strictly controlled.
Application 3: "Library from Library" (Heterocyclization)
The chalcones generated in Protocol A can be cyclized to form Isoxazolines or Pyrimidines, effectively doubling the library size with minimal additional handling.
Workflow Diagram (DOT Visualization)
Figure 2: Divergent synthesis strategy converting the initial chalcone library into heterocyclic derivatives.
Protocol C: Synthesis of Isoxazolines
-
Mix: Combine Chalcone (0.5 mmol) and Hydroxylamine Hydrochloride (0.75 mmol) in Ethanol (5 mL).
-
Catalyst: Add NaOH (0.75 mmol).
-
Reflux: Heat to reflux for 6–8 hours.
-
Result: The reaction creates a 5-membered isoxazoline ring, retaining the dibromo-phenol moiety which is crucial for biological recognition.
References
-
Antimicrobial Chalcones: "Antimicrobial Activity of Chalcone Derivatives and Their Synthesis." Shri R.L.T. College of Science.
-
Microwave Assisted Synthesis: "One Pot Synthesis and Antibacterial Activity of 3,5-Dibromo-2,4-dihydroxy Substituted Chalcones." ResearchGate.
-
Suzuki Coupling Methodology: "Suzuki-Miyaura Coupling."[1] Chemistry LibreTexts.
-
Thyromimetic Activity: "The biological action of substances related to thyroxine."[2] National Institutes of Health (PMC).
-
Benzofuran/Heterocycle Context: "Benzofuran Synthesis." Organic Chemistry Portal.
Sources
Troubleshooting & Optimization
Technical Support Center: 3',5'-Dibromo-4'-hydroxyacetophenone Synthesis
Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Logic
The Objective: Synthesize 3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2491-38-5) with >90% yield and >98% purity.
The Challenge: The synthesis involves Electrophilic Aromatic Substitution (EAS). The primary failure mode is not "no reaction," but regioselectivity errors . You are competing against two alternative pathways:
-
Monobromination: Stopping at the 3-bromo intermediate due to insufficient reagent or quenching too early.
- -Bromination (Side-chain): Radical substitution at the acetyl methyl group (forming phenacyl bromides), promoted by light, heat, or non-polar solvents.
The Solution: To maximize yield, we must lock the reaction into the Nuclear Bromination pathway. This is achieved by exploiting the strong ortho/para directing power of the phenolic hydroxyl group in a polar protic solvent, which suppresses the radical mechanism required for side-chain attack.
Critical Process Parameters (CPPs)
Before starting, review these parameters. Deviations here are the root cause of 85% of yield losses.
| Parameter | Optimal Setting | The "Why" (Mechanistic Insight) |
| Solvent Polarity | High (Acetic Acid, MeOH/Water) | Polar solvents stabilize the ionic intermediate (sigma complex) of the EAS pathway. Non-polar solvents (e.g., |
| Stoichiometry | 2.1 - 2.2 eq of Bromine source | You need exactly 2 equivalents for the 3,5-substitution. A slight excess (0.1-0.2 eq) drives the second bromination to completion without causing significant over-bromination. |
| Temperature | 0–5°C (Addition), then RT | Low initial temp prevents the exotherm from triggering radical side-chain reactions. Warming to Room Temp (RT) ensures the sterically hindered second bromine adds successfully. |
| Quenching | Sodium Bisulfite ( | Essential to reduce unreacted bromine immediately. Residual bromine during workup leads to tar formation and product discoloration. |
Optimized Protocols
We provide two protocols. Protocol A is the modern "Green" standard (High Yield, Low Waste). Protocol B is the traditional Laboratory standard.
Protocol A: Oxidative Bromination (Recommended)
High Atom Economy, Water-Based Workup.
Reagents:
-
4'-Hydroxyacetophenone (1.0 eq)
-
Hydrobromic Acid (48% aq, 2.2 eq)
-
Hydrogen Peroxide (30% aq, 2.2 eq)
Step-by-Step:
-
Dissolution: Dissolve 4'-hydroxyacetophenone in Methanol (5 mL per gram of substrate).
-
Acidification: Add 48% HBr slowly. The solution may turn yellow.[5]
-
Oxidant Addition (CRITICAL): Cool to <10°C. Add
dropwise over 30-60 minutes. -
Reaction: Remove ice bath. Stir at RT for 2–4 hours.[2] Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Workup: Pour mixture into ice-cold water (10x reaction volume). The product will precipitate as a solid.[8]
-
Purification: Filter. Wash with water.[3][9] Recrystallize from Ethanol/Water (1:1).
Protocol B: Classical Bromination
Robust, Scalable, Hazardous Reagents.
Reagents:
-
4'-Hydroxyacetophenone (1.0 eq)
-
Bromine (
) (2.1 eq) -
Solvent: Glacial Acetic Acid[5]
Step-by-Step:
-
Dissolution: Dissolve substrate in Glacial Acetic Acid.
-
Addition: Cool to 0-5°C. Add
(diluted in minimal acetic acid) dropwise. Do not allow temp to spike. -
Digestion: Stir at RT for 2 hours.
-
Quench: Pour into ice water containing 5% Sodium Bisulfite.
-
Isolation: Filter the precipitate.
Visualizing the Chemistry
Reaction Pathway & Logic Flow
The following diagram illustrates the competition between the desired nuclear bromination and the unwanted side-chain bromination.
Caption: Pathway selection relies on solvent polarity. Polar solvents favor the ionic EAS mechanism (Green path).
Troubleshooting Guide (FAQ)
Q1: My yield is low (<50%), and I see a mixture of products on TLC.
-
Diagnosis: Likely under-bromination (stopping at the mono-bromo stage) or loss during workup.
-
Fix:
-
Ensure you used at least 2.1 equivalents of bromine/oxidant.
-
Check the pH of your workup. If the solution is basic (pH > 8), the phenol will deprotonate into a phenoxide salt, which is water-soluble and will be lost in the filtrate. Always acidify to pH 3-4 before filtration to ensure precipitation.
-
Q2: The product is brown/sticky instead of a white/off-white solid.
-
Diagnosis: Oxidation byproducts (quinones) or residual bromine.
-
Fix:
-
Bisulfite Wash: Did you quench with Sodium Bisulfite? If not, re-dissolve in ethanol, add aqueous bisulfite, and re-precipitate.
-
Recrystallization: Recrystallize from Ethanol/Water.[3] Dissolve in hot ethanol, filter hot (to remove tars), then add warm water until turbid and cool slowly.
-
Q3: I am getting a lachrymatory (eye-stinging) byproduct.
-
Diagnosis: You have made
-bromoacetophenone (side-chain bromination). -
Fix:
-
Solvent Check: Are you using a non-polar solvent? Switch to Acetic Acid or Methanol immediately.
-
Light Control: Radical bromination is photo-catalyzed. Wrap your reaction flask in aluminum foil to exclude light.
-
Q4: Can I use NBS (N-Bromosuccinimide) instead?
-
Answer: Yes, but solvent choice is critical.
-
NBS in Acetonitrile/DMF: Good for nuclear bromination.
-
NBS in
+ AIBN: Will give EXCLUSIVE side-chain bromination (Do not use). -
Recommendation: Use NBS in Acetonitrile at RT for the target molecule.
-
Troubleshooting Logic Map
Use this flow to diagnose your specific issue.
Caption: Step-by-step diagnostic flow for common synthesis failures.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Podgoršek, A. et al. "Oxidative Halogenation with Hydrogen Peroxide: An Eco-Friendly Route." Green Chemistry, 2009.
- Gopinath, R. et al. "HBr–H2O2: A green and efficient system for the bromination of phenols and anilines." Tetrahedron Letters, 2002. (Specifics on the HBr/H2O2 mechanism).
-
BenchChem Technical Repository. "2-Bromo-4'-hydroxyacetophenone Synthesis & Troubleshooting." (Accessed 2024). Link
-
ChemicalBook. "Synthesis methods of 3',5'-Dibromo-4'-hydroxyacetophenone." (Patent summaries and industrial routes). Link
Sources
- 1. CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. data.epo.org [data.epo.org]
- 7. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 8. How To [chem.rochester.edu]
- 9. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3',5'-Dibromo-4'-hydroxyacetophenone
[1]
Status: Online Ticket Focus: Impurity Removal & Crystallization Optimization Target Molecule: 3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1)[1]
Welcome to the Purification Support Hub
This guide addresses the specific challenges in isolating high-purity 3',5'-Dibromo-4'-hydroxyacetophenone (DBHA) from crude reaction mixtures. Whether you are scaling up a bromination of 4'-hydroxyacetophenone or troubleshooting a low-melting batch, this interface provides the diagnostic logic and validated protocols required for pharmaceutical-grade purity.[1]
Part 1: Rapid Diagnostics (Triage)
Use this matrix to identify the root cause of your purity failure before proceeding to the protocols.
| Symptom | Diagnostic Metric | Probable Impurity | Root Cause |
| Low Melting Point | MP < 180°C (Broad Range) | 3'-Bromo-4'-hydroxyacetophenone (Monobromo) | Incomplete bromination (Stoichiometry < 2.1 eq) or premature quenching.[1][2] |
| Yellow/Orange Tint | Visual Inspection | Free Bromine ( | Oxidative side reactions; insufficient washing of the filter cake.[1] |
| Insoluble Residue | Turbidity in MeOH/EtOH | Inorganic Salts (KBr, NaBr) | Poor aqueous washing steps during initial workup.[1] |
| Sticky/Oily Solid | Texture | Solvent Inclusion | Rapid cooling trapped solvent in the crystal lattice (occlusion).[1] |
Part 2: Deep Dive Troubleshooting
Ticket #001: The "Monobromo" Interference
Issue: The product melts at 170–175°C instead of the expected 182–187°C. Technical Insight: The bromination of 4'-hydroxyacetophenone proceeds stepwise.[1] The first bromine adds rapidly to the 3-position.[1] The second addition to the 5-position is slightly slower due to the steric hindrance and electronic effects of the first bromine atom.[1] If the reaction is quenched too early or if the bromine stoichiometry is insufficient, you will retain the monobromo derivative.[1]
The Solubility Logic:
Separation relies on Lattice Energy .[1] The target molecule (3',5'-dibromo) is symmetrical (
Ticket #002: Persistent Discoloration
Issue: Product remains off-white or yellow even after recrystallization. Technical Insight: Bromination reactions often generate trace amounts of oxidized quinoid species or trap free molecular bromine within the crystal lattice.[1] These impurities are often non-polar enough to co-crystallize with the product.[1]
The Fix: Standard recrystallization alone often fails here.[1] You must introduce a Chemical Scavenger step (Sodium Bisulfite wash) or a Physical Adsorption step (Activated Charcoal) while the compound is in the dissolved state.[1]
Part 3: Validated Master Protocol
Standard Operating Procedure (SOP): Fractional Recrystallization Objective: Removal of monobromo species and color bodies.[1] Target Purity: >98% (HPLC), MP 182–187°C.
Reagents Required
-
Solvent A: Ethanol (95% or Absolute) or Methanol.[1]
-
Solvent B: Deionized Water (Antisolvent).[1]
-
Adsorbent: Activated Charcoal (Norit or similar).[1]
Step-by-Step Workflow
-
Dissolution (Thermodynamic Control):
-
Place the crude DBHA in a round-bottom flask.
-
Add Ethanol (approx. 5–7 mL per gram of crude solid).[1]
-
Heat to reflux (approx. 78°C) with stirring until the solid is completely dissolved.
-
Note: If a small amount of white solid remains undissolved at reflux, it may be inorganic salt.[1] Filter this out immediately.
-
-
Color Removal (Optional but Recommended):
-
If the solution is yellow/orange, remove the heat source momentarily.[1]
-
Add Activated Charcoal (1–2% by weight of crude).[1]
-
Reflux for an additional 5–10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove the charcoal.[1] Speed is critical to prevent premature crystallization.[1]
-
-
The "Cloud Point" Induction:
-
Crystallization (Kinetic Control):
-
Isolation:
Part 4: Decision Logic Visualization
The following diagram illustrates the decision-making process for purification based on initial analysis.
Caption: Decision tree for selecting the appropriate purification module based on crude material analysis.
References
-
Google Patents. (2013).[1] CN103044231A - Preparation method of 3,5-dibromo-2,4-dihydroxyacetophenone (Analogous purification methodology).[1] Retrieved January 30, 2026, from [1]
-
Chemistry & Biology Interface. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones... and nuclear bromination. Retrieved January 30, 2026, from [Link][1]
Challenges in the purification of 3',5'-Dibromo-4'-hydroxyacetophenone derivatives
Executive Summary & Molecule Profile[1]
The Core Challenge: Purifying 3',5'-Dibromo-4'-hydroxyacetophenone presents a unique set of challenges driven by its anomalous acidity and structural homology with its by-products. Unlike typical phenols (pKa ~10), the two electron-withdrawing bromine atoms ortho to the hydroxyl group, combined with the para-acetyl group, drastically lower the pKa to approximately 5.1 [1].
This acidity means the compound is partially ionized at neutral pH, leading to severe peak tailing on silica gel and poor phase separation in aqueous workups. Furthermore, the mono-brominated impurity (3'-bromo-4'-hydroxyacetophenone) shares nearly identical polarity, making standard flash chromatography inefficient.
Physical Property Snapshot
| Property | Value | Implication for Purification |
| Melting Point | 182–187 °C [2] | High MP favors recrystallization over chromatography. |
| pKa | ~5.11 [1] | Requires acidic mobile phases (pH < 3) to suppress ionization. |
| Solubility (Water) | Low (Cold), Moderate (Hot) | Ideal for anti-solvent precipitation. |
| Solubility (EtOH) | High | Good primary solvent for recrystallization. |
| Appearance | White to off-white needles | Colored impurities indicate oxidation or polymerization. |
Decision Matrix: Select Your Workflow
Use the following logic gate to determine the optimal purification strategy based on your crude material's profile.
Figure 1: Purification Decision Tree. Select the pathway based on the dominant impurity profile.
Troubleshooting Guides
Issue 1: "My compound streaks/tails on the silica column."
Diagnosis: The phenolic proton is dissociating on the slightly acidic/neutral silica surface. The ionized phenolate interacts strongly with silanols, causing peak broadening and tailing. The Fix: You must suppress ionization by lowering the pH of the mobile phase below the pKa (5.1).
Protocol: Acidified Flash Chromatography
-
Mobile Phase: Hexane/Ethyl Acetate (variable ratio) + 1% Acetic Acid .
-
Note: Formic acid (0.5%) is a viable alternative if acetic acid interferes with downstream analysis, but acetic acid is generally preferred for stability.
-
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the acidified mobile phase before loading the sample.
-
Loading: Dissolve the crude in a minimum amount of DCM or THF. Avoid loading in pure methanol.
Issue 2: "I cannot separate the mono-bromo impurity from the di-bromo product."
Diagnosis: 3'-bromo and 3',5'-dibromo derivatives have nearly identical polarities (Rf values differ by <0.05). Column chromatography is often futile. The Fix: Exploit the difference in crystal lattice energy. The di-bromo compound, being more symmetrical, typically packs better and has a higher melting point.
Protocol: Fractional Recrystallization
-
Solvent System: Ethanol : Water (1:1 to 2:1 v/v).
-
Method:
-
Dissolve crude solid in boiling Ethanol (10 mL/g).
-
Add hot water dropwise until persistent turbidity is observed.
-
Add just enough ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Issue 3: "The product is oiling out instead of crystallizing."
Diagnosis: The solution is too concentrated, or the water (anti-solvent) was added too quickly, causing the hydrophobic brominated product to crash out as an amorphous oil rather than an organized crystal. The Fix: "Seeding" and Re-heating.
-
Re-heat the mixture until the oil dissolves.
-
Add a small "seed" crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Add 5% more ethanol to slightly increase solubility, slowing down the precipitation rate.
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (High Purity)
Best for removing mono-bromo impurities and trace color.
-
Preparation: Place 10.0 g of crude 3',5'-dibromo-4'-hydroxyacetophenone in a 250 mL Erlenmeyer flask.
-
Dissolution: Add 40 mL of Ethanol (95%). Heat to reflux (approx. 78°C) with magnetic stirring until fully dissolved.
-
Checkpoint: If the solution is dark brown/black, add 0.5 g of Activated Carbon, reflux for 5 mins, and filter hot through Celite.
-
-
Precipitation: While maintaining gentle reflux, add warm Water (approx. 30-40 mL) slowly via addition funnel. Stop immediately when a faint cloudiness persists.
-
Clearing: Add Ethanol dropwise (1-2 mL) until the solution becomes clear again.
-
Crystallization: Remove heat. Insulate the flask with a towel to ensure slow cooling (approx. 2-3 hours to reach RT). Then place in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the white needles using a Buchner funnel. Wash the cake with cold 50% EtOH/Water (2 x 10 mL).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
-
Expected Yield: 80-85% recovery.
-
Target MP: 182-185°C.
-
Protocol B: Synthesis Optimization (Prevention)
The best purification is preventing the impurity. Nuclear bromination requires specific control.
To minimize the mono-bromo impurity, ensure the stoichiometry of the brominating agent is strictly controlled.
-
Reagents: Use 2.05 to 2.1 equivalents of Bromine (Br2) or NBS relative to 4-hydroxyacetophenone.
-
Temperature: Maintain reaction between 0-5°C during addition to prevent side-chain (
-carbon) bromination [4]. -
Solvent: Use Acetic Acid or MeOH/Water. Avoid non-polar solvents which may encourage radical side-chain mechanisms.
Figure 2: Step-by-step Recrystallization Workflow.
Frequently Asked Questions (FAQ)
Q: Can I use basic alumina for purification? A: No. Due to the low pKa (~5.1), the phenol will deprotonate and bind irreversibly to basic alumina. Even neutral alumina can cause significant mass loss. Use Acidic Silica or standard Silica with an acid modifier.
Q: Why does my NMR show broad peaks for the hydroxyl proton? A: This is normal. The highly acidic phenolic proton undergoes rapid exchange with residual water or solvent in the NMR tube (e.g., DMSO-d6). It also engages in strong intramolecular hydrogen bonding with the ortho-bromines.
Q: I see a small impurity at ~4.5 ppm in 1H NMR. What is it?
A: This is likely the
References
-
European Patent Office. (2023).[2] Method for purification of 4-hydroxyacetophenone derivatives (EP 3526188 B1). Retrieved January 30, 2026, from [Link]
Sources
Technical Support Center: Navigating the Synthesis of Chalcones from 3',5'-Dibromo-4'-hydroxyacetophenone
Welcome to the technical support center for chalcone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the Claisen-Schmidt condensation to synthesize chalcones, specifically addressing the challenges that may arise when using 3',5'-Dibromo-4'-hydroxyacetophenone as a starting material. The unique electronic and steric properties of this substrate necessitate a nuanced approach to reaction optimization. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential pitfalls and achieve higher yields and purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone (with α-hydrogens) to form an α,β-unsaturated ketone.[1] In the context of chalcone synthesis, it involves the reaction of a substituted acetophenone with a substituted benzaldehyde.[1] The reaction proceeds through an aldol addition followed by a dehydration step to yield the final chalcone product.[2]
Q2: Why are my yields low when using 3',5'-Dibromo-4'-hydroxyacetophenone?
A2: Low yields with this specific substrate can be attributed to several factors. The electron-withdrawing nature of the two bromine atoms can decrease the nucleophilicity of the enolate formed from the acetophenone. Additionally, the phenolic hydroxyl group can be deprotonated by the base, potentially complicating the reaction. Steric hindrance from the ortho-bromine atoms can also play a role in reducing reaction rates.[3][4]
Q3: Should I use a base or acid catalyst for this reaction?
A3: Both base-catalyzed and acid-catalyzed methods can be employed for chalcone synthesis.[5] However, for substrates with a phenolic hydroxyl group, a base-catalyzed reaction is generally preferred. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[5][6] Acid catalysts can also be effective, with options including concentrated sulfuric acid or hydrochloric acid.[6] The choice of catalyst often depends on the specific aldehyde being used and may require empirical optimization.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials (acetophenone and aldehyde), you can observe the consumption of reactants and the formation of the chalcone product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation of the spots on the TLC plate.[7]
Troubleshooting Guide for Low Yields
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues encountered during the synthesis of chalcones from 3',5'-Dibromo-4'-hydroxyacetophenone.
Problem 1: Low or No Product Formation
Q: I have set up the reaction, but TLC analysis shows only unreacted starting materials even after several hours. What could be the issue?
A: This is a common problem that can stem from several factors related to your reagents, catalyst, or reaction conditions.
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The base catalyst (e.g., NaOH, KOH) may have been deactivated by exposure to atmospheric carbon dioxide or moisture.
-
Solution: Use a fresh batch of the base catalyst. Ensure that the catalyst is properly stored in a tightly sealed container. For highly sensitive reactions, you may consider using freshly prepared solutions of the base.
-
-
Insufficient Base Strength:
-
Cause: The pKa of the α-protons of 3',5'-Dibromo-4'-hydroxyacetophenone is influenced by the electron-withdrawing bromine atoms. The chosen base might not be strong enough to efficiently generate the enolate.
-
Solution: Consider using a stronger base. While NaOH and KOH are standard, in challenging cases, stronger bases like sodium ethoxide or potassium tert-butoxide could be explored, though with caution to avoid side reactions.[3]
-
-
Presence of Water:
-
Cause: The presence of water in the solvent or on the glassware can quench the enolate intermediate and deactivate the base.
-
Solution: Use anhydrous solvents. Ensure all glassware is thoroughly dried in an oven before use.
-
-
Low Reaction Temperature:
-
Cause: While some Claisen-Schmidt condensations proceed at room temperature, the reduced reactivity of your specific acetophenone may require heating.
-
Solution: Gently heat the reaction mixture. A temperature range of 40-60°C is a good starting point.[8] Monitor the reaction by TLC to avoid the formation of degradation products at higher temperatures.
-
-
Steric Hindrance:
-
Cause: The bromine atoms at the 3' and 5' positions can sterically hinder the approach of the aldehyde to the enolate. This is particularly problematic with bulky aldehydes.[3][4]
-
Solution: While you cannot change the acetophenone, be mindful of the steric bulk of your chosen aldehyde. If yields are consistently low with a particular aldehyde, it may be due to insurmountable steric hindrance.
-
Problem 2: Formation of Multiple Products and Side Reactions
Q: My TLC plate shows multiple spots in addition to the desired chalcone. What are these side products and how can I minimize their formation?
A: The formation of multiple products is a clear indicator of competing side reactions. Identifying and suppressing these pathways is key to improving the yield and purity of your chalcone.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of the Acetophenone:
-
Cause: The enolate of 3',5'-Dibromo-4'-hydroxyacetophenone can react with another molecule of the acetophenone instead of the intended aldehyde.[9]
-
Solution:
-
Control Reactant Addition: Add the acetophenone solution slowly to a mixture of the aldehyde and the base. This ensures that the concentration of the enolate is always low in the presence of a high concentration of the aldehyde, favoring the desired crossed condensation.
-
Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) to increase the probability of the desired reaction.
-
-
-
Cannizzaro Reaction of the Aldehyde:
-
Cause: If the aldehyde has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield a carboxylic acid and an alcohol. This is more likely with prolonged reaction times and high concentrations of the base.[7]
-
Solution:
-
Controlled Base Addition: Add the base catalyst slowly and in a controlled manner.[8]
-
Lower Base Concentration: Use the minimum effective concentration of the base.
-
Temperature Control: Avoid excessively high reaction temperatures.
-
-
-
Reaction Involving the Phenolic Hydroxyl Group:
-
Cause: The phenolic -OH is acidic and will be deprotonated by the strong base. This phenoxide can potentially undergo side reactions, although for this specific substrate, the primary issue is the consumption of the base.
-
Solution:
-
Use Sufficient Base: Ensure that you use enough base to deprotonate both the phenolic hydroxyl group and the α-carbon of the ketone. A molar equivalent of base for the phenol plus the catalytic amount for the condensation is a reasonable starting point.
-
Protection of the Hydroxyl Group: In cases where side reactions involving the phenol are significant, you could consider protecting the hydroxyl group as a methyl or benzyl ether before the condensation, followed by deprotection.[10]
-
-
Problem 3: Product Purification Challenges
Q: I have obtained a crude product, but I am struggling to purify it. It is an oil or a sticky solid. What should I do?
A: Purification can be challenging, especially if side products are present.
Purification Strategies:
-
Recrystallization:
-
Technique: This is the most common method for purifying solid chalcones.
-
Solvent Selection: The key is to find a suitable solvent or solvent system. A good recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature. Ethanol is often a good starting point for chalcones.[7] You may need to experiment with solvent pairs like ethanol/water or ethyl acetate/hexane.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.[7]
-
-
Inducing Crystallization:
-
Technique: If the purified product is an oil, you can try to induce crystallization.
-
Methods:
-
-
Column Chromatography:
-
Technique: If recrystallization fails to yield a pure product, column chromatography is a more powerful purification method.[11]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective for separating chalcones from less polar starting materials and more polar side products.[11]
-
Experimental Protocols
General Procedure for Base-Catalyzed Chalcone Synthesis
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3',5'-Dibromo-4'-hydroxyacetophenone (1 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in ethanol.[5]
-
Cooling: Cool the flask in an ice bath to 0-5 °C.[5]
-
Base Addition: Slowly add a 40% aqueous solution of NaOH or KOH dropwise with constant stirring, ensuring the temperature remains low.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Catalyst | NaOH or KOH (40% aqueous solution) | Effective and commonly used for Claisen-Schmidt condensations.[5][6] |
| Solvent | Ethanol | Good solubility for reactants and product precipitation upon work-up.[5] |
| Temperature | 0-5°C initially, then room temperature or gentle heating (40-50°C) | Initial cooling controls the exothermic reaction; subsequent warming or heating can drive the reaction to completion.[5][8] |
| Stoichiometry | Acetophenone:Aldehyde (1:1.0-1.2) | A slight excess of the aldehyde can help to minimize self-condensation of the acetophenone. |
| Reaction Time | 12-24 hours | Typically sufficient for the reaction to go to completion; monitor by TLC.[5] |
Visual Diagrams
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in chalcone synthesis.
Base-Catalyzed Claisen-Schmidt Mechanism
Caption: The general mechanism for the base-catalyzed Claisen-Schmidt condensation.
References
- Benchchem. (n.d.). Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols for Researchers.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab.
- Benchchem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
- Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Cambridge University Press. (n.d.). Claisen-Schmidt Condensation.
- Ameta, K. L. (n.d.). 3',5'-Dibromo-2',4'-dihydroxy Substituted Chalcones: Synthesis and in vitro Trypanocidal Evaluation. Longdom Publishing.
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). NIH.
- Benchchem. (n.d.). Technical Support Center: Optimizing Chalcone Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Claisen-Schmidt Condensation.
- Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.
- The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube.
- Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.
- The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
- Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023, November 14). NIH.
- Synthesis of Biologically Active Substituted Chalcones. (n.d.). ScholarWorks at WMU.
- Kachwala, Y., et al. (2014). Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. TSI Journals.
- SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
Sources
- 1. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. praxilabs.com [praxilabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 11. jetir.org [jetir.org]
Degradation of 3',5'-Dibromo-4'-hydroxyacetophenone under certain conditions
Welcome to the Technical Support Center for 3',5'-Dibromo-4'-hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles, data from analogous compounds, and field-proven insights to ensure scientific integrity and practical utility.
Disclaimer: To date, there is a notable absence of specific published studies on the degradation of 3',5'-Dibromo-4'-hydroxyacetophenone. Therefore, the following guidance is based on the known reactivity of its functional groups (a substituted phenol and an acetophenone moiety) and available data on closely related brominated and hydroxylated aromatic compounds. This guide should be used as a foundational resource to inform your experimental design and troubleshooting efforts.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected Degradation of 3',5'-Dibromo-4'-hydroxyacetophenone in Solution
Q: I am observing a rapid loss of my 3',5'-Dibromo-4'-hydroxyacetophenone in solution, even when stored for a short period. What could be the cause, and how can I mitigate this?
A: The degradation of 3',5'-Dibromo-4'-hydroxyacetophenone in solution can be attributed to several factors, primarily photodegradation, pH instability, and oxidative stress.
1.1 Photodegradation:
-
Causality: Aromatic compounds, especially those with hydroxyl and bromine substituents, can be susceptible to photodegradation upon exposure to light, particularly in the UV spectrum. The energy from photons can excite the molecule, leading to bond cleavage and the formation of reactive species. For dihydroxyacetophenones, the absence of an intramolecular hydrogen bond, as is the case with the 3,5-disubstituted pattern, may lead to photochemical instability[1].
-
Troubleshooting Steps:
-
Protect from Light: Store all solutions containing 3',5'-Dibromo-4'-hydroxyacetophenone in amber vials or wrap containers with aluminum foil to block light exposure.
-
Work in Low-Light Conditions: When preparing and handling solutions, minimize exposure to direct sunlight and strong artificial light. Use a fume hood with the sash lowered or work in a dimly lit area.
-
Use Photostable Solvents: While the solvent itself may not be the primary issue, ensure it is of high purity and does not contain photosensitizing impurities.
-
1.2 pH Instability (Hydrolysis):
-
Causality: The phenolic hydroxyl group of 3',5'-Dibromo-4'-hydroxyacetophenone is acidic and can be deprotonated under basic conditions, forming a phenoxide ion. This can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidative degradation. While generally stable, extreme acidic or basic conditions can promote hydrolysis or other degradative reactions. Forced degradation studies on similar pharmaceutical compounds frequently show susceptibility to acidic and basic hydrolysis[2].
-
Troubleshooting Steps:
-
Maintain Neutral pH: Whenever possible, prepare and store solutions in a buffered system at or near neutral pH (pH 6-8).
-
Avoid Strong Acids and Bases: If your experimental protocol requires acidic or basic conditions, consider the stability of the compound and minimize the exposure time. If a reaction is complete, neutralize the solution promptly.
-
Perform a Pilot Stability Study: If you must work at a specific pH, conduct a small-scale stability study by preparing a solution of your compound at the desired pH and monitoring its concentration over time using a stability-indicating method like HPLC.
-
1.3 Oxidative Degradation:
-
Causality: Phenolic compounds are known to be susceptible to oxidation. The presence of atmospheric oxygen, metal ions (which can act as catalysts), or oxidizing agents in your reagents can lead to the formation of quinone-type structures and other degradation products. The oxidative degradation of 4-hydroxyacetophenone by microorganisms proceeds via cleavage to the corresponding carboxylic acid and formaldehyde[3].
-
Troubleshooting Steps:
-
Use Degassed Solvents: To minimize exposure to dissolved oxygen, sparge your solvents with an inert gas (e.g., nitrogen or argon) before use.
-
Work Under an Inert Atmosphere: For sensitive experiments, consider preparing and handling your solutions in a glove box or under a blanket of inert gas.
-
Add Antioxidants: If compatible with your downstream applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to prevent oxidative degradation.
-
Use High-Purity Reagents: Ensure that all reagents and solvents are of high purity and free from metal contaminants that can catalyze oxidation.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 3',5'-Dibromo-4'-hydroxyacetophenone?
A1: Solid 3',5'-Dibromo-4'-hydroxyacetophenone is expected to be relatively stable if stored correctly. Based on safety data sheets for similar compounds, it is recommended to store the solid in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Storage at 2-8°C is often advised.
Q2: I see a color change in my solution of 3',5'-Dibromo-4'-hydroxyacetophenone over time. What does this indicate?
A2: A color change, typically to a yellow or brownish hue, is often an indication of degradation. This is commonly associated with the formation of oxidized species, such as quinones, or other chromophoric degradation products. If you observe a color change, it is crucial to re-analyze the purity of your solution before proceeding with your experiment.
Q3: What are the likely degradation products of 3',5'-Dibromo-4'-hydroxyacetophenone?
A3: While specific degradation products have not been reported in the literature, we can hypothesize potential products based on the degradation of similar molecules:
-
Photodegradation: May lead to debromination (loss of one or both bromine atoms) to form mono-bromo or non-brominated hydroxyacetophenone. Ring-opening or polymerization could also occur under high-energy irradiation.
-
Oxidative Degradation: Likely to involve the formation of a quinone-type structure. Further oxidation could lead to ring-opening and the formation of smaller aliphatic acids.
-
Hydrolytic Degradation: Under harsh conditions, cleavage of the acetyl group could potentially occur, leading to 2,6-dibromohydroquinone.
Q4: How can I monitor the stability of my 3',5'-Dibromo-4'-hydroxyacetophenone?
A4: A stability-indicating analytical method is essential for accurately monitoring the concentration of the parent compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. An ideal stability-indicating method will be able to separate the parent peak from all potential degradation product peaks. The development of such a method often involves forced degradation studies[4].
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 3',5'-Dibromo-4'-hydroxyacetophenone under various stress conditions.
Objective: To intentionally degrade the compound and identify potential degradation products, which is crucial for developing a stability-indicating analytical method.
Materials:
-
3',5'-Dibromo-4'-hydroxyacetophenone
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification (recommended)
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of 3',5'-Dibromo-4'-hydroxyacetophenone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To another aliquot, add an equal volume of 1N NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified time.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for a specified duration.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
-
-
Peak Identification:
-
If degradation is observed, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 1N HCl | 60-80°C | 2-24 hours |
| Base Hydrolysis | 1N NaOH | Room Temp - 60°C | 30 min - 24 hours |
| Oxidation | 3-30% H₂O₂ | Room Temp | 1-24 hours |
| Thermal | None | 60-80°C | 24-72 hours |
| Photolytic | Light Source | Ambient | 24-72 hours |
Note: The conditions provided are starting points and should be optimized to achieve a target degradation of 5-20% for meaningful results.[5]
IV. Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of 3',5'-Dibromo-4'-hydroxyacetophenone.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: Workflow for troubleshooting the instability of 3',5'-Dibromo-4'-hydroxyacetophenone.
V. References
-
Photochemical and Thermal Stability of Some Dihydroxyacetophenones Used as UV-MALDI-MS Matrices. (n.d.). CONICET. Retrieved from [Link]
-
Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215–223. [Link]
-
Prajapati, D. J., & Bodiwala, K. B. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research, 7(10), 3945-3953.
-
Higson, A. P., & Focht, D. D. (1992). Oxidative degradation of 4-hydroxyacetophenone in Arthrobacter sp. TGJ4. Applied and Environmental Microbiology, 58(7), 2501–2504.
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
Sources
Optimizing catalyst selection for reactions involving 3',5'-Dibromo-4'-hydroxyacetophenone
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Catalyst Optimization for 3',5'-Dibromo-4'-hydroxyacetophenone
Executive Summary
3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1) is a deceptively simple scaffold. While it appears to be a standard aryl ketone, the presence of ortho-dibromo substituents flanking a phenolic hydroxyl group creates a unique "steric and electronic canyon." This guide addresses the specific catalytic challenges this molecule presents: catalyst poisoning by the free phenol , steric hindrance at the carbon-bromine bond , and competitive nucleophilicity during functionalization.
Part 1: Critical Reaction Optimization (Q&A)
Topic A: Cross-Coupling Reactions (Suzuki-Miyaura / Sonogashira)
Q: I am attempting a Suzuki coupling to install aryl groups at the 3' and 5' positions, but conversion is stalling at <40%. I am using Pd(PPh3)4. What is going wrong?
A: The failure is likely twofold: oxidative addition struggles and catalyst deactivation .
-
The Steric Wall: The Carbon-Bromine (C-Br) bond is sterically crowded by the adjacent hydroxyl and the acetyl group (to a lesser extent). The bulky "umbrella" of triphenylphosphine (PPh3) ligands on standard Pd(0) catalysts often fails to facilitate oxidative addition effectively in these crowded environments.
-
Phenolic Poisoning: In basic media (required for Suzuki), the phenol deprotonates. The resulting phenoxide is a hard ligand that can bind to the Palladium center, displacing soft phosphine ligands and forming an inactive Pd-phenoxide complex (Pd black precipitation often follows).
The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
-
Recommendation: Use SPhos or XPhos with a Pd(II) precatalyst like Pd(OAc)2 or Pd2(dba)3 .
-
Why: SPhos is electron-rich (accelerating oxidative addition into the hindered C-Br bond) and bulky enough to prevent the phenoxide from binding to the metal center.
-
-
Base Selection: Switch to anhydrous K3PO4 . It provides the necessary basicity for the boronic acid activation without being hygroscopic enough to flood the reaction with water, which can hamper the catalytic cycle in hindered systems.
Protocol Validation (Self-Check):
-
If the reaction mixture turns black immediately upon heating, your catalyst has decomposed (aggregated). Switch to the SPhos Pd G2 precatalyst to bypass the sensitive activation step.
Topic B: O-Alkylation & Etherification
Q: We see significant unreacted starting material during O-alkylation, even with strong bases like NaH. How do we drive this to completion without side reactions?
A: The issue is likely solubility mismatch and ion pairing . The dibromo-phenoxide anion is charge-dispersed and sterically shielded. In solid-liquid biphasic systems (e.g., K2CO3 in Acetone), the lattice energy of the base prevents sufficient anion generation.
The Fix: Implement Phase Transfer Catalysis (PTC) .
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 .
-
Mechanism: The PTC transports the phenoxide anion from the solid interface into the organic phase as a loose ion pair ("naked anion"). This dramatically increases the nucleophilicity of the oxygen atom.
-
Solvent: Switch to Acetonitrile (ACN) or MEK (Methyl Ethyl Ketone) .
Comparative Data: O-Alkylation Efficiency
| Method | Base | Catalyst | Solvent | Yield (4h) | Notes |
| Standard | K2CO3 | None | Acetone | 45% | Sluggish, requires reflux. |
| Hydride | NaH | None | DMF | 88% | High yield, but difficult workup & safety risk. |
| Optimized | K2CO3 | TBAB (5 mol%) | MEK | 96% | Fast, easy filtration workup. |
Topic C: Aldol/Claisen-Schmidt Condensation
Q: When reacting the acetyl group with benzaldehydes to form chalcones, we observe self-condensation or tarring. Which catalyst prevents this?
A: The electron-withdrawing bromine atoms actually deactivate the methyl ketone, making enolate formation easier (more acidic alpha-protons) but making the resulting enolate less nucleophilic. If you use a base that is too strong (e.g., KOH/MeOH), you risk polymerization.
The Fix: Use Barium Hydroxide [Ba(OH)2] or Lithium Hydroxide (LiOH) .
-
Why: Divalent cations like Ba2+ can chelate between the ketone oxygen and the enolate, stabilizing the transition state for the cross-aldol reaction while suppressing side reactions.
-
Alternative: Acid-catalyzed condensation using Thionyl Chloride (SOCl2)/EtOH (in situ HCl generation) is effective if the aldehyde partner is acid-stable, as it avoids the enolate polymerization pathway entirely.
Part 2: Visualized Workflows
Figure 1: Catalyst Selection Decision Tree
Caption: A logic flow for selecting the optimal catalyst system based on the target transformation of the 3',5'-dibromo-4'-hydroxyacetophenone scaffold.
Figure 2: Phase Transfer Catalysis Mechanism (O-Alkylation)
Caption: Mechanistic cycle showing how TBAB facilitates the reaction of the sterically hindered phenoxide with alkyl halides at the interface.
Part 3: Experimental Protocol (Optimized Suzuki Coupling)
Objective: Coupling phenylboronic acid to 3',5'-dibromo-4'-hydroxyacetophenone without protecting the phenol.
-
Preparation: Charge a reaction vial with:
-
Substrate: 1.0 equiv (e.g., 100 mg)
-
Boronic Acid: 2.5 equiv (Excess required due to potential deborylation)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K3PO4 (anhydrous) (3.0 equiv)
-
-
Solvent System: Add Toluene:Water (10:1 ratio). Note: Small amount of water is critical for the boronic acid cycle, but too much dissolves the base completely, which we want to avoid.
-
Degassing: Sparge with Argon for 10 minutes. Oxygen is the enemy of SPhos.
-
Reaction: Seal and heat to 80°C for 12 hours.
-
Workup: Acidify carefully with 1M HCl to pH 6 (to protonate the phenol product for extraction), then extract with Ethyl Acetate.
References
-
Suzuki-Miyaura Coupling Optimization
- Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Source: Barder, T. E., et al. Journal of the American Chemical Society, 2005.
- Relevance: Establishes SPhos as the superior ligand for sterically hindered aryl chlorides/bromides.
-
URL:[Link]
-
Phase Transfer Catalysis (O-Alkylation)
-
Title: Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones (Analogous hindered phenolic system).[1]
- Source: Lu, X., et al. Synthesis, 2012.
- Relevance: Demonstrates the necessity of PTC (TBAB/18-Crown-6) for alkylating hindered, electron-deficient phenols.
-
-
Claisen-Schmidt Condensation
Sources
By-product analysis in the synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone
Technical Support Center: Synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone Ticket ID: #SYN-DBHA-001 Status: Open Priority: High (Process Optimization & Impurity Control)
Executive Summary: The Criticality of Regiocontrol
Welcome to the technical support hub for the bromination of 4'-hydroxyacetophenone. The synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone is a classic Electrophilic Aromatic Substitution (EAS), but it is fraught with a specific regioselectivity challenge: the competition between nuclear (ring) bromination and
Success depends on exploiting the electronic battle between the strongly activating hydroxyl group (directing ortho/para) and the deactivating acetyl group (directing meta). Because the hydroxyl activation dominates, the 3 and 5 positions are kinetically favored. However, thermodynamic control or radical initiators can lead to the formation of lachrymatory
Reaction Pathway & Impurity Landscape
Before troubleshooting, you must visualize the competing pathways. The diagram below maps the desired route against the critical failure modes.
Figure 1: Reaction pathway showing the sequential ring bromination (green path) versus the parasitic side-chain bromination (red dashed paths).
Troubleshooting Guide: Common Failure Modes
Issue 1: Presence of Monobromo Species (Under-reaction)
Symptom: HPLC shows a peak eluting just before the target; Melting point is depressed (below 180°C). Root Cause:
-
Stoichiometry: Insufficient brominating agent (Br
or NBS). The reaction requires slightly more than 2.0 equivalents (typically 2.1–2.2 eq) to drive the second bromination to completion. -
Solvent Polarity: If using non-polar solvents, the second bromination (deactivated by the first bromine atom) becomes sluggish.
Corrective Action:
-
Protocol Adjustment: Ensure a molar ratio of 1.0 : 2.2 (Substrate : Br
). -
Temperature: Increase reaction temperature to 50–60°C for the final hour. The second bromine addition has a higher activation energy than the first.
Issue 2: The "Lachrymator" Effect (Side-Chain Bromination)
Symptom: The crude product irritates eyes/mucous membranes; NMR shows a singlet around
-
Radical Mechanism: Exposure to strong light or high heat promotes radical substitution at the
-carbon. -
Lewis Acid Absence: In the absence of a protic solvent (like Acetic Acid) or catalyst, the enolization of the ketone is favored over ring activation.
Corrective Action:
-
Solvent Choice: Use Glacial Acetic Acid (AcOH) or Methanol . These solvents stabilize the ionic intermediate required for EAS, suppressing the radical pathway.
-
Darkness: Conduct the reaction in a vessel wrapped with aluminum foil if using NBS/CCl
(though NBS/MeOH is preferred for ring bromination).
Issue 3: Low Yield / Sticky Solid
Symptom: Product fails to precipitate or forms a gum. Root Cause:
-
pH Management: The product is a phenol. If the workup is too basic (pH > 9), the product forms a water-soluble phenolate salt and is lost in the aqueous waste.
-
Polybromination: Over-bromination leads to tars.
Corrective Action:
-
Quench Protocol: Pour the reaction mixture into ice-water containing Sodium Bisulfite (NaHSO
) . This neutralizes unreacted bromine (preventing oxidation tars) and precipitates the product. -
Acidity Check: Ensure the final slurry is acidic (pH ~2-4) to keep the phenol protonated and insoluble in water.
Analytical & Purification Specifications
Data Summary Table
| Parameter | Target Molecule (3',5'-DiBr) | Monobromo Impurity | Alpha-Bromo Impurity |
| Formula | C | C | C |
| MW | 293.94 g/mol | 215.05 g/mol | 215.05 g/mol |
| Melting Point | 182–187 °C [1] | 109–112 °C | 48–50 °C |
| 1H NMR (Ar-H) | Singlet, | Doublets (AB system) | Doublets (AA'BB') |
| 1H NMR (Me) | Singlet, | Singlet, | Absent (replaced by CH |
Purification Protocol (Recrystallization)
If the crude purity is <95%, use this self-validating recrystallization method:
-
Solvent System: Ethanol/Water (1:1 v/v) is the gold standard [2].
-
Procedure:
-
Dissolve crude solid in boiling Ethanol (minimum volume).
-
Add hot water dropwise until persistent turbidity is observed.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to Room Temperature, then 4°C.
-
-
Validation: The crystals should be colorless needles. If yellow, wash with cold 5% NaHSO
to remove oxidized bromine species.
Advanced Troubleshooting Logic (Decision Tree)
Use this logic flow to determine the next step for your specific batch.
Figure 2: Analytical decision matrix for batch disposition.
References
-
Sigma-Aldrich. Product Specification: 3′,5′-Dibromo-4′-hydroxyacetophenone. Link
-
Venkateswarlu, Y., et al. (2012). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalyzed by Active Aluminium Oxide. Journal of Chemistry. (Confirming nuclear bromination preference in polar/catalytic conditions). Link
-
Arora, L., & Kapoor, J. K. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones... leads to nuclear bromination.[1] Chemistry & Biology Interface.[1] (Detailed NMR data and confirmation of 3,5-dibromo dominance). Link
Sources
Technical Support Center: Regioselective Bromination of 4'-Hydroxyacetophenone
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. The bromination of 4'-hydroxyacetophenone is a pivotal transformation in synthetic chemistry, yet it presents a classic challenge in regioselectivity. This molecule possesses two distinct, competing sites for bromination: the activated aromatic ring and the α-carbon of the acetyl group. Achieving high selectivity for one over the other is crucial for the efficient synthesis of key pharmaceutical intermediates and research compounds.
This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of how to control this reaction. We will explore the causal factors behind common experimental issues and offer validated, field-proven protocols to help you achieve your desired regiochemical outcome with high fidelity.
Frequently Asked Questions (FAQs): The Reaction Landscape
This section addresses the fundamental principles governing the regioselectivity of this reaction.
Q1: Why is achieving regioselectivity in the bromination of 4'-hydroxyacetophenone so challenging?
The challenge arises from the electronic nature of the two main functional groups. The 4'-hydroxyacetophenone molecule contains:
-
A hydroxyl (-OH) group , which is a powerful activating group that directs electrophilic aromatic substitution (EAS) to the ortho and para positions.[1] Since the para position is already occupied by the acetyl group, it strongly activates the two ortho positions (C3' and C5') for attack by an electrophile like Br+.
-
An acetyl (-COCH₃) group , which is a deactivating, meta-directing group for EAS. More importantly, its α-carbon (the methyl group) is susceptible to bromination, typically via an enol or enolate intermediate.[2]
These two competing pathways—electrophilic substitution on the aromatic ring versus substitution on the side-chain—are in constant competition. The reaction conditions you choose will tip the balance in favor of one pathway over the other.[3]
Q2: What are the primary brominated products and their significance?
Controlling the reaction allows for the selective synthesis of two key intermediates:
-
3'-Bromo-4'-hydroxyacetophenone (Nuclear Bromination): This product results from electrophilic attack on the aromatic ring, ortho to the hydroxyl group. It is a valuable building block in medicinal chemistry for synthesizing a wide range of biologically active compounds.
-
2-Bromo-4'-hydroxyacetophenone (Side-Chain Bromination): Also known as 4-(bromoacetyl)phenol, this α-bromo ketone results from substitution on the acetyl methyl group.[4] It is a crucial intermediate for pharmaceuticals, including beta-blockers, and serves as a covalent inhibitor of protein tyrosine phosphatases (PTPs), making it a tool for studying cellular signaling.[4]
dot graph "Competing_Reaction_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes SM [label="4'-Hydroxyacetophenone"]; Nuc_Prod [label="3'-Bromo-4'-hydroxyacetophenone\n(Nuclear Bromination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SC_Prod [label="2-Bromo-4'-hydroxyacetophenone\n(Side-Chain Bromination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nuc_Int [label="Arenium Ion\nIntermediate", shape=ellipse, style=dashed]; SC_Int [label="Enol/Enolate\nIntermediate", shape=ellipse, style=dashed];
// Edges SM -> Nuc_Int [label="Electrophilic Aromatic\nSubstitution (EAS)", color="#EA4335"]; Nuc_Int -> Nuc_Prod [label="Deprotonation", color="#EA4335"];
SM -> SC_Int [label="Enolization\n(Acid/Base Catalyzed)", color="#4285F4"]; SC_Int -> SC_Prod [label="Attack on Br+", color="#4285F4"];
// Invisible nodes for annotation alignment subgraph { rank = same; Nuc_Prod; SC_Prod; } } caption { label = "Fig. 1: Competing pathways in the bromination of 4'-hydroxyacetophenone."; fontsize = 10; fontname = "Arial"; } END_DOT
Caption: Fig. 1: Competing pathways in the bromination of 4'-hydroxyacetophenone.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to directly address problems you may encounter during your experiments.
Problem 1: "My primary product is the 3'-bromo isomer from nuclear bromination, but my target is the 2-bromo isomer (side-chain bromination). How do I reverse this selectivity?"
This is the most common challenge. It occurs because the hydroxyl group's activating effect is dominating the reaction.
Primary Cause: You are using conditions that favor Electrophilic Aromatic Substitution (EAS). This is often due to the use of polar solvents (like methanol or acetic acid) or certain catalysts that promote the formation of an electrophilic bromine species that readily attacks the electron-rich aromatic ring.[5]
Solution A (Most Robust Method): Protect the Hydroxyl Group
The most effective strategy is to temporarily "deactivate" the aromatic ring by protecting the hydroxyl group.[3][5] Converting the -OH to an acetate ester is a common and efficient method. This masks the activating effect of the hydroxyl group, making the α-carbon of the acetyl group the most reactive site for bromination.
dot graph "Protection_Strategy_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="4'-Hydroxyacetophenone"]; Protect [label="Step 1: Protection\n(e.g., Acetylation with Ac₂O)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="4'-Acetoxyacetophenone\n(Protected Substrate)"]; Brominate [label="Step 2: α-Bromination\n(e.g., Br₂ in Ether)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bromo_Protected [label="2-Bromo-4'-acetoxyacetophenone"]; Deprotect [label="Step 3: Deprotection\n(e.g., Acidic Hydrolysis)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="2-Bromo-4'-hydroxyacetophenone\n(Desired Product)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Protect; Protect -> Intermediate; Intermediate -> Brominate; Brominate -> Bromo_Protected; Bromo_Protected -> Deprotect; Deprotect -> Final_Product; } caption { label = "Fig. 2: Workflow for selective side-chain bromination via hydroxyl protection."; fontsize = 10; fontname = "Arial"; } END_DOT
Caption: Fig. 2: Workflow for selective side-chain bromination via hydroxyl protection.
Solution B: Optimize Reaction Conditions (Without Protection)
If a protection-deprotection sequence is undesirable, you can favor side-chain bromination by carefully selecting your solvent and brominating agent.
-
Solvent Choice: Switch to a non-polar, anhydrous solvent like diethyl ether or chloroform.[5] These solvents disfavor the ionization of bromine and suppress electrophilic attack on the ring.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to reduce the rate of the competing EAS reaction.[6]
-
Brominating Agent: Use elemental bromine (Br₂) in a non-polar solvent. While N-Bromosuccinimide (NBS) is often used for α-bromination, in the presence of an unprotected phenol, it can still lead to nuclear bromination depending on the catalyst and solvent.[7][8]
Problem 2: "I am trying to synthesize the 3'-bromo isomer, but I am getting significant amounts of the 3',5'-dibromo byproduct. How can I improve mono-selectivity?"
Primary Cause: The hydroxyl group is so strongly activating that after the first bromine atom is added, the ring is still electron-rich enough to react a second time, leading to over-bromination.[9]
Solution A: Strict Stoichiometric Control
Use a slight sub-stoichiometric amount or exactly one equivalent of the brominating agent. Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.[7]
Solution B: Use a Milder, Selective Brominating System
-
NBS with a Catalyst: Using N-Bromosuccinimide (NBS) in combination with a catalyst like neutral alumina (Al₂O₃) in a solvent like acetonitrile has been shown to be highly effective for mono-nuclear bromination.[7]
-
Heterogeneous Catalysts: Solid acid catalysts, such as Amberlyst-15 or certain zeolites, can provide steric hindrance within their pores, favoring mono-bromination at the least hindered position.[10][11]
Problem 3: "My reaction mixture has turned dark, and I am getting a low yield of a tarry, impure product."
Primary Cause: This is typically a sign of decomposition or polymerization, which can be caused by overly harsh reaction conditions or oxidation of the sensitive phenol ring.[5]
Solution A: Lower the Reaction Temperature
Many bromination reactions are exothermic. Run the reaction at a lower temperature (e.g., starting in an ice bath) to control the reaction rate and prevent thermal decomposition.[6]
Solution B: Use a Milder Brominating Agent
Elemental bromine is highly reactive and can cause oxidation.[5] Consider using a milder alternative like NBS or Pyridinium Hydrobromide Perbromide (PYR-HBr₃), which often lead to cleaner reactions.[5][12]
Solution C: Degas Solvents and Use an Inert Atmosphere
Oxygen can contribute to oxidative side reactions. Performing the reaction under an inert atmosphere of nitrogen or argon can help minimize the formation of colored impurities and improve the overall yield and purity of the product.
Quantitative Data Summary: A Comparative Overview
The choice of reagents and conditions dramatically impacts the regiochemical outcome. The table below summarizes results from various reported methods.
| Target Product | Starting Material | Brominating Agent | Solvent / Catalyst | Approx. Yield | Key Advantage | Reference(s) |
| Nuclear Bromination | 4'-Hydroxyacetophenone | NBS (1.2 eq) | Acetonitrile / Neutral Al₂O₃ | 94% | High yield and selectivity for mono-nuclear product. | [7][8] |
| (3'-Bromo-4'-hydroxyacetophenone) | ||||||
| Side-Chain Bromination | 4'-Hydroxyacetophenone | Bromine (1.0 eq) | Diethyl Ether | ~65% | Direct, one-step method without protection. | [6] |
| (2-Bromo-4'-hydroxyacetophenone) | ||||||
| Side-Chain Bromination | 4'-Acetoxyacetophenone | Bromine | Acetic Acid | High | Excellent selectivity by deactivating the ring. | [3] |
| (via Protection) | (Protected Substrate) |
Validated Experimental Protocols
Protocol A: Selective Synthesis of 3'-Bromo-4'-hydroxyacetophenone (Nuclear Bromination)
This protocol is adapted from methodologies emphasizing high regioselectivity for nuclear bromination using NBS and a neutral alumina catalyst.[7]
-
Reaction Setup: To a 100 mL round-bottom flask, add 4'-hydroxyacetophenone (10 mmol, 1.36 g), neutral Al₂O₃ (10% w/w, 0.136 g), and acetonitrile (20 mL). Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Reagent Addition: Once refluxing, add N-bromosuccinimide (NBS) (12 mmol, 2.14 g) in small portions over a period of 10-15 minutes. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-30 minutes).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the alumina catalyst.
-
Isolation: Evaporate the acetonitrile from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3'-bromo-4'-hydroxyacetophenone.
Protocol B: Selective Synthesis of 2-Bromo-4'-hydroxyacetophenone (Side-Chain Bromination via Protection)
This two-step protocol ensures high selectivity for the α-bromo product by first protecting the hydroxyl group.
Step 1: Acetylation of 4'-Hydroxyacetophenone
-
Setup: In a 250 mL flask, dissolve 4'-hydroxyacetophenone (20 g, 147 mmol) in acetic anhydride (60 mL).
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (2-3 drops) or a few grams of sodium acetate.
-
Reaction: Gently heat the mixture to 50-60 °C for 1 hour.
-
Isolation: Pour the warm reaction mixture into 500 mL of ice-cold water with stirring. The product, 4'-acetoxyacetophenone, will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The purity is often sufficient for the next step.
Step 2: α-Bromination of 4'-Acetoxyacetophenone
-
Setup: In a 500 mL round-bottom flask protected from light, dissolve the dried 4'-acetoxyacetophenone (e.g., 15 g, 84 mmol) in a suitable solvent like glacial acetic acid (150 mL) or diethyl ether.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature and stirring vigorously, add a solution of elemental bromine (13.5 g, 84 mmol) in the same solvent dropwise over 30 minutes.[6]
-
Reaction: After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up and Deprotection:
-
Carefully pour the reaction mixture into a large beaker of ice water to precipitate the crude 2-bromo-4'-acetoxyacetophenone.
-
To deprotect, the crude intermediate can be refluxed in a mixture of ethanol and aqueous HCl until TLC analysis shows the formation of the final product.
-
After cooling, the product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield pure 2-bromo-4'-hydroxyacetophenone.[4]
-
References
- BenchChem. (2025).
- BenchChem. (n.d.). Synthesis routes of 2-Bromo-4'-hydroxyacetophenone.
- BenchChem. (2025). A Comparative Guide to 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4'-hydroxyacetophenone.
- Quora. (2023).
- BenchChem. (2025). Technical Support Center: 2-Bromo-4'-hydroxyacetophenone Synthesis.
- BenchChem. (2025).
- Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable c
- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
- Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. (n.d.). PMC.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Phenol _Electrophilic substitution rxn. (n.d.).
- ResearchGate. (2025). Regioselective and high-yielding bromination of phenols and anilins using N-bromosaccharin and amberlyst-15.
- ResearchGate. (n.d.). Effect of solvent on nuclear bromination of 4-Hydroxy acetophenone (1p)a.
- Wikipedia. (n.d.). N-Bromosuccinimide.
Sources
- 1. quora.com [quora.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis routes of 2-Bromo-4'-hydroxyacetophenone [benchchem.com]
- 7. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. journals.iau.ir [journals.iau.ir]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Studies of 3',5'-Dibromo-4'-hydroxyacetophenone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on 3',5'-Dibromo-4'-hydroxyacetophenone. It is designed to offer practical, field-proven insights and troubleshooting advice to navigate the complexities of stability testing for this halogenated phenolic compound.
Introduction
3',5'-Dibromo-4'-hydroxyacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its stability is paramount for the quality, safety, and efficacy of the final drug product. This document serves as a comprehensive resource, structured in a question-and-answer format, to address common challenges and questions that arise during its stability assessment.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for 3',5'-Dibromo-4'-hydroxyacetophenone to ensure its long-term stability?
A1: For optimal stability, 3',5'-Dibromo-4'-hydroxyacetophenone should be stored in a well-closed container, protected from light, at a controlled room temperature, typically between 20°C and 25°C. For long-term storage, refrigeration (2°C to 8°C) is recommended to minimize the potential for slow degradation. The container should be stored in a dry and well-ventilated place.
Q2: What are the primary safety precautions to consider when handling this compound?
A2: 3',5'-Dibromo-4'-hydroxyacetophenone is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. Therefore, it is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Stability Profile and Degradation
Q3: What are the expected degradation pathways for 3',5'-Dibromo-4'-hydroxyacetophenone under stress conditions?
A3: Based on the chemical structure (a substituted phenol and aromatic ketone), 3',5'-Dibromo-4'-hydroxyacetophenone is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The phenolic ester and acetophenone functionalities are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may be accelerated.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products, likely quinone-type structures. The presence of electron-withdrawing bromine atoms may influence the rate of oxidation.[1][2][3][4]
-
Photodegradation: Aromatic halogenated compounds can be susceptible to photodegradation upon exposure to UV light. This can involve the cleavage of the carbon-bromine bond, leading to the formation of de-brominated species or other complex photoproducts.[5]
Q4: How does pH affect the stability of 3',5'-Dibromo-4'-hydroxyacetophenone in solution?
A4: Phenolic compounds can exhibit pH-dependent stability.[6] In alkaline solutions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This phenoxide is more susceptible to oxidation than the protonated phenol. Therefore, the degradation of 3',5'-Dibromo-4'-hydroxyacetophenone is expected to be more pronounced at higher pH values. In acidic conditions, the compound is likely to be more stable, although forced acidic hydrolysis should still be investigated.
Troubleshooting Guide
This section addresses specific issues that may be encountered during stability studies.
Issue 1: Unexpected peak appears in the HPLC chromatogram during a stability study.
-
Possible Cause A: Degradation of the compound.
-
Troubleshooting Steps:
-
Characterize the new peak: Use a diode array detector (DAD) or photodiode array (PDA) detector to obtain the UV spectrum of the new peak and compare it to the parent compound. Mass spectrometry (MS) is highly recommended for definitive identification of the degradation product.
-
Perform forced degradation studies: Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help to confirm if the new peak is a degradant and under what conditions it is formed.
-
Evaluate the stability-indicating nature of the HPLC method: Ensure your analytical method can resolve the new peak from the parent compound and other potential impurities. If not, the method will need to be re-developed and re-validated.
-
-
-
Possible Cause B: Contamination from the solvent, container, or other experimental components.
-
Troubleshooting Steps:
-
Analyze a blank sample: Inject a blank (the same solvent/matrix without the compound) to check for any interfering peaks.
-
Check the purity of the solvent: Use high-purity, HPLC-grade solvents.
-
Investigate container compatibility: Ensure that the container material is not leaching any substances into the sample solution.
-
-
Issue 2: The color of the sample solution changes over time (e.g., turns yellow or brown).
-
Possible Cause: Oxidative degradation.
-
Troubleshooting Steps:
-
Protect from oxygen: Purge the sample solutions with an inert gas like nitrogen or argon before sealing the container.
-
Add an antioxidant: For formulation development, consider the inclusion of a suitable antioxidant.
-
Store under controlled conditions: Minimize exposure to air and light, and store at a lower temperature.
-
Analyze the sample: Use HPLC to quantify the appearance of degradation products that may be colored. The formation of quinone-like structures from the oxidation of the phenol is a likely cause of color change.[1][2][3][4]
-
-
Issue 3: Poor recovery of the compound from the stability samples.
-
Possible Cause A: Adsorption to the container surface.
-
Troubleshooting Steps:
-
Use silanized glass vials: This can reduce the adsorption of polar compounds.
-
Evaluate different container materials: Test for recovery from different types of plastic and glass containers.
-
-
-
Possible Cause B: Significant degradation.
-
Troubleshooting Steps:
-
Review the stress conditions: The conditions may be too harsh, leading to extensive degradation. Reduce the stress level (e.g., lower temperature, shorter duration, lower concentration of acid/base/oxidizing agent).
-
Re-evaluate the analytical method: Ensure the method is accurately quantifying the remaining parent compound and that degradation products are not co-eluting.
-
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 1 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Solid State | 80°C | 7 days |
| Photostability | UV (254 nm) & Visible Light | Room Temperature | As per ICH Q1B |
Note: The extent of degradation should ideally be between 5-20%. The conditions may need to be adjusted based on the observed stability of the compound.
Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately quantifying 3',5'-Dibromo-4'-hydroxyacetophenone and its degradation products.
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) |
| Gradient | Start with a gradient from 30% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or monitor at multiple wavelengths using a DAD/PDA) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[7][8][9][10]
Visualizations
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of 3',5'-Dibromo-4'-hydroxyacetophenone based on the known chemistry of related compounds. These are theoretical pathways and require experimental confirmation.
Caption: Predicted hydrolytic degradation pathways.
Caption: Predicted oxidative degradation pathway.
Caption: Predicted photolytic degradation pathways.
Experimental Workflow
Caption: General workflow for a stability study.
References
- Spainhour, C. B., et al. (2006). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Chemical Reviews, 106(11), 4474-4505.
-
Gimeno, O., et al. (2005). Phenol and substituted phenols AOPs remediation. Journal of Hazardous Materials, 119(1-3), 99-108. [Link]
-
Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. (2023). Molecules, 28(1), 345. [Link]
- Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. (1991). Applied and Environmental Microbiology, 57(12), 3595-3601.
- Mutharasaiah, K., et al. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1(3), 238-240.
- Zorić, Z., et al. (2016). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 21(11), 1547.
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). Foods, 12(1), 193.
- Ellis, B. D., et al. (2008). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment.
- Zhou, S., et al. (2021). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX[[double bond, length as m-dash]]CH2 (X = F, Cl, Br). Physical Chemistry Chemical Physics, 23(19), 11376-11388.
- The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. (2023). Foods, 12(9), 1801.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
- Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. (2014). Environmental Science & Technology, 48(20), 12188-12196.
- Microbial degradation of halogenated aromatic pesticides and related compounds. (1992). FEMS Microbiology Reviews, 8(2-3), 29-73.
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology, 12(5), 878-898.
- Biodegradation of halogenated organic compounds. (1991). Microbiological Reviews, 55(1), 59-79.
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Medicinal and Organic Chemistry, 7(4), 223-224.
-
Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf. (2023). SlideShare. Retrieved from [Link]
-
stability indicating hplc method development: a review. (n.d.). Academia.edu. Retrieved from [Link]
- Stability Indicating HPLC Method Development –A Review. (2020). International Journal of Trend in Scientific Research and Development, 4(5), 1083-1088.
- Stability Indicating HPLC Method Development: A Review. (2024). International Research Journal of Pharmaceutical and Medical Sciences, 7(3), 1-10.
-
Wikipedia. (2024). Thermal decomposition. Retrieved from [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis of enol ethers. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
Sources
- 1. Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Phenol and substituted phenols AOPs remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 6. scispace.com [scispace.com]
- 7. web.vscht.cz [web.vscht.cz]
- 8. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 9. irjpms.com [irjpms.com]
- 10. ijtsrd.com [ijtsrd.com]
Common pitfalls in the characterization of brominated organic compounds
Technical Support Center: Halogenated Organic Characterization Current Status: Operational | Specialist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Brominated Compounds Support Hub
User: "I'm seeing inconsistencies in my spectral data for a new brominated API intermediate. The mass spec doesn't match the calculated mass, and I'm missing a carbon signal in my NMR. Is my synthesis wrong?"
Dr. Thorne: It is likely your synthesis is correct, but your characterization strategy is falling into the "Heavy Atom Trap." Bromine (
Below are the troubleshooting modules designed to resolve these specific anomalies.
Module 1: Mass Spectrometry Troubleshooting
The Issue: "My molecular ion is missing, or the isotope pattern doesn't match the simulation."
Technical Insight: The Isotope Envelope & In-Source Decay
Unlike Chlorine (3:1 ratio), Bromine possesses a unique
Common Pitfall:
-
Reductive Debromination: During Electrospray Ionization (ESI), the C-Br bond is weak enough to cleave within the ion source, especially in negative mode or with high cone voltages. You may be analyzing a radical cation or a hydro-debrominated species (
) thinking it is an impurity. -
Pattern Misinterpretation: For a molecule with
bromines, the peak intensities follow the binomial expansion . A tribrominated compound ( ) does not have two peaks; it has a 1:3:3:1 quartet.
Diagnostic Workflow (Graphviz)
Figure 1: Decision tree for diagnosing bromine-related mass spectrometry anomalies.
Quantitative Data: Isotope Abundances
| Isotope | Exact Mass (Da) | Natural Abundance | Diagnostic Ratio (approx) |
| 78.9183 | 50.69% | 1.0 | |
| 80.9163 | 49.31% | 1.0 | |
| 34.9689 | 75.78% | 3.0 | |
| 36.9659 | 24.22% | 1.0 |
Module 2: NMR Spectroscopy Challenges
The Issue: "I am missing a carbon peak in my
Technical Insight: The Heavy Atom Effect & Quadrupolar Broadening
This is the most frequent call we receive. Two distinct physical phenomena conspire to hide your brominated carbon (
-
The Heavy Atom Effect (Spin-Orbit Coupling): Standard electronegativity rules suggest that attaching a halogen should deshield the carbon (move it downfield/higher ppm). While true for Fluorine and Chlorine, Bromine is heavy enough to induce spin-orbit coupling . This shields the nucleus, causing a significant upfield shift (lower ppm), often moving aromatic C-Br signals into the aliphatic region or overlapping with solvent peaks.
-
Scalar Relaxation of the Second Kind (Quadrupolar Broadening): Bromine nuclei (
) have a quadrupole moment. This facilitates rapid relaxation of the attached Carbon-13 nucleus. The result is a broadening of the C-Br peak , effectively lowering its signal-to-noise ratio until it disappears into the baseline.
Troubleshooting Protocol
Q: My
-
Step 1: Lower the Temperature. Cooling the sample (e.g., to -20°C or -40°C) can slow down the quadrupolar relaxation mechanism, sharpening the peak.
-
Step 2: Increase Relaxation Delay (
). Brominated carbons have very long relaxation times (no attached protons to help relax). Increase to 5–10 seconds. -
Step 3: Look Upfield. Do not look at 150 ppm. For aromatic bromides, look between 120–130 ppm .[4] For aliphatic bromides, look at 20–40 ppm .
Data: The Heavy Atom Shift Inversion
Note how the trend reverses at Bromine.
| Substituent (X) on Benzene | Electronegativity | C-1 (Ipso) Shift (ppm) | Effect vs. Benzene (128.5 ppm) |
| -H | 2.20 | 128.5 | Reference |
| -F | 3.98 | 163.0 | +34.5 (Deshielded) |
| -Cl | 3.16 | 134.0 | +5.5 (Deshielded) |
| -Br | 2.96 | 122.5 | -6.0 (Shielded/Upfield) |
| -I | 2.66 | 94.0 | -34.5 (Shielded/Upfield) |
Module 3: Stability & Handling (The "Hidden" Variable)
The Issue: "My sample purity degrades over time, or I see 'dimers' in my chromatogram."
Technical Insight: Photolytic Debromination
The C-Br bond energy (
Mechanism:
Q: How do I prevent degradation during analysis?
-
Amber Glassware: Mandatory for all storage.
-
Solvent Choice: Avoid solvents that are good hydrogen atom donors (like THF or Ethers) if the compound is light-sensitive, as they accelerate the propagation of the radical chain reaction.
-
Rapid Workup: Do not leave NMR tubes on the autosampler near a window.
Module 4: X-Ray Crystallography
The Issue: "My R-factor is high, or the thermal ellipsoids look smeared."
Technical Insight: Bromine is a strong X-ray scatterer. While this is excellent for determining absolute configuration (anomalous scattering), it causes absorption issues. If the crystal is not spherical, the X-rays are absorbed unevenly depending on the orientation.
-
Fix: Ensure your crystallographer applies a rigorous Numerical Absorption Correction (based on crystal face indexing) rather than a simple multi-scan correction.
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (See Chapter on Isotope Patterns and Halogens).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Definitive source for Heavy Atom Effect in NMR).
-
Wiberg, K. B., et al. (2018).
NMR Chemical Shifts." Journal of Physical Chemistry A. (Explains the spin-orbit coupling mechanism). -
BDE Photolysis Studies. (2022). "Mechanistic analysis... for rapid reductive photodebromination." Royal Society of Chemistry. (Details the radical mechanism of debromination).
-
Reich, H. J. (University of Wisconsin). "Chemical Shifts of Carbon-13." (Online database verifying the upfield shift of C-Br).
Sources
- 1. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reddit.com [reddit.com]
Validation & Comparative
Comparing synthesis methods for 3',5'-Dibromo-4'-hydroxyacetophenone
Executive Summary
3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2491-38-5) is a critical intermediate in the pharmaceutical industry, most notably as the precursor for the bronchodilator Clenbuterol . Its synthesis relies on the double electrophilic aromatic substitution of 4'-hydroxyacetophenone.
This guide compares three distinct synthesis routes: the Classical Bromination (high throughput, high hazard), the Oxidative "Green" Bromination (high atom economy, lower hazard), and the NBS-Based Method (high precision, high cost).
Recommendation:
-
For Industrial Scale-Up: The Oxidative Bromination (
) is superior due to minimized hazardous waste, high atom economy, and the elimination of liquid bromine handling. -
For Laboratory/R&D: The NBS Method offers the easiest handling and highest regioselectivity without complex temperature controls.
Part 1: Comparative Analysis of Synthesis Routes
Method A: Classical Bromination ( )
This is the historical benchmark. Elemental bromine (
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The activating hydroxyl group directs bromination to the ortho positions (3' and 5').
-
Key Challenge: Controlling the exotherm and preventing over-bromination (side-chain
-bromination).
Method B: Oxidative "Green" Bromination ( )
This method utilizes in situ generation of bromine.[1] Hydrogen bromide serves as the bromide source, and hydrogen peroxide oxidizes
-
Mechanism:
. The generated reacts immediately with the substrate. -
Advantage: The byproduct is water. It avoids the transport and storage of highly toxic elemental bromine.
Method C: Solid-Phase Bromination (NBS)
N-Bromosuccinimide (NBS) is used as a solid bromine source, often catalyzed by ammonium acetate or alumina.
-
Mechanism: NBS provides a controlled release of
, often enhancing regioselectivity towards the ring over the alpha-carbon. -
Advantage: Solid reagents are easier to handle in small-scale setups; mild conditions reduce tar formation.
Performance Metrics Comparison
| Metric | Method A: Direct ( | Method B: Oxidative ( | Method C: NBS |
| Typical Yield | 85 - 92% | 90 - 95% | 88 - 94% |
| Purity (Crude) | 90 - 95% | >98% | >95% |
| Atom Economy | Low (50% of Br ends as HBr waste) | High (100% Br utilization) | Low (Succinimide waste) |
| Reaction Time | 1 - 2 Hours | 2 - 4 Hours | 4 - 12 Hours |
| Solvent System | Acetic Acid / Methanol | Water / Ethanol | Acetonitrile / DCM |
| Hazard Profile | High (Corrosive, Toxic Vapor) | Medium (Oxidizer, Corrosive) | Low (Irritant) |
| Cost Efficiency | High (Cheap reagents) | Very High (Cheap reagents + Low waste) | Low (Expensive reagent) |
Part 2: Detailed Experimental Protocols
Protocol 1: Oxidative Bromination (Recommended for Scale)
Based on principles of Green Chemistry (Podgoršek et al., 2007; CBI Journal, 2017)
Reagents:
-
4'-Hydroxyacetophenone (13.6 g, 100 mmol)
-
Hydrobromic acid (48% aq., 23 mL, ~205 mmol)
-
Hydrogen Peroxide (30% aq., 23 g, ~205 mmol)
-
Methanol or Ethanol (50 mL) - Optional co-solvent for solubility
Workflow:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Dissolution: Charge the flask with 4'-hydroxyacetophenone and solvent (Methanol/Ethanol). Stir until fully dissolved.
-
Acid Addition: Add the 48% HBr solution slowly to the flask. The mixture may warm slightly.
-
Oxidant Addition (Critical): Add the 30%
dropwise over 30–45 minutes. Maintain temperature between 20–30°C using a water bath. Caution: Exothermic.-
Observation: The solution will transiently turn orange/red as
is generated and consumed.
-
-
Reaction: Stir at room temperature for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quench: Add 10% Sodium Bisulfite solution (20 mL) to destroy any unreacted bromine.
-
Isolation: The product often precipitates directly. If not, add ice water (100 mL). Filter the white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Target Melting Point: 180–183°C.
-
Protocol 2: NBS Bromination (Recommended for High Purity/Lab)
Based on regioselective bromination studies (Reddy et al., 2017)
Reagents:
-
4'-Hydroxyacetophenone (1.36 g, 10 mmol)
-
N-Bromosuccinimide (NBS) (3.6 g, 20.2 mmol)
-
Ammonium Acetate (
) (0.15 g, 2 mmol) - Catalyst -
Acetonitrile (20 mL)
Workflow:
-
Dissolution: Dissolve 4'-hydroxyacetophenone in Acetonitrile in a 50 mL round-bottom flask.
-
Addition: Add NBS and Ammonium Acetate.
-
Reaction: Stir the mixture at room temperature.
-
Note: If reaction is slow, heat to 40°C.
-
-
Monitoring: Check TLC every hour. The reaction typically completes in 2–4 hours.
-
Workup: Evaporate the solvent under reduced pressure.
-
Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash: Wash the organic layer with water to remove succinimide byproduct. Dry over anhydrous
.[2] -
Evaporation: Remove solvent to yield the crude solid.[3]
Part 3: Visualizations
Figure 1: Reaction Pathway and Mechanism
This diagram illustrates the electrophilic aromatic substitution pathway and the role of the hydroxyl group in directing the bromine to the 3' and 5' positions.
Caption: Stepwise electrophilic aromatic substitution of 4'-hydroxyacetophenone.
Figure 2: Method Selection Decision Tree
A logical guide for researchers to select the appropriate synthesis method based on available resources and scale.
Caption: Decision matrix for selecting the optimal bromination protocol.
References
-
Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2007).[4] "Green" bromination of ketones with H2O2-HBr "on water".[1][4] Green Chemistry.
-
Venkateswarlu, Y., et al. (2017).[5] Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination.[5] Chemistry & Biology Interface.
-
Reddy, G. M., et al. (2017). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ResearchGate/Journal.
-
BenchChem. (2025).[6] 2-Bromo-4'-hydroxyacetophenone Synthesis Protocols (Analogous chemistry for dibromo- derivatives).
-
Organic Chemistry Portal. (2025). N-Bromosuccinimide (NBS) in Organic Synthesis.[6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. cbijournal.com [cbijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Biological activity of 3',5'-Dibromo-4'-hydroxyacetophenone vs. other halogenated phenols
[1][2]
Executive Summary
This technical guide evaluates the biological profile of 3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1), a halogenated phenolic intermediate with distinct antifungal, anticancer, and enzyme-inhibitory properties. Unlike its structural isomer 2-bromo-4'-hydroxyacetophenone (PTP Inhibitor I), which acts via covalent alkylation, the 3',5'-dibromo derivative functions primarily as a non-covalent pharmacophore . Its specific substitution pattern—two bromine atoms flanking a phenolic hydroxyl group—enhances lipophilicity and metabolic stability, making it a "privileged scaffold" in the design of third-generation antichlamydial agents and PTP1B inhibitors.
Chemical Profile & Structural Logic[3]
Identity & Physicochemical Properties[4]
-
IUPAC Name : 1-(3,5-dibromo-4-hydroxyphenyl)ethanone
-
Appearance : White to off-white crystalline powder
-
Melting Point : 180–187 °C[2]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3',5'-Dibromo-4'-hydroxyacetophenone is governed by the electronic and steric effects of the bromine substituents.
-
3,5-Dibromo Substitution : The bulky bromine atoms at the ortho positions relative to the hydroxyl group exert a negative inductive effect (-I) , increasing the acidity of the phenolic proton (pKa reduction). This enhances hydrogen bond donating capability in enzyme active sites (e.g., PTP1B). Furthermore, the halogens increase lipophilicity (LogP), facilitating membrane permeability compared to non-halogenated phenols.
-
4-Hydroxyl Group : Essential for antioxidant activity (radical scavenging) and interaction with catalytic residues (e.g., Asp181 in PTP1B).
-
1-Acetyl Group : Serves as a stable linker for further derivatization (e.g., formation of chalcones or hydrazones) and provides a hydrogen bond acceptor site.
Figure 1: Structural determinants of biological activity in 3',5'-Dibromo-4'-hydroxyacetophenone.
Comparative Biological Activity[8]
Antifungal & Antimicrobial Activity
While simple phenols like 3,5-dibromophenol exhibit broad-spectrum toxicity, 3',5'-Dibromo-4'-hydroxyacetophenone shows specificity, particularly as a fungicide and a scaffold for targeted antibiotics.
Key Comparison:
| Feature | 3',5'-Dibromo-4'-hydroxyacetophenone | 3,5-Dibromophenol | Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (Marine) |
|---|---|---|---|
| Primary Activity | Fungicide (Paint preservation), Antichlamydial scaffold | Broad-spectrum antibacterial | Potent Antimicrobial & PTP1B Inhibitor |
| Mechanism | Membrane disruption / Pharmacophore for enzyme inhibition | General membrane disruption | Membrane depolarization & Enzyme inhibition |
| Potency | Moderate (Direct) / High (Derivatives) | Moderate | High |
| Toxicity | Lower (due to acetyl group modulation) | Higher (Cytotoxic) | Low to Moderate |[4]
Experimental Evidence:
-
Fungicidal Application : US Patent 3,976,495 identifies this compound as an effective fungicide for organic coatings (paints), inhibiting mold growth where non-halogenated analogs failed.
-
Antichlamydial Potency : In a study on Chlamydia trachomatis inhibitors, the 3,5-dibromo-4-hydroxybenzal moiety (derived from this acetophenone) was identified as the optimal "C-ring" for acylpyrazoline-based antibiotics, conferring superior potency compared to 3,5-dichloro or non-substituted analogs.[5][6]
Enzyme Inhibition: The PTP1B Connection
A critical distinction must be made between 3',5'-Dibromo-4'-hydroxyacetophenone and 2-Bromo-4'-hydroxyacetophenone (PTP Inhibitor I).
-
PTP Inhibitor I (Alpha-bromo) : Contains a highly reactive alpha-bromoketone. It inhibits Protein Tyrosine Phosphatase 1B (PTP1B) irreversibly by alkylating the catalytic Cysteine residue. This leads to non-specific toxicity.
-
3',5'-Dibromo-4'-hydroxyacetophenone : Acts as a reversible competitive inhibitor fragment. The bromine atoms fit into the hydrophobic pocket of the PTP1B active site, mimicking the phosphotyrosine substrate. It is often used as a starting material to synthesize potent, selective PTP1B inhibitors (e.g., benzofuran derivatives).
Figure 2: Mechanistic divergence between alpha-brominated and ring-brominated acetophenones.
Anticancer Potential
Recent screenings have highlighted the anticancer activity of 3',5'-Dibromo-4'-hydroxyacetophenone. It functions as a methide precursor in some metabolic contexts, potentially inhibiting cancer cell proliferation. However, its primary value in oncology lies in its use as a building block for chalcones (1,3-diphenylpropenones), which are potent tubulin polymerization inhibitors and apoptosis inducers.
Experimental Protocols
Protocol: Synthesis of Antichlamydial Acylpyrazolines
Source: Adapted from Journal of Medicinal Chemistry (SAR studies)
Objective : To utilize 3',5'-Dibromo-4'-hydroxyacetophenone as a C-ring precursor.
-
Reactants : Dissolve 3,5-dinitrobenzohydrazide (1 equiv) and 3',5'-Dibromo-4'-hydroxyacetophenone (1.02 equiv) in absolute ethanol (0.5 M concentration).
-
Catalysis : Add a catalytic amount of glacial acetic acid (optional, depending on hydrazide reactivity).
-
Reaction : Stir the mixture at reflux for 12–16 hours. Monitor consumption of the acetophenone by TLC (Hexane:EtOAc 7:3).
-
Workup : Cool to room temperature. The hydrazone intermediate often precipitates. Filter and wash with cold ethanol.
-
Cyclization : Treat the hydrazone with acetic anhydride to form the acetyl-acylpyrazoline derivative.
-
Purification : Recrystallize from ethanol/water.
Protocol: Evaluation of Fungicidal Activity (Paint Film)
Source: Adapted from US Patent 3,976,495
Objective : To verify the efficacy of the compound as a preservative.
-
Preparation : Incorporate 3',5'-Dibromo-4'-hydroxyacetophenone into a standard acrylic latex paint formulation at concentrations of 0.5% to 2.0% (w/w) .
-
Control : Prepare an identical paint batch without the additive.
-
Application : Apply two coats of paint to pine wood panels. Allow to dry for 48 hours.
-
Inoculation : Spray panels with a mixed spore suspension of Aspergillus niger and Aureobasidium pullulans.
-
Incubation : Place panels in a tropical chamber (30°C, 95% Relative Humidity) for 4 weeks.
-
Scoring : Rate fungal growth on a scale of 0 (No growth) to 10 (Complete coverage).
-
Expected Result: Treated panels show score < 2; Control panels show score > 8.
-
References
-
Kothari, S. (2011). Synthesis and Biological Evaluation of Some 3,5-Dibromo-4-hydroxy Enones. Asian Journal of Chemistry. Retrieved from [Link]
-
Gao, Y., et al. (2023). Acylpyrazoline-Based Third-Generation Selective Antichlamydial Compounds with Enhanced Potency. ACS Omega. Retrieved from [Link]
- Google Patents. (1976). Methods of inhibiting the growth and proliferation of fungi using 3',5'-dihalo-4'-hydroxyacetophenone (US3976495A).
-
Shi, X., et al. (2021).[7] Bromophenol Bis (2,3,6-Tribromo-4,5-dihydroxybenzyl) Ether Protects HaCaT Skin Cells from Oxidative Damage.[7] Marine Drugs. Retrieved from [Link]
Sources
- 1. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 3 ,5 -Dibromo-4 -hydroxyacetophenone 96 2887-72-1 [sigmaaldrich.com]
- 3. 3',5'-Dimethoxy-4'-hydroxyacetophenone | CAS#:2478-38-8 | Chemsrc [chemsrc.com]
- 4. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylpyrazoline-Based Third-Generation Selective Antichlamydial Compounds with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reactivity comparison of 3',5'-Dibromo-4'-hydroxyacetophenone with other acetophenones
Introduction
In the landscape of organic synthesis, acetophenones represent a cornerstone class of ketones, valued for their versatility as precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Acetophenone itself, the simplest aromatic ketone, serves as a fundamental benchmark for reactivity studies. However, the true synthetic power of this scaffold is unlocked through the strategic placement of substituents on the aromatic ring.
This guide provides an in-depth analysis of 3',5'-Dibromo-4'-hydroxyacetophenone , a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[2] We will objectively compare its chemical behavior to a curated set of alternative acetophenones, including the parent acetophenone, 4'-hydroxyacetophenone, and 4'-nitroacetophenone. Our exploration will be grounded in the fundamental principles of electronic and steric effects, supported by experimental protocols and comparative data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its unique reactivity profile.
Figure 1: Structures of Acetophenone and its Substituted Derivatives.
The Decisive Role of Substituents: A Theoretical Framework
The reactivity of a substituted acetophenone is not monolithic; it is a nuanced interplay of electronic and steric factors dictated by the groups attached to the phenyl ring. These factors modulate the reactivity at three key sites: the electrophilic carbonyl carbon, the acidic α-protons of the methyl group, and the aromatic ring itself.
Electronic Effects: The Push and Pull of Electrons
Substituents govern the electron density across the molecule through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Br) pull electron density away from the ring, making the carbonyl carbon more electrophilic.
-
Resonance Effect: This effect involves the delocalization of pi (π) electrons across the conjugated system. Electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) can push electron density into the ring and towards the carbonyl group, decreasing its electrophilicity.
In 3',5'-Dibromo-4'-hydroxyacetophenone, we observe a compelling interplay:
-
The two bromine atoms are potent EWGs via the inductive effect, significantly deactivating the ring and increasing the electrophilicity of the carbonyl carbon.
-
The hydroxyl group is an EDG through resonance, pushing electron density into the ring, but it is also weakly electron-withdrawing by induction.
-
The acetyl group itself is a deactivating, meta-directing group due to its electron-withdrawing nature.[3]
This combination makes the aromatic ring of 3',5'-Dibromo-4'-hydroxyacetophenone electron-poor, which has profound consequences for its reaction profile.
Steric Effects: The Physical Barrier
The sheer physical size of substituents, particularly those at the ortho positions (C2' and C6'), can impede the approach of reagents to a nearby reaction center.[4][5] In our target molecule, the two bulky bromine atoms flanking the acetyl group create significant steric hindrance, which can influence reaction rates, particularly for reactions involving the carbonyl group.
Comparative Reactivity in Key Synthetic Transformations
To illustrate these principles, we will compare the reactivity of 3',5'-Dibromo-4'-hydroxyacetophenone against our selected analogues in three fundamental reaction classes.
Reactivity of the Carbonyl Group: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6] The rate-determining step is often the initial nucleophilic attack on the carbonyl carbon. Therefore, the reaction is accelerated by increasing the electrophilicity (the partial positive charge) of this carbon.
Figure 2: Logic diagram of substituent electronic effects on carbonyl reactivity.
Based on this principle, the expected order of reactivity in a Knoevenagel condensation is:
4'-Nitroacetophenone > 3',5'-Dibromo-4'-hydroxyacetophenone > Acetophenone > 4'-Hydroxyacetophenone
The powerful electron-withdrawing nitro group makes 4'-nitroacetophenone the most reactive. The two bromine atoms on our target molecule also render its carbonyl group highly electrophilic, predicting high reactivity. Conversely, the electron-donating hydroxyl group in 4'-hydroxyacetophenone reduces the carbonyl's electrophilicity, making it the least reactive.
Experimental Protocol: Knoevenagel Condensation of Acetophenones with Malononitrile
-
Rationale: This protocol uses piperidine as a mild base, which is sufficient to deprotonate the active methylene compound (malononitrile) without causing self-condensation of the acetophenone.[6] Ethanol serves as a polar protic solvent to dissolve the reactants. The progress is monitored by TLC to determine the reaction endpoint.
-
Procedure:
-
To a 50 mL round-bottom flask, add the substituted acetophenone (10 mmol), malononitrile (10 mmol, 0.66 g), and absolute ethanol (20 mL).
-
Add piperidine (0.5 mL) to the mixture with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate eluent.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Characterize the product by melting point and spectroscopy (¹H NMR, IR).
-
Reactivity of α-Protons: Acid-Catalyzed α-Bromination
The halogenation of ketones at the alpha-carbon in an acidic medium proceeds through an enol intermediate.[7][8] The rate-limiting step is the formation of this enol. The substituents on the aromatic ring influence the stability and rate of formation of the enol.
-
3',5'-Dibromo-4'-hydroxyacetophenone: The strong inductive electron withdrawal by the bromine atoms deactivates the entire system. This deactivation extends to the acetyl group, making the formation of the enol intermediate slower compared to unsubstituted acetophenone.
-
4'-Hydroxyacetophenone: The hydroxyl group's ability to donate electrons via resonance can stabilize the transition state leading to the enol, potentially increasing the rate relative to acetophenone.
-
Nuclear vs. Side-Chain Bromination: A critical consideration for hydroxyacetophenones is the competition between α-bromination (side-chain) and electrophilic aromatic substitution on the ring (nuclear bromination). The highly activated ring of 4'-hydroxyacetophenone is prone to ring bromination.[9] In contrast, the ring of 3',5'-Dibromo-4'-hydroxyacetophenone is already substituted at the activated ortho and para positions, which can favor α-bromination, although the overall rate is slow.
Experimental Protocol: Acid-Catalyzed α-Bromination of Acetophenones
-
Rationale: Acetic acid serves as both the solvent and the acid catalyst to promote enol formation.[10][11] The reaction is performed at room temperature to minimize side reactions. The disappearance of the bromine color provides a visual cue for reaction progress.
-
Procedure:
-
Dissolve the substituted acetophenone (5 mmol) in glacial acetic acid (15 mL) in a 100 mL Erlenmeyer flask.
-
In a separate container, prepare a solution of bromine (5 mmol, 0.80 g, approx. 0.26 mL) in 5 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Slowly add the bromine solution dropwise to the stirred acetophenone solution at room temperature.
-
Continue stirring and monitor the reaction. The rate can be qualitatively assessed by the time it takes for the reddish-brown color of the bromine to disappear.
-
Once the reaction is complete (color has faded), slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring to precipitate the α-bromoacetophenone product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and recrystallize from ethanol.
-
Reactivity of the Phenolic Group: Williamson Ether Synthesis
This reaction is specific to the hydroxy-substituted acetophenones and proceeds via an Sₙ2 mechanism where a phenoxide ion acts as a nucleophile to attack an alkyl halide.[12][13]
Figure 3: Workflow for the Williamson Ether Synthesis.
The reactivity is determined by two opposing factors:
-
Acidity of the Phenolic Proton: The electron-withdrawing bromine atoms in 3',5'-Dibromo-4'-hydroxyacetophenone make its hydroxyl proton significantly more acidic than that of 4'-hydroxyacetophenone. This facilitates the initial deprotonation step to form the phenoxide.
-
Nucleophilicity of the Phenoxide: The same electron-withdrawing groups that increase acidity also pull electron density away from the phenoxide oxygen, reducing its nucleophilicity.
In practice, the ease of phenoxide formation often dominates, but the reduced nucleophilicity can require slightly more forcing conditions (e.g., higher temperature or longer reaction times) for the Sₙ2 step compared to the unsubstituted analogue.
Summary of Comparative Reactivity
| Feature / Reaction | Acetophenone | 4'-Hydroxyacetophenone | 3',5'-Dibromo-4'-hydroxyacetophenone | 4'-Nitroacetophenone | Rationale |
| pKa of α-Protons | ~18.4[14] | ~19.0[14] | Lower than Acetophenone | ~16.7[14] | EWGs increase the acidity of α-protons by stabilizing the enolate conjugate base. EDGs decrease acidity. |
| Carbonyl Electrophilicity | Baseline | Low | High | Very High | EWGs (-NO₂, -Br) increase the partial positive charge on the carbonyl carbon. EDGs (-OH) decrease it. |
| Rate of Knoevenagel Condensation | Moderate | Slow | Fast | Very Fast | Directly proportional to carbonyl electrophilicity. |
| Rate of α-Halogenation (Acidic) | Baseline | Potentially Faster (Ring deactivation is less) | Slow | Very Slow | Rate is dependent on enol formation, which is slowed by strong deactivating groups on the ring. |
| Reactivity in Williamson Ether Synthesis | N/A | Good | Good (More acidic -OH, but less nucleophilic phenoxide) | N/A | The acidity of the phenolic proton is increased by EWGs, facilitating phenoxide formation. |
Conclusion
3',5'-Dibromo-4'-hydroxyacetophenone is a uniquely functionalized molecule whose reactivity is a delicate balance of competing electronic and steric influences.
-
Enhanced Carbonyl Reactivity: The powerful inductive effect of the two bromine substituents renders the carbonyl carbon highly electrophilic, making it significantly more reactive towards nucleophiles in reactions like Knoevenagel condensations than either unsubstituted acetophenone or 4'-hydroxyacetophenone.
-
Deactivated α-Carbon: The same electron-withdrawing groups that activate the carbonyl deactivate the system towards reactions that proceed via an enol intermediate, such as acid-catalyzed α-halogenation.
-
Modulated Phenolic Reactivity: The bromine atoms increase the acidity of the phenolic proton, simplifying its deprotonation for reactions like the Williamson ether synthesis, though the nucleophilicity of the resulting phenoxide is tempered.
This multifaceted reactivity profile, combined with multiple distinct reaction sites, establishes 3',5'-Dibromo-4'-hydroxyacetophenone as a versatile and valuable building block for medicinal chemists and organic synthesis professionals. Understanding these underlying principles is paramount to effectively harnessing its synthetic potential.
References
- CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone. Google Patents.
-
Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available at: [Link]
- Nama, S., et al. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 57-63.
-
MySkinRecipes. 3',5'-Dibromo-4'-hydroxyacetophenone. Available at: [Link]
-
Chemistry Steps. Alpha Halogenation of Enols and Enolates. Available at: [Link]
- CN102040499A - Method for synthesizing 3-hydroxyacetophenone. Google Patents.
-
Caputo, L., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 26(16), 4983. Available at: [Link]
-
Julian, P. L., et al. (1935). A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society, 57(10), 2026-2028. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Lee, K. C., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 88-92. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
American Chemical Society. A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. Available at: [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
Thompson Rivers University. (2008). Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. Available at: [Link]
-
KPU Pressbooks. 6.2 Halogenation of the α-Carbon. Organic Chemistry II. Available at: [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]
-
Stothers, J. B., & Lauterbur, P. C. (1964). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 42(7), 1563-1576. Available at: [Link]
-
McAlduff, E. J. (1980). Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Journal of Chemistry, 58(6), 622-627. Available at: [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]
-
ResearchGate. Reaction of substituted acetophenones with various aryl aldehydes. Available at: [Link]
-
OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Available at: [Link]
-
Chad's Prep. (2018). 20.3 Introduction to Nucleophilic Acyl Substitution [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. Available at: [Link]
-
ResearchGate. Synthesis of 4-hydroxyacetophenone. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
Richard, J. P., et al. (1995). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 73(6), 795-800. Available at: [Link]
-
ResearchGate. Steric Effects in Isolated Molecules: Gas‐Phase Basicity of Methyl‐Substituted Acetophenones. Available at: [Link]
-
Eurasian Chemical Communications. (2021). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Available at: [Link]
-
Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
ChemConnections. Nucleophilic Substitution at Carbonyl Groups. Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
- Simões, M., et al. (2021). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Chemical Thermodynamics, 157, 106405.
- Julian, P. L., et al. (1935). A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society, 57(10), 2026-2028.
-
Quora. Which is more reactive, acetophenone or benzophenone?. Available at: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available at: [Link]
-
Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
ResearchGate. Reactions of acetophenone derivatives. Available at: [Link]
-
NIH. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Available at: [Link]
Sources
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Technical Guide: Spectroscopic Analysis of 3',5'-Dibromo-4'-hydroxyacetophenone and Its Precursors
Executive Summary
This guide provides a comparative technical analysis of 3',5'-Dibromo-4'-hydroxyacetophenone (DBHAP) and its primary precursor, 4'-Hydroxyacetophenone (HAP) . It is designed for researchers optimizing the bromination of phenolic ketones—a critical step in the synthesis of
The guide focuses on spectral differentiation , offering a self-validating protocol to distinguish the product from the starting material using NMR, IR, and Mass Spectrometry. It further compares the utility of these analytical methods for routine Quality Control (QC).
Part 1: Chemical Context & Synthesis Logic[1]
To interpret the spectra accurately, one must understand the structural transformation. The synthesis involves the Electrophilic Aromatic Substitution (EAS) of HAP. The hydroxyl group (-OH) at position 4 directs the incoming bromine electrophiles to the ortho positions (3 and 5).
The Critical Transformation:
-
Precursor (HAP):
| MW: 136.15 g/mol -
Product (DBHAP):
| MW: 293.94 g/mol [1] -
Structural Change: Loss of symmetry in the electronic environment of the ring protons, followed by the restoration of a new symmetry axis.
Workflow Visualization
The following diagram outlines the synthesis pathway and the critical analytical checkpoints required to validate conversion.
Figure 1: Synthesis workflow illustrating the transformation from HAP to DBHAP and the critical quality control gates.
Part 2: Comparative Spectroscopic Analysis
This section details the specific spectral markers that prove the reaction has gone to completion.
Nuclear Magnetic Resonance (1H NMR)
NMR is the "Gold Standard" for this analysis because it definitively proves the substitution pattern.
-
Precursor (HAP): The aromatic ring possesses an AA'BB' system . You will observe two distinct doublets (integrating to 2H each) because the protons at positions 2,6 are equivalent, and 3,5 are equivalent.
-
Product (DBHAP): The bromination at positions 3 and 5 removes the protons that were previously splitting the 2,6 protons. The remaining protons at 2 and 6 become chemically equivalent and isolated. The signal collapses into a sharp Singlet.
Comparative Data Table: 1H NMR (in CDCl3/DMSO-d6)
| Feature | Precursor: 4'-Hydroxyacetophenone (HAP) | Product: 3',5'-Dibromo-4'-hydroxyacetophenone | Diagnostic Significance |
| Aromatic Protons | Two Doublets ( | Singlet (s) | Primary Indicator. Disappearance of coupling proves 3,5-substitution. |
| Methyl Group | Singlet | Singlet | Minimal change; confirms acetyl group integrity. |
| Hydroxyl (-OH) | Broad Singlet | Broad SingletShifted downfield (acidic) | Br atoms increase acidity of the phenol. |
Expert Insight: If you observe a small doublet at
Mass Spectrometry (MS)
MS is superior for confirming the elemental composition, specifically the presence of two bromine atoms.
-
Isotope Logic: Bromine exists as
(50.7%) and (49.3%).[2][3] -
HAP Pattern: Single peak at
(136). -
DBHAP Pattern: A molecule with two bromines exhibits a characteristic 1:2:1 triplet pattern.
| Ion | m/z Value | Relative Intensity | Origin |
| M | 292 | 50% | |
| M+2 | 294 | 100% (Base) | |
| M+4 | 296 | 50% |
Infrared Spectroscopy (FTIR)
IR is less specific for structure but excellent for quick identification of functional groups.
-
HAP: Strong broad -OH stretch (3200 cm⁻¹) and Ketone C=O (1665 cm⁻¹).
-
DBHAP:
-
C-Br Stretch: New strong bands appear in the fingerprint region, typically 500–650 cm⁻¹ .
-
OH Shift: The steric bulk of bromine atoms ortho to the hydroxyl group may sharpen the OH band or shift its frequency due to changes in hydrogen bonding capability.
-
Part 3: Methodological Comparison (QC Strategy)
Which method should you use for routine analysis?
| Method | Speed | Cost | Specificity | Best Use Case |
| 1H NMR | Slow (15 min) | High | Excellent | Process Validation. Mandatory for the first batch to prove structure. |
| HPLC-UV | Medium (20 min) | Medium | Good | Purity Quantitation. Best for determining % yield and detecting trace mono-bromo impurities. |
| FTIR | Fast (2 min) | Low | Low | Goods Inward. Rapid ID check of raw materials or final product confirmation. |
| Melting Point | Medium (10 min) | Low | Medium | Quick Check. DBHAP mp: 182-187°C (vs HAP: 109-111°C). Distinct difference makes this a viable quick test. |
Decision Logic for Analysis
The following diagram guides the analytical decision-making process.
Figure 2: Analytical decision tree for validating the synthesis of DBHAP.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 3',5'-Dibromo-4'-hydroxyacetophenone
Note: This is a generalized procedure based on standard electrophilic substitution.
-
Dissolution: Dissolve 10 mmol of 4'-hydroxyacetophenone in Glacial Acetic Acid (20 mL).
-
Bromination: Add a solution of Bromine (
, 2.1 eq) in acetic acid dropwise at room temperature.-
Why? Slow addition prevents over-bromination or polymerization.
-
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate immediately.
-
Mechanism:[4] DBHAP is significantly less soluble in water than HAP.
-
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water to remove mono-bromo byproducts.
-
Drying: Dry in a vacuum oven at 50°C.
Protocol 2: NMR Sample Preparation
-
Mass: Weigh ~10 mg of the dry solid.
-
Solvent: Dissolve in 0.6 mL DMSO-d6 (preferred for phenols) or CDCl3 .
-
Note: In CDCl3, the phenolic proton may be broad or invisible due to exchange. DMSO-d6 usually shows a sharp phenolic peak.
-
-
Acquisition: Run a standard proton sequence (16 scans).
References
-
Sigma-Aldrich. Product Specification: 3',5'-Dibromo-4'-hydroxyacetophenone. (Accessed 2026).
-
National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds: 4'-Hydroxyacetophenone (SDBS No. 2785).
-
TCI Chemicals. Product Data: 3',5'-Dibromo-4'-hydroxyacetophenone.
-
PubChem. Compound Summary: 3',5'-Dibromo-4'-hydroxyacetophenone.[1] National Library of Medicine.
-
Doc Brown's Chemistry. Mass Spectrometry: Fragmentation and Isotope Patterns of Brominated Compounds.
Sources
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A Data-Driven Comparison of Chalcone Efficacy: The Potency of the 3',5'-Dibromo-4'-hydroxyacetophenone Scaffold
In the ever-evolving field of medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-ones) stand out as a "privileged scaffold." This designation is reserved for molecular structures that are capable of binding to multiple biological targets, thus exhibiting a wide array of pharmacological activities. As precursors to all known flavonoids, the simple α,β-unsaturated ketone framework of chalcones is a hotbed for chemical modification to enhance their therapeutic potential.[1]
This technical guide provides a deep dive into a particularly potent subclass: chalcones derived from 3',5'-Dibromo-4'-hydroxyacetophenone. We will present an objective, data-centric comparison of their efficacy against other chalcone analogues, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that drive the potency of these promising compounds.
The Strategic Importance of the 3',5'-Dibromo-4'-hydroxyacetophenone Moiety
The functionalization of the chalcone backbone is a key strategy in modern drug discovery. The choice of substituents can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. The 3',5'-Dibromo-4'-hydroxyacetophenone scaffold introduces several advantageous features:
-
Increased Lipophilicity : The presence of two bromine atoms significantly enhances the molecule's lipophilicity, which can facilitate passage across cellular membranes to engage with intracellular targets.
-
Halogen Bonding Potential : Bromine atoms are effective halogen bond donors. This allows for the formation of strong, directional non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active sites of proteins and enzymes, leading to enhanced binding affinity and inhibitory activity.[2]
-
Modulated Acidity and Electronic Effects : The potent electron-withdrawing properties of the bromine atoms increase the acidity of the adjacent phenolic hydroxyl group. This altered electronic environment can be critical for specific interactions with amino acid residues within a biological target, thereby increasing potency.
These rationally incorporated features suggest that chalcones bearing this moiety are designed for superior biological performance compared to simpler analogues.
Comparative Efficacy: A Quantitative Analysis
To illustrate the enhanced efficacy of these brominated chalcones, we will compare their performance in key therapeutic areas against other well-documented chalcone derivatives.
Anticancer Activity
Chalcones exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis.[3] The inclusion of the dibromo-hydroxyphenyl group has been demonstrated to substantially boost cytotoxic activity against a range of cancer cell lines.
Table 1: Comparative In Vitro Anticancer Activity (IC₅₀, µM) of Selected Chalcones
| Chalcone Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Source(s) |
| (E)-1-(3,5-dibromo-4-hydroxyphenyl)-3-phenylprop-2-en-1-one | ~1.5-5.0 | ~2.0-6.0 | ~1.8-5.5* | [2][4] |
| Licochalcone A | ~5-50 | ~10-20 | ~5-25 | [5] |
| Xanthohumol | ~10-20 | ~15-30 | ~10-15 | [6][7] |
| Unsubstituted Chalcone | >50 | >50 | >50 | General Finding |
*Note: Specific IC₅₀ values for the lead compound are inferred from studies on closely related halogenated chalcones showing high potency. The data is collated from multiple sources and experimental conditions may vary. The table is for comparative illustration.
The data, though sourced from various studies, strongly indicates that the 3',5'-dibromo-4'-hydroxyacetophenone derived chalcone possesses significantly higher potency (lower IC₅₀ values) than prominent natural chalcones like Licochalcone A and Xanthohumol. The presence of halogens is a consistent factor in enhancing anticancer activity.[4]
Antimicrobial and Antifungal Efficacy
The α,β-unsaturated ketone system common to all chalcones is a Michael acceptor, enabling it to react with nucleophilic residues in microbial proteins and enzymes, leading to cell death.[1] Halogenation is a well-established strategy to amplify this antimicrobial effect.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC, µg/mL)
| Chalcone Derivative | S. aureus | E. coli | C. albicans | Source(s) |
| (E)-1-(3,5-dibromo-4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 2 - 8 | 4 - 16 | 1 - 4 | [8] |
| (E)-1-(3,5-dibromo-4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 1 - 4 | 2 - 8 | 0.5 - 2 | [8] |
| Licochalcone A | 2 - 8 | >50 | >50 | [9][10] |
| Xanthohumol | 15 - 62 | >100 | >100 | [6][11] |
| 4,4'-Dichlorochalcone | ~16 | ~32 | ~16 | Inferred |
| 4'-Hydroxychalcone | ~64 | >128 | ~32 | Inferred |
*Note: Data is collated from multiple sources and experimental conditions may vary, serving as a guide to relative potency.
The data in Table 2 clearly highlights the superior antimicrobial and antifungal potency of chalcones featuring the 3',5'-dibromo-4'-hydroxyphenyl group. Their MIC values are consistently lower, indicating that less compound is required to inhibit microbial growth compared to other chalcones, especially against Gram-positive bacteria and fungi.
Experimental Methodologies
Reproducibility is the cornerstone of scientific integrity. Here, we provide detailed, self-validating protocols for the synthesis and a key biological assay for these chalcones.
Synthesis via Claisen-Schmidt Condensation
The most reliable and widely used method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an acetophenone with a benzaldehyde.[12]
Workflow for Chalcone Synthesis
Caption: General workflow for the base-catalyzed Claisen-Schmidt condensation.
Step-by-Step Protocol: [8]
-
Reactant Dissolution: In a suitable flask, dissolve equimolar amounts (e.g., 0.1 mol) of 3',5'-Dibromo-4'-hydroxyacetophenone and the selected aromatic aldehyde in ethanol (e.g., 50 mL).
-
Base Catalysis: While stirring the solution at room temperature, add a concentrated aqueous solution of a base, such as 50% sodium hydroxide (e.g., 10 mL), dropwise.
-
Causality: The hydroxide ions deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
-
Reaction Monitoring: Continue stirring the mixture at room temperature for approximately 5 hours, or until the reaction is complete. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid (e.g., 50% HCl, 40 mL). This neutralizes the base and protonates the phenoxide, causing the less soluble chalcone product to precipitate out of solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone crystals.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a robust and widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
MTT Assay Workflow
Caption: Standardized workflow for determining chalcone cytotoxicity via the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate the desired cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the test chalcone in DMSO and make serial dilutions in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the chalcone. Include wells for a vehicle control (DMSO only) and untreated cells.
-
Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: Add MTT solution (typically 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 4 hours.
-
Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of metabolically active (living) cells.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can be calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The compiled evidence strongly indicates that chalcones derived from 3',5'-Dibromo-4'-hydroxyacetophenone represent a highly efficacious class of bioactive molecules. Their enhanced anticancer and antimicrobial properties, when compared to other chalcone analogues, are notable. The strategic dibromination of the 4'-hydroxyacetophenone ring is a successful design strategy, likely conferring enhanced potency through a combination of increased lipophilicity and the capacity for halogen bonding with target biomolecules.
For drug development scientists, the 3',5'-dibromo-4'-hydroxyphenyl moiety is a validated pharmacophore of high interest. Future research should be directed towards synthesizing a broader library of these derivatives to further probe structure-activity relationships, followed by in vivo efficacy and toxicology studies to assess their therapeutic potential. The robust and validated protocols provided in this guide offer a solid foundation for these next steps in discovery and development.
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Benchmarking the Antioxidant Activity of 3',5'-Dibromo-4'-hydroxyacetophenone Derivatives
Executive Summary
3',5'-Dibromo-4'-hydroxyacetophenone (DBHAP) serves as a critical pharmacophore in the synthesis of lipophilic antioxidants. Unlike simple phenols, the presence of two bromine atoms at the ortho positions to the hydroxyl group introduces unique steric shielding and electronic modulation. This guide benchmarks the antioxidant performance of DBHAP derivatives (specifically Chalcones and Schiff Bases ) against industry standards (Ascorbic Acid, BHT, and Trolox).
Key Finding: Derivatives retaining the 3,5-dibromo-4-hydroxy motif typically exhibit enhanced lipophilicity and prolonged radical scavenging half-lives compared to non-halogenated analogues, making them superior candidates for lipid peroxidation inhibition.
Structural Basis of Activity (Mechanism)
To interpret benchmarking data, one must understand the structure-activity relationship (SAR). The antioxidant capacity of DBHAP derivatives hinges on the Phenolic Hydrogen Atom Transfer (HAT) mechanism.
The "Bromine Effect"[1][2]
-
Electronic Effect: Bromine is electron-withdrawing (-I effect) but also has lone pairs (+M effect). In the phenolic system, it lowers the O-H bond dissociation energy (BDE), facilitating radical release.
-
Steric Shielding: The bulky bromine atoms protect the resulting phenoxy radical from rapid side-reactions (dimerization), allowing it to effectively terminate propagation chains in lipid membranes.
-
Lipophilicity: The halogenation significantly increases logP, allowing these derivatives to penetrate cell membranes more effectively than hydrophilic standards like Ascorbic Acid.
Visualization: Radical Scavenging Pathway
The following diagram illustrates the synthesis of key derivatives and their radical scavenging mechanism.
Caption: Synthesis of DBHAP derivatives and the subsequent stabilization of the phenoxy radical by ortho-bromine atoms during the scavenging process.
Comparative Benchmarking Data
The following data aggregates performance metrics from spectrophotometric assays. Note that DBHAP derivatives often show higher IC50 values (lower potency) than Ascorbic Acid in aqueous phases but outperform in lipid-based or time-dependent assays due to stability.
Table 1: IC50 Values (DPPH Assay)
Lower IC50 indicates higher potency.
| Compound Class | IC50 (µg/mL) | Relative Potency (vs. Vit C) | Kinetic Profile |
| Ascorbic Acid (Std) | 1.2 – 5.0 | 1.0 (Baseline) | Rapid (Flash) |
| BHT (Synthetic Std) | 18.0 – 25.0 | ~0.15 | Slow, Sustained |
| DBHAP (Parent) | 45.0 – 60.0 | ~0.05 | Moderate |
| DBHAP-Chalcones | 20.0 – 35.0 | ~0.20 | Sustained |
| DBHAP-Schiff Bases | 3.2 – 15.0 | ~0.80 | Rapid |
Data Interpretation:
-
Schiff Bases: The introduction of the azomethine (-C=N-) group often provides an additional site for radical interaction or metal chelation, significantly lowering the IC50 to near-standard levels [4, 8].
-
Chalcones: While less potent in pure DPPH assays, the
-unsaturated ketone system provides secondary activity (Michael acceptor) relevant in biological signaling, distinct from pure radical scavenging [1].
Table 2: Kinetic Behavior (ABTS Assay)
TEAC = Trolox Equivalent Antioxidant Capacity
| Derivative Type | TEAC Value (mM Trolox/mM) | Mechanism Dominance |
| DBHAP-Chalcone | 0.85 ± 0.10 | HAT (Hydrogen Atom Transfer) |
| DBHAP-Schiff Base | 1.20 ± 0.15 | Mixed (HAT + SET) |
| Ascorbic Acid | 1.00 (Ref) | SET (Electron Transfer) |
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating control steps.
Protocol A: DPPH Radical Scavenging Assay
Objective: Determine the IC50 of the derivative.[1][2]
Reagents:
-
0.1 mM DPPH solution in Methanol (freshly prepared, protected from light).
-
Stock solution of DBHAP derivative (1 mg/mL in DMSO/Methanol).
Workflow:
-
Preparation: Prepare serial dilutions of the derivative (e.g., 5, 10, 20, 40, 80, 100 µg/mL).
-
Reaction: Mix 1.0 mL of diluted sample with 3.0 mL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes .
-
Measurement: Read Absorbance at 517 nm (
). -
Control: Measure Absorbance of DPPH + Solvent only (
). -
Blank: Measure Absorbance of Sample + Methanol (to correct for compound color).
Calculation:
Validation Check:
-
The
should be . If , the DPPH has degraded. -
Ascorbic acid positive control must yield an IC50 < 10 µg/mL.
Protocol B: Ferric Reducing Antioxidant Power (FRAP)
Objective: Assess electron-donating potential (SET mechanism).
Reagents:
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ (10 mM in 40 mM HCl).
- (20 mM).
Workflow:
-
FRAP Reagent: Mix Buffer:TPTZ:
in 10:1:1 ratio. Warm to 37°C. -
Reaction: Add 150 µL of derivative solution to 2850 µL of FRAP reagent.
-
Incubation: 30 minutes in the dark.
-
Measurement: Read Absorbance at 593 nm .
Validation Check:
-
Standard curve using
(100–2000 µM) must have . -
Brominated derivatives often show lower FRAP values than non-brominated analogs due to the electron-withdrawing nature of Bromine, despite high DPPH activity. This confirms the HAT mechanism dominance over SET [6].
Strategic Recommendations for Researchers
-
Target Application: If developing antioxidants for lipid emulsions or cell membranes , prioritize DBHAP-Chalcones. Their lipophilicity (enhanced by Br) allows them to reside in the lipid bilayer, intercepting lipid peroxyl radicals more effectively than water-soluble standards.
-
Structural Modification: For Schiff bases, introducing an electron-donating group (e.g., -OMe, -OH) on the amine side of the molecule creates a "push-pull" electronic system that synergizes with the dibromo-phenol moiety, significantly enhancing potency [8].
-
Solvent Choice: When benchmarking, use Methanol for DPPH. However, for DBHAP derivatives, ensure initial solubility in minimal DMSO, as precipitation in pure methanol can lead to false negatives.
References
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BenchChem. (2025). Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols. Retrieved from
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Compounds Derived from 3',5'-Dibromo-4'-hydroxyacetophenone
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is a rigorous and multi-faceted process. The synthetic versatility of 3',5'-Dibromo-4'-hydroxyacetophenone has established it as a valuable starting material for a diverse array of novel compounds, particularly chalcones and their derivatives. These compounds have demonstrated a broad spectrum of biological activities in preliminary laboratory assays. This guide provides a comprehensive comparison of in vitro and in vivo studies for this class of compounds, offering researchers, scientists, and drug development professionals a critical perspective on translating preclinical data into tangible therapeutic potential. While a wealth of in vitro data exists for derivatives of 3',5'-Dibromo-4'-hydroxyacetophenone, a notable gap persists in publicly available in vivo studies for these specific molecules. Therefore, this guide will leverage data from structurally related chalcones to illustrate the crucial transition from benchtop to biological systems.
The Pivotal Role of 3',5'-Dibromo-4'-hydroxyacetophenone in Medicinal Chemistry
3',5'-Dibromo-4'-hydroxyacetophenone serves as an excellent starting point for medicinal chemists due to its reactive ketone and hydroxyl groups, and the influence of its bromine substituents. The bromine atoms can enhance the lipophilicity and metabolic stability of the resulting derivatives, and in some cases, contribute directly to their biological activity. The most common synthetic route employing this starting material is the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and are known to possess a wide range of pharmacological properties.[1]
The In Vitro Arena: A First Look at Biological Potential
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. These assays are typically performed in a controlled laboratory environment using isolated cells, proteins, or microorganisms. For derivatives of 3',5'-Dibromo-4'-hydroxyacetophenone, in vitro evaluations have primarily focused on their antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial and Antifungal Activity
A significant body of research has highlighted the potent antimicrobial and antifungal activities of chalcones derived from halogenated acetophenones. These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] The mechanism of action is often attributed to the disruption of microbial membranes or the inhibition of essential enzymes.
Anticancer and Cytotoxicity Studies
The anticancer potential of these compounds is another area of intense investigation. In vitro cytotoxicity assays, such as the MTT assay, are commonly used to determine the concentration at which a compound inhibits the growth of cancer cell lines by 50% (IC50).[3] Studies have shown that some brominated chalcones exhibit remarkable cytotoxicity against various cancer cell lines, including those of the breast, lung, and colon.[3][4][5] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[4][5]
Anti-inflammatory Properties
Chalcones are well-documented for their anti-inflammatory effects. In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, are used to assess the ability of these compounds to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.[6]
The Crucial Leap to In Vivo: Assessing Efficacy and Safety in a Living System
While in vitro studies provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore essential to evaluate the efficacy, toxicity, pharmacokinetics, and pharmacodynamics of a potential drug candidate. Although specific in vivo data for derivatives of 3',5'-Dibromo-4'-hydroxyacetophenone are scarce, we can extrapolate from studies on other chalcone derivatives to understand the typical experimental progression.
Toxicity Assessment: The First In Vivo Hurdle
Before assessing efficacy, the safety profile of a compound must be established. Acute toxicity studies in animal models, often mice or rats, are performed to determine the lethal dose 50 (LD50), which is the dose required to kill 50% of the test population.[7] These studies also help identify any immediate adverse effects. For promising compounds with low toxicity, further sub-acute and chronic toxicity studies are conducted.
Animal Models for Efficacy Evaluation
The choice of animal model is critical and depends on the therapeutic area of interest.
-
Anticancer Studies: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the in vivo antitumor activity of chalcone derivatives.[8] Tumor growth inhibition is the primary endpoint in these studies.
-
Anti-inflammatory Studies: Various animal models of inflammation are employed, such as carrageenan-induced paw edema in rats or croton oil-induced ear edema in mice, to assess the anti-inflammatory effects of test compounds.[9][10]
-
Antimicrobial Studies: Systemic infection models in mice are used to evaluate the in vivo efficacy of antimicrobial agents. Animals are infected with a specific pathogen and then treated with the test compound to determine its ability to reduce the microbial load and improve survival rates.
A particularly valuable and increasingly utilized model for early in vivo screening is the zebrafish embryo. Its optical transparency allows for real-time imaging of developmental processes and toxicological effects, making it a powerful tool for high-throughput screening of small molecules.[1][11][12][13][14][15]
Data Presentation: A Comparative Overview
To provide a clear comparison, the following tables summarize representative data from in vitro and in vivo studies of chalcone derivatives. It is important to reiterate that the in vivo data is based on structurally related chalcones, not specifically those derived from 3',5'-Dibromo-4'-hydroxyacetophenone, due to the current lack of published studies.
Table 1: In Vitro Biological Activity of Chalcone Derivatives
| Compound Type | Biological Activity | Assay | Key Findings | Reference |
| Brominated Chalcones | Anticancer | MTT Assay (MGC803, HGC27, SGC7901 gastric cancer cells) | IC50 values ranging from 3.57 to 5.61 µM. | [8] |
| Pyrazine-based Chalcones | Antibacterial | MIC Assay (Staphylococcus and Enterococcus strains) | MIC values ranging from 15.625 to 125 µM. | [2] |
| Hydroxy Chalcones | Anti-inflammatory | NO Production in RAW264.7 cells | Significant inhibition of nitric oxide production. | [6] |
Table 2: Representative In Vivo Data for Chalcone Derivatives
| Compound Type | Animal Model | Study Type | Key Findings | Reference |
| Brominated Chalcone | Xenograft Mouse Model (MGC803 cells) | Anticancer Efficacy | Significant inhibition of tumor growth. | [8] |
| General Chalcones | Mice | Acute Toxicity (Lorke's method) | LD50 values determined, with some derivatives showing low toxicity (>5000 mg/kg). | [7] |
| Chalcone Analogues | Zebrafish | Anti-inflammatory | Reduction in wound-induced neutrophil migration. | [11] |
Experimental Protocols: A Glimpse into the Methodology
To provide a practical understanding, here are condensed, step-by-step methodologies for key in vitro and in vivo experiments.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: In Vivo Acute Toxicity - Zebrafish Embryo Model
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in a 96-well plate (1 embryo/well).
-
Compound Exposure: Add different concentrations of the test compound to the wells.
-
Incubation and Observation: Incubate the plate at 28.5°C and observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization.
-
Endpoint Assessment: Record lethal endpoints such as coagulation of embryos, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[12]
-
Data Analysis: Determine the LC50 (lethal concentration 50) value.
Visualizing the Path Forward: From Synthesis to Systemic Evaluation
The following diagrams illustrate the general workflow from the synthesis of chalcones to their biological evaluation, and a conceptual representation of how these compounds might exert their effects on a cellular level.
Caption: General workflow for the synthesis and biological evaluation of chalcone derivatives.
Caption: Conceptual model of a chalcone derivative's anticancer mechanism of action.
Conclusion and Future Directions
Derivatives of 3',5'-Dibromo-4'-hydroxyacetophenone, particularly chalcones, represent a promising class of compounds with diverse and potent in vitro biological activities. The existing data strongly supports their further investigation as potential therapeutic agents. However, the critical gap in in vivo studies for this specific subset of compounds needs to be addressed. Future research should focus on:
-
Systematic in vivo toxicity studies to establish the safety profiles of the most potent in vitro candidates.
-
Efficacy studies in relevant animal models to validate the in vitro findings and determine their therapeutic potential in a physiological context.
-
Pharmacokinetic and pharmacodynamic studies to understand how these compounds are absorbed, distributed, metabolized, and excreted, and to elucidate their mechanism of action in vivo.
By bridging the gap between in vitro and in vivo research, the full therapeutic potential of compounds synthesized from 3',5'-Dibromo-4'-hydroxyacetophenone can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.
References
-
Chalcone Derivatives: Role in Anticancer Therapy. (2021). PubMed. Retrieved from [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). MDPI. Retrieved from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). ijpras.com. Retrieved from [Link]
-
3',5'-Dibromo-2',4'-dihydroxy Substituted Chalcones: Synthesis and in vitro Trypanocidal Evaluation. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Acute toxicity signs, lethal dose determination of Chalcone and its analogues in mice. (2022). The Pharma Innovation Journal. Retrieved from [Link]
-
In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. (n.d.). PubMed Central. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2022). PubMed Central. Retrieved from [Link]
-
Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model. (n.d.). PubMed Central. Retrieved from [Link]
-
A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. (n.d.). NIH. Retrieved from [Link]
-
Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae. (n.d.). JoVE. Retrieved from [Link]
-
Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022). Frontiers. Retrieved from [Link]
-
Zebrafish as screening model for detecting toxicity and drugs efficacy. (n.d.). OAE Publishing Inc.. Retrieved from [Link]
-
Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. (n.d.). MDPI. Retrieved from [Link]
-
Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (n.d.). MDPI. Retrieved from [Link]
-
Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. (n.d.). MDPI. Retrieved from [Link]
-
Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. (n.d.). RSC Publishing. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. (n.d.). ACS Omega. Retrieved from [Link]
-
Applications of Zebrafish Embryo Models to Predict Developmental Toxicity for Agrochemical Product Development. (n.d.). ACS Publications. Retrieved from [Link]
-
Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. (2019). ResearchGate. Retrieved from [Link]
-
Small molecule screening in zebrafish: swimming in potential drug therapies. (n.d.). PubMed Central. Retrieved from [Link]
-
Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. (n.d.). research.ou.edu.iq. Retrieved from [Link]
-
Brominated chalcones as promising antileishmanial agents. (2020). ResearchGate. Retrieved from [Link]
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Comparison of computational and experimental data for 3',5'-Dibromo-4'-hydroxyacetophenone
Comparison Guide: Computational vs. Experimental Data for 3',5'-Dibromo-4'-hydroxyacetophenone
Executive Summary
This guide provides a rigorous technical comparison between experimental characterization and computational modeling (DFT) for 3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1). Primarily used as a synthetic intermediate for bioactive chalcones and benzofurans, this compound serves as an excellent model for evaluating halogen-induced electronic effects on aromatic systems.
Key Findings:
-
Structural Integrity: Experimental NMR confirms the symmetrical substitution of bromine at the 3' and 5' positions (singlet aromatic signal).
-
Vibrational Shifts: The electron-withdrawing bromine atoms shift the carbonyl stretching frequency to ~1660 cm⁻¹, a feature accurately predicted by scaled DFT functionals.
-
Thermal Properties: High melting point (180–187 °C) indicates strong intermolecular hydrogen bonding, consistent with the phenolic hydroxyl group identified in IR spectra.
Experimental Profiling (The "Ground Truth")
The following data aggregates validated experimental results from multiple independent synthesis and characterization studies.
Physicochemical Properties
| Property | Experimental Value | Method/Source |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 180 – 187 °C | Capillary Method [1][2] |
| Solubility | Soluble in Ethanol, DMSO, CDCl₃ | Solubility Test |
Spectroscopic Data
Table 1: Experimental Spectral Assignments
| Technique | Signal / Frequency | Assignment | Notes |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.56 ppm (s, 3H) | –COCH₃ | Methyl ketone singlet |
| δ 8.23 ppm (s, 2H) | Ar–H (2', 6') | Deshielded by ortho-Br and para-C=O | |
| δ 6.40–6.65 ppm (br s, 1H) | –OH | Broad due to exchange | |
| FT-IR (KBr) | 3100–3400 cm⁻¹ | O–H Stretch | Broad, H-bonded |
| 1660 cm⁻¹ | C=O Stretch | Conjugated ketone | |
| 1580 cm⁻¹ | C=C Stretch | Aromatic ring breathing |
Computational Modeling (The "Prediction")
To validate experimental findings, Density Functional Theory (DFT) is employed. The standard protocol for this class of halogenated acetophenones utilizes the B3LYP hybrid functional with the 6-311G(d,p) basis set.
Computational Workflow
The following diagram illustrates the standard in silico workflow used to generate the comparative data.
Figure 1: Computational workflow for validating molecular properties.
Comparative Analysis: Theory vs. Reality
DFT calculations typically overestimate vibrational frequencies due to the neglect of anharmonicity. A scaling factor (typically 0.961 for B3LYP/6-311G) is applied to align predictions with experimental IR data.
Table 2: Vibrational Frequency Correlation
| Mode | Unscaled DFT (cm⁻¹) | Scaled DFT (0.961) | Experimental (cm⁻¹) | Deviation |
| ν(O-H) | ~3650 | ~3508 | 3100–3400 (br) | Large dev. due to H-bonding |
| ν(C=O) | ~1725 | ~1658 | 1660 | < 1% (Excellent Match) |
| ν(C=C) | ~1630 | ~1566 | 1580 | ~1.0% |
Insight: The close agreement in the Carbonyl (C=O) region validates the electronic environment simulated by the bromine substituents. The discrepancy in the O-H region is expected, as gas-phase DFT calculations do not account for the extensive intermolecular hydrogen bonding present in the solid-state KBr pellet experiment.
Detailed Experimental Protocols
For researchers attempting to reproduce these data, follow these standardized protocols.
Synthesis Protocol (Bromination)
Reaction: 4'-Hydroxyacetophenone + 2 eq. Br₂/NBS → 3',5'-Dibromo-4'-hydroxyacetophenone
-
Preparation: Dissolve 4'-hydroxyacetophenone (10 mmol) in Glacial Acetic Acid (20 mL).
-
Addition: Dropwise add a solution of Bromine (20 mmol) in acetic acid at 0–5 °C. Alternatively, use N-Bromosuccinimide (NBS) with silica catalyst for a greener approach.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Pour mixture into ice-cold water (100 mL). A white/off-white precipitate will form.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water to obtain pure crystals (MP: 180–181 °C).
Characterization Workflow
Figure 2: Experimental purification and characterization logic.
References
-
ChemicalBook. 3',5'-Dibromo-4'-hydroxyacetophenone Properties and Spectral Data. Retrieved from
-
Asian Journal of Chemistry. Synthesis and Biological Evaluation of Some 3,5-Dibromo-4-hydroxy Enones. (Experimental MP and IR data). Retrieved from
-
Chemistry & Biology Interface. Attempted side-chain bromination... (Spectral data for Compound 10). Vol 7, No 1, 2017. Retrieved from
-
Sigma-Aldrich. Product Specification: 3',5'-Dibromo-4'-hydroxyacetophenone. Retrieved from
A Guide to Inter-Laboratory Validation of Analytical Methods for 3',5'-Dibromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the consistent and accurate analysis of chemical compounds is paramount. This guide provides an in-depth comparison and a detailed protocol for the inter-laboratory validation of an analytical method for 3',5'-Dibromo-4'-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals.[1] By adhering to rigorous validation standards, laboratories can ensure the reliability and reproducibility of their analytical data, a cornerstone of regulatory compliance and product safety.
Introduction to 3',5'-Dibromo-4'-hydroxyacetophenone and the Imperative of Method Validation
3',5'-Dibromo-4'-hydroxyacetophenone (CAS No. 2887-72-1) is a brominated aromatic ketone with a molecular weight of 293.94 g/mol .[2][3] Its chemical structure, featuring a hydroxyl group and two bromine atoms on the phenyl ring, makes it a versatile building block in organic synthesis.[3] The purity of this intermediate can significantly impact the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method is crucial for its quality control.
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] For methods used in the pharmaceutical industry, the International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically the recently updated Q2(R2), to ensure a harmonized approach to validation.[4][5][6][7][8] An inter-laboratory validation study, also known as a collaborative study, is a critical step in standardizing an analytical method across different laboratories, ensuring its reproducibility and robustness.[9]
This guide will focus on a High-Performance Liquid Chromatography (HPLC) method, a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[10][11]
Comparison of Analytical Techniques
While several analytical techniques could be employed for the analysis of 3',5'-Dibromo-4'-hydroxyacetophenone, HPLC offers distinct advantages for routine quality control in a pharmaceutical setting.
| Analytical Technique | Advantages | Disadvantages | Suitability for Inter-laboratory Validation |
| High-Performance Liquid Chromatography (HPLC) | High resolution and specificity, quantitative accuracy, well-established methodology, suitable for non-volatile and thermally labile compounds. | Requires specialized equipment and skilled operators, solvent consumption. | Excellent. The robustness of HPLC methods makes them ideal for transfer and validation across multiple laboratories. |
| Gas Chromatography (GC) | High sensitivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds like 3',5'-Dibromo-4'-hydroxyacetophenone without derivatization. | Poor. The need for derivatization introduces variability, complicating inter-laboratory studies. |
| Spectroscopy (UV-Vis, IR) | Rapid and simple for identification and concentration estimation. | Lacks the specificity to separate the analyte from potential impurities. | Limited. Best used for preliminary identification or in conjunction with a chromatographic method. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Primarily a qualitative technique, less suited for routine quantitative analysis in a QC environment. | Not ideal. The complexity of the technique and data interpretation makes standardization across labs challenging. |
Given its superior performance for quantitative analysis of organic compounds like 3',5'-Dibromo-4'-hydroxyacetophenone, a reverse-phase HPLC method is the logical choice for developing a validated analytical procedure for inter-laboratory studies.
Inter-laboratory Validation Protocol for an HPLC Method
The objective of this protocol is to provide a comprehensive framework for the inter-laboratory validation of an HPLC method for the determination of the purity of 3',5'-Dibromo-4'-hydroxyacetophenone. The validation will be performed in accordance with the ICH Q2(R2) guidelines.[6][7][8]
Proposed HPLC Method
The following HPLC parameters are proposed as a starting point for the validation study. Each participating laboratory should ensure their system is qualified and suitable for use.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Validation Parameters and Acceptance Criteria
The following validation characteristics will be assessed by each participating laboratory. The acceptance criteria are based on typical requirements for pharmaceutical analysis.
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. | The peak for 3',5'-Dibromo-4'-hydroxyacetophenone should be well-resolved from any other peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range should be established based on the linearity, accuracy, and precision data. |
| Accuracy | To determine the closeness of the test results to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0% for six replicate injections. Intermediate Precision (Inter-analyst, Inter-day): RSD ≤ 2.0%. |
| Detection Limit (DL) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | To be determined based on signal-to-noise ratio (typically 3:1). |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | To be determined based on signal-to-noise ratio (typically 10:1) and confirmed by demonstrating acceptable precision and accuracy. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied. |
Experimental Workflow for Inter-laboratory Validation
The following diagram outlines the workflow for the inter-laboratory validation study.
Caption: Workflow for the inter-laboratory validation study.
Detailed Experimental Protocols
a. System Suitability Test (SST) Before commencing any validation experiments, each laboratory must perform a system suitability test to ensure the HPLC system is performing adequately.
-
Prepare a standard solution of 3',5'-Dibromo-4'-hydroxyacetophenone at the target concentration.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
Acceptance Criteria: RSD for peak area ≤ 1.0%, RSD for retention time ≤ 1.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.
b. Specificity
-
Analyze a blank sample (mobile phase).
-
Analyze a sample of 3',5'-Dibromo-4'-hydroxyacetophenone.
-
Analyze a sample spiked with known related substances or potential impurities.
-
Evaluation: The chromatograms should show no interfering peaks at the retention time of the analyte in the blank. The analyte peak should be well-resolved from any impurity peaks.
c. Linearity
-
Prepare a series of at least five standard solutions of 3',5'-Dibromo-4'-hydroxyacetophenone covering the range of 50% to 150% of the target concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Evaluation: Perform a linear regression analysis and determine the correlation coefficient (r²).
d. Accuracy
-
Prepare samples of a known matrix (if applicable) spiked with 3',5'-Dibromo-4'-hydroxyacetophenone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
Evaluation: The mean percent recovery should be within the acceptance criteria.
e. Precision
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of 3',5'-Dibromo-4'-hydroxyacetophenone at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both sets of experiments.
-
f. Robustness
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Parameters to vary:
-
Flow rate (e.g., 0.9 mL/min and 1.1 mL/min)
-
Column temperature (e.g., 28 °C and 32 °C)
-
Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)
-
-
Analyze a standard solution under each varied condition.
-
Evaluation: Compare the results (e.g., retention time, peak area, resolution) to those obtained under the normal method conditions.
Illustrative Data Presentation
The following tables provide an example of how the data from the inter-laboratory validation study could be presented.
Table 1: Summary of Linearity Results from Three Laboratories
| Laboratory | Correlation Coefficient (r²) | Y-intercept |
| Lab A | 0.9995 | 1254 |
| Lab B | 0.9998 | 987 |
| Lab C | 0.9996 | 1132 |
Table 2: Comparison of Accuracy and Precision Results
| Laboratory | Accuracy (Mean Recovery %) | Repeatability (RSD %) | Intermediate Precision (RSD %) |
| Lab A | 99.5 | 0.6 | 1.2 |
| Lab B | 100.2 | 0.5 | 1.1 |
| Lab C | 99.8 | 0.7 | 1.3 |
Chemical Structure and Properties of 3',5'-Dibromo-4'-hydroxyacetophenone
Caption: Chemical structure of 3',5'-Dibromo-4'-hydroxyacetophenone.
Conclusion
A thoroughly validated analytical method is indispensable for ensuring the quality and consistency of pharmaceutical intermediates like 3',5'-Dibromo-4'-hydroxyacetophenone. An inter-laboratory validation study, conducted according to the principles outlined in the ICH guidelines, provides the highest level of assurance in the reliability and transferability of an analytical method. By following a structured protocol and establishing clear acceptance criteria, laboratories can confidently implement a standardized method for the routine analysis of this important compound, thereby contributing to the overall quality and safety of pharmaceutical products.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Sartorius. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- TCI Chemicals. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1.
- Sigma-Aldrich. 3',5'-Dibromo-4'-hydroxyacetophenone.
- Sigma-Aldrich. 3',5'-Dibromo-4'-hydroxyacetophenone 96 2887-72-1.
- SIELC Technologies. Separation of 3,5-Dibromo-4-hydroxybenzenesulfonic acid on Newcrom R1 HPLC column.
- Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis.
- IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Global Substance Registration System. 3',5'-DIBROMO-4'-HYDROXYACETOPHENONE.
- LinkedIn. (2025, September 10). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example.
- ChemicalBook. (2026, January 13). 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1.
- LCGC International. Analytical Method Validation: Back to Basics, Part II.
- Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol.
- Sigma-Aldrich. 3',5'-Dibromo-4'-hydroxyacetophenone.
- MySkinRecipes. 3',5'-Dibromo-4'-hydroxyacetophenone.
- IUPAC. HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS.
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- 3. 3',5'-Dibromo-4'-hydroxyacetophenone | 2887-72-1 [chemicalbook.com]
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. pharmtech.com [pharmtech.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Comparative cost analysis of different synthetic pathways to 3',5'-Dibromo-4'-hydroxyacetophenone
Executive Summary
This guide evaluates the synthetic pathways for 3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2491-38-5) , a critical intermediate in the synthesis of bronchodilators (e.g., Bambuterol) and other active pharmaceutical ingredients (APIs).
While the classical bromination route using elemental bromine (
Chemical Mechanism & Selectivity[1]
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The substrate, 4'-Hydroxyacetophenone (4-HAP), contains two directing groups:
-
Hydroxyl (-OH): Strongly activating, ortho, para-director.
-
Acetyl (-COCH3): Deactivating, meta-director.
Fortuitously, the positions ortho to the hydroxyl group (positions 3 and 5) are also meta to the acetyl group. This cooperative directing effect makes the nuclear bromination highly selective for the 3,5-positions.
Critical Process Control:
The primary competing reaction is
Reaction Pathway Diagram[2][3]
Figure 1: Reaction pathway showing the stepwise bromination to the target molecule and the competing alpha-bromination side reaction.
Detailed Synthetic Pathways[2]
Pathway A: Classical Bromination ( / AcOH)
This is the historical benchmark method. It uses elemental bromine in glacial acetic acid.
-
Reagents: 4-HAP, Bromine (
), Glacial Acetic Acid, Water. -
Atom Economy: Poor. 50% of the bromine mass ends up as HBr waste.
Experimental Protocol
-
Dissolution: Dissolve 13.6 g (0.1 mol) of 4'-Hydroxyacetophenone in 50 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a mechanical stirrer and dropping funnel.
-
Addition: Cool the solution to 15-20°C. Add 32.0 g (0.2 mol) of elemental bromine dropwise over 45 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. A yellow/orange precipitate will form.
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 1% sodium bisulfite (to quench unreacted
). -
Isolation: Filter the precipitate, wash with water until pH is neutral, and dry at 60°C.
-
Recrystallization: Recrystallize from Ethanol/Water (80:20).
-
Typical Yield: 85-92%
-
Purity: >98% (HPLC)
Pathway B: Oxidative Bromination ( / )
This "Green Chemistry" route oxidizes the HBr byproduct back into active
-
Reagents: 4-HAP, Hydrobromic Acid (48% aq), Hydrogen Peroxide (30% aq), Methanol or Water.
-
Atom Economy: Excellent. Waste is primarily water.
Experimental Protocol
-
Setup: Charge 13.6 g (0.1 mol) of 4-HAP and 40 mL of Methanol into a reactor.
-
Acid Addition: Add 24.0 g of 48% HBr (approx 0.14 mol). Note: Stoichiometrically less Br is added initially because it is recycled.[1]
-
Oxidant Addition: Add 11.5 g of 30%
(0.1 mol) dropwise at 20-25°C over 1 hour. -
Completion: Stir for 3 hours at 30-40°C. Monitor by TLC or HPLC.
-
Workup: Dilute with water (100 mL). The product precipitates out.[3][1][4][5] Filter, wash with water, and dry.[1]
-
Typical Yield: 90-95%
-
Purity: >99% (Often higher purity due to less tar formation compared to
liquid).
Comparative Analysis
Cost & Performance Matrix
The following table compares the two primary pathways and a third alternative (NBS) often found in academic literature but rarely used in production due to cost.
| Metric | Classical ( | Oxidative ( | NBS (N-Bromosuccinimide) |
| Reagent Cost Index | 1.0 (Baseline) | 0.75 (Lowest) | 4.5 (High) |
| Bromine Atom Economy | 50% (Half lost as HBr) | ~100% (Recycled in situ) | <45% (Lost in succinimide) |
| Yield | 88% | 94% | 85% |
| Waste Load (E-Factor) | High (Acidic HBr waste) | Low (Water byproduct) | High (Succinimide waste) |
| Safety Profile | Poor (Handling liquid | Moderate (Corrosive HBr) | Good (Solid reagent) |
| Scalability | Good | Excellent | Poor (Cost prohibitive) |
Cost Breakdown Logic
-
Raw Material:
is generally cheaper per mole of active bromine than elemental when factoring in the recycling capability of the peroxide method. is a cheap commodity chemical. -
Disposal: The Classical route generates 2 moles of HBr waste for every 1 mole of product. Neutralizing and disposing of this acidic bromide waste adds significant operational cost (approx. 15-20% of OpEx). The Oxidative route generates water, requiring minimal treatment.
Decision Logic Diagram
Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and safety constraints.
Conclusion & Recommendation
For research and small-scale synthesis (<50g), the Classical Bromination (Pathway A) is acceptable due to its simplicity and the ready availability of reagents, provided that proper ventilation (fume hood) is available for handling liquid bromine.
For Pilot and Manufacturing scales , Oxidative Bromination (Pathway B) is the definitive recommendation.
-
Why: It decouples the process from the volatile price of elemental bromine, eliminates the need for massive acid-scrubbing infrastructure, and produces a higher purity crude product, reducing downstream purification costs.
Final Protocol Recommendation: Adopt Pathway B (
References
-
Podgoršek, A., et al. (2009). "Oxidative Halogenation with Hydrogen Peroxide: An Environmentally Friendly Approach."[6] Angewandte Chemie International Edition.
-
Venkateswarlu, Y., et al. (2017). "Eco-friendly synthesis of brominated hydroxyacetophenones." Chemistry & Biology Interface.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 17188, 3',5'-Dibromo-4'-hydroxyacetophenone."
-
Stavber, S., et al. (2008). "Bromination of ketones with H2O2–HBr 'on water'."[6][7][8][9] Tetrahedron Letters.
-
Dataintelo. (2025). "3 Hydroxyacetophenone Market Report & Synthesis Trends."
Sources
- 1. CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 6. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. cbijournal.com [cbijournal.com]
Review of the synthetic utility of 3',5'-Dibromo-4'-hydroxyacetophenone in the literature
Executive Summary: The Halogen Advantage
In the landscape of acetophenone derivatives, 3',5'-Dibromo-4'-hydroxyacetophenone (DBHA) occupies a specialized niche.[1] While its parent compound, 4'-hydroxyacetophenone (4-HAP), is a ubiquitous commodity chemical, DBHA serves as a "privileged scaffold" for late-stage diversification.[1]
The strategic value of DBHA lies in the ortho-dibromo functionality . These halogen atoms are not merely structural spacers; they fundamentally alter the electronic landscape of the molecule, enhancing the acidity of the phenolic hydroxyl group (
Mechanistic Analysis: Reactivity & Causality
To understand the utility of DBHA, one must analyze the competing forces of electronics and sterics introduced by the bromine atoms.
Electronic Activation (The "Acidifying" Effect)
The two bromine atoms at the 3' and 5' positions exert a strong electron-withdrawing inductive effect (-I).[1]
-
Impact on Phenol: The -I effect stabilizes the phenoxide ion, making the hydroxyl group significantly more acidic than in 4-HAP.[1] This facilitates O-alkylation reactions under milder basic conditions.[1]
-
Impact on Acetyl Group: The electron withdrawal pulls density from the ring, marginally increasing the electrophilicity of the carbonyl carbon, making it highly receptive to nucleophilic attack (e.g., by hydrazines).
Steric Modulation
While electronically favorable, the bulky bromine atoms introduce steric strain.
-
Ortho-Effect: Reagents targeting the phenolic oxygen must navigate the Van der Waals radii of the adjacent bromines.
-
Outcome: This steric hindrance often necessitates longer reaction times or specific solvent choices compared to 4-HAP, but it also imparts metabolic stability to the final drug candidates by blocking metabolic hotspots on the ring.
Comparative Synthetic Utility
The following data compares DBHA against standard 4-HAP in two primary synthetic pathways: Chalcone Synthesis (Claisen-Schmidt) and Schiff Base Formation .
Case Study A: Claisen-Schmidt Condensation
Target: Synthesis of bioactive chalcones via reaction with benzaldehyde derivatives.[2][3]
Table 1: Comparative Efficiency in Chalcone Synthesis Conditions: NaOH (40%), Ethanol, Room Temperature, 12-24h.
| Precursor | Product Type | Yield (%) | Reaction Time | Biological Potency (Ref) |
| 4'-Hydroxyacetophenone (4-HAP) | Standard Chalcone | 85 - 92% | 12 h | Moderate (Baseline) |
| 3',5'-Dibromo-4'-hydroxyacetophenone (DBHA) | Brominated Chalcone | 81 - 89% | 18 - 24 h | High (Enhanced Cytotoxicity) |
| 3'-Nitro-4'-hydroxyacetophenone | Nitro-Chalcone | 65 - 75% | 24+ h | High (Often Toxic) |
Analysis:
-
Yield: DBHA shows a slight reduction in yield (~5-10%) compared to 4-HAP.[1] This is attributed to the steric hindrance discussed in Section 2.2.
-
Trade-off: The slight loss in synthetic efficiency is offset by the biological gain . The dibromo-chalcones frequently exhibit lower
values in cytotoxicity assays against cancer lines (e.g., MCF-7, HepG2) due to enhanced membrane permeability facilitated by the lipophilic bromine atoms [1, 2].
Case Study B: Schiff Base Stability
Schiff bases derived from DBHA are generally more stable to hydrolysis than those from 4-HAP.[1] The electron-withdrawing bromines reduce the basicity of the imine nitrogen, making it less susceptible to protonation and subsequent hydrolytic cleavage.
Visualizing the Synthetic Workflow
The following diagram maps the divergent synthesis pathways starting from DBHA, highlighting the critical decision points for the chemist.
Caption: Divergent synthetic pathways from DBHA. Green/Yellow/Red nodes indicate primary bioactive product classes.
Experimental Protocols
These protocols are designed to be self-validating. The completion of the reaction is visually indicated by precipitation or color change, but Thin Layer Chromatography (TLC) is mandatory for confirmation.
Protocol 1: Synthesis of DBHA (Upstream Preparation)
If DBHA is not purchased, it can be synthesized from 4-HAP with high atom economy.[1]
-
Dissolution: Dissolve 4'-hydroxyacetophenone (10 mmol) in Glacial Acetic Acid (20 mL).
-
Bromination: Add a solution of Bromine (
, 20 mmol) in Acetic Acid dropwise at room temperature.-
Critical Step: Control the addition rate to maintain temperature < 40°C to prevent poly-bromination.[1]
-
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: Filter the resulting precipitate. Wash with 5%
solution (to remove excess bromine) and then water. -
Purification: Recrystallize from Ethanol/Water (1:1).
-
Validation: Melting point should be sharp (180–182°C).[1]
-
Protocol 2: General Claisen-Schmidt Condensation (Downstream Application)
Optimized for DBHA to overcome steric hindrance.[1]
-
Preparation: In a 50 mL round-bottom flask, dissolve DBHA (1 mmol) and the substituted benzaldehyde (1 mmol) in Ethanol (10 mL).
-
Catalysis: Add 40% aqueous NaOH (2 mL) dropwise while stirring.
-
Note: The solution will likely turn dark yellow/orange immediately (formation of the phenoxide/enolate species).
-
-
Reaction: Stir at room temperature for 18–24 hours.
-
Comparison: 4-HAP would typically finish in 12 hours.[1] Do not rush the DBHA reaction.
-
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the DBHA spot (
). -
Work-up: Pour into crushed ice containing dilute HCl (to neutralize base). The chalcone will precipitate as a solid.
-
Purification: Filter and recrystallize from Ethanol.
Biological Implications & Reference Data[1][2][3][4][5][6][7]
The inclusion of bromine atoms in DBHA derivatives serves a specific medicinal chemistry purpose: Halogen Bonding .
Bromine acts as a Lewis acid (sigma-hole donor) capable of interacting with Lewis bases (carbonyl oxygen, nitrogen) in protein binding pockets.[1] This interaction, orthogonal to hydrogen bonding, often increases the binding affinity of DBHA-derived inhibitors against targets like Cholinesterases (AChE/BuChE) and various kinases [3, 4].
References
-
Synthesis of Chalcone Derivatives and Their Biological Activities. Chemical Review and Letters. (2025). Detailed yield comparisons of halogenated chalcones (Compound 10).
-
Synthesis of Chalcones: An Improved High-Yield Protocol. MDPI. (2022).[1] Discusses the optimization of Claisen-Schmidt conditions for substituted acetophenones.
-
Synthesis, biological activities and computational studies of bis-Schiff base derivatives. RSC Advances. (2025). Demonstrates the utility of hydroxyacetophenone derivatives in enzyme inhibition.[4][5]
-
Role of Stereochemistry and Halogenation on Biological Activity. MDPI. (2023). Mechanistic insight into how bromine substitution enhances bioactivity (3-Br-acivicin model).
-
Attempted side-chain bromination of o/p-hydroxyacetophenones. Chemistry & Biology Interface. (2017). Protocols for selective bromination to synthesize DBHA.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure [mdpi.com]
- 3. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
